Allylphenyldichlorosilane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro-phenyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2Si/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFFTOVGRACDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064777 | |
| Record name | Allyldichlorophenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-03-1 | |
| Record name | (Dichloro-2-propen-1-ylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (dichloro-2-propen-1-ylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylphenyldichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (dichloro-2-propen-1-ylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyldichlorophenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyldichlorophenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Allylphenyldichlorosilane
Introduction
Allylphenyldichlorosilane is a valuable organosilane intermediate possessing three distinct reactive sites: a silicon-phenyl bond, a silicon-allyl bond, and two silicon-chlorine bonds. This trifunctional nature makes it a versatile building block in organic synthesis, polymer chemistry, and materials science. Its applications range from the synthesis of complex silane coupling agents and cross-linkers to the development of novel silicon-containing polymers and surface modification reagents.
This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying allylphenyldichlorosilane. It is designed to offer researchers and chemical development professionals both the theoretical underpinnings and the practical, field-proven protocols necessary for its successful preparation and handling. We will delve into the mechanistic details of common synthetic routes, provide step-by-step experimental procedures, and outline robust purification and characterization techniques, all while emphasizing the critical safety protocols required when working with reactive chlorosilanes.
Critical Safety Considerations for Handling Dichlorosilanes
Before commencing any experimental work, it is imperative to understand and mitigate the hazards associated with dichlorosilanes. These compounds are corrosive, react violently with water, and release hydrogen chloride (HCl) gas upon hydrolysis.[1][2]
Core Hazards:
-
Corrosivity: Dichlorosilanes cause severe chemical burns to the skin, eyes, and respiratory tract.
-
Reactivity: They react exothermically with protic solvents (water, alcohols, etc.) to produce flammable hydrogen gas and corrosive HCl.
-
Toxicity: Inhalation of vapors can lead to severe irritation of the mucous membranes and upper respiratory tract, potentially causing pulmonary edema.[1]
Essential Safety Protocols:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with sufficient airflow.[1][2] The use of a closed system is highly recommended for transfers.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear splash-resistant safety goggles and a full-face shield.[1][2][3]
-
Hand Protection: Use chemically resistant gloves, such as neoprene or chloroprene rubber.[2] Always check compatibility charts.
-
Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing are mandatory.[1][2]
-
Respiratory Protection: In case of potential exposure or inadequate ventilation, a full-face respirator with an appropriate acid gas/inorganic vapor cartridge is necessary.[1]
-
-
Handling and Storage:
-
Store containers in a cool, dry, well-ventilated area away from incompatible materials (e.g., water, acids, bases, oxidizing agents).[2][4]
-
Keep containers tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2]
-
Ground and bond all containers and transfer equipment to prevent static discharge, which can be an ignition source.[3][4] Use only non-sparking tools.[3][4]
-
-
Emergency Procedures:
-
Ensure an emergency eye wash station and safety shower are immediately accessible.[1][2]
-
In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1]
-
For spills, evacuate the area, remove ignition sources, and contain the spill using an inert absorbent material like dry sand or vermiculite. DO NOT USE WATER or combustible materials for cleanup.[4]
-
Synthesis Methodologies
The formation of the silicon-carbon bonds in allylphenyldichlorosilane is typically achieved via two principal routes: the Grignard reaction and catalytic hydrosilylation. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Grignard Reaction Synthesis
The Grignard reaction is a classic and versatile method for forming Si-C bonds.[5] This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a chlorosilane. For allylphenyldichlorosilane, the most direct strategy involves the reaction of allylmagnesium bromide with phenyldichlorosilane.
2.1.1. Reaction Mechanism & Rationale
The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the allyl Grignard reagent on the electrophilic silicon atom of phenyldichlorosilane. The magnesium halide coordinates to the chlorine atoms, facilitating the displacement of a chloride ion and the formation of the new silicon-allyl bond. Tetrahydrofuran (THF) is a common solvent as it effectively solvates the magnesium species in the Schlenk equilibrium, enhancing the reactivity of the Grignard reagent.[6] The reaction is typically performed under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture or oxygen.
2.1.2. Experimental Protocol: Grignard Synthesis
Objective: To synthesize crude allylphenyldichlorosilane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Allyl Bromide | 120.98 | 12.1 g (8.8 mL) | 0.10 |
| Phenyldichlorosilane | 177.10 | 17.7 g (14.9 mL) | 0.10 |
| Anhydrous THF | - | 150 mL | - |
| Anhydrous Hexane | - | 50 mL | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - |
Procedure:
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a thermometer. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.
-
Grignard Reagent Formation:
-
Add the magnesium turnings to the reaction flask.
-
In the dropping funnel, prepare a solution of allyl bromide in 50 mL of anhydrous THF.
-
Add ~5 mL of the allyl bromide solution to the magnesium turnings. Initiation of the reaction is indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming with a heat gun may be required.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent (allylmagnesium bromide).
-
-
Coupling Reaction:
-
Prepare a solution of phenyldichlorosilane in 50 mL of anhydrous THF in the dropping funnel.
-
Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.
-
Add the phenyldichlorosilane solution dropwise to the stirred Grignard reagent over 1 hour, maintaining the internal temperature below 10 °C. A white precipitate (magnesium salts) will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Workup:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and cautiously quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution via the dropping funnel. This step is exothermic and will produce gas.
-
Transfer the mixture to a separatory funnel. Add 50 mL of hexane, shake, and separate the layers.
-
Extract the aqueous layer with an additional 2x30 mL of hexane.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator. The remaining liquid is the crude allylphenyldichlorosilane, which can be purified by fractional distillation.
-
2.1.3. Synthesis Pathway Diagram
Caption: Grignard synthesis of Allylphenyldichlorosilane.
Hydrosilylation Synthesis
Hydrosilylation is a powerful, atom-economical reaction that involves the addition of a Si-H bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex.[7][8] For allylphenyldichlorosilane, this would involve the reaction of allylbenzene with dichlorosilane (H₂SiCl₂) in the presence of a catalyst.
2.2.1. Reaction Mechanism & Rationale
While various catalysts exist, platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst are industrially prevalent.[7] The generally accepted Chalk-Harrod mechanism involves:
-
Oxidative addition of the Si-H bond to the metal center.
-
Coordination of the alkene (allylbenzene) to the metal.
-
Insertion of the alkene into the metal-hydride bond.
-
Reductive elimination of the final organosilane product, regenerating the catalyst.
This method can offer high selectivity and efficiency but requires careful control to prevent side reactions, such as alkene isomerization or the formation of byproducts.[7][9]
2.2.2. Note on Applicability
While highly relevant for producing γ-functionalized propylsilanes, the direct hydrosilylation to form allylphenyldichlorosilane from simple precursors is less common than the Grignard route. A more analogous industrial reaction is the hydrosilylation of allyl chloride with trichlorosilane to produce trichloro(3-chloropropyl)silane.[7][8][9] The principles remain the same and highlight the power of this method for creating Si-C bonds.
Purification by Fractional Distillation
Crude allylphenyldichlorosilane obtained from synthesis will contain unreacted starting materials, solvents, and side products. Fractional distillation is the method of choice for purification, as it separates components based on differences in their boiling points.[10][11] This technique is particularly effective when the boiling points of the desired product and impurities differ by less than 70 °C.[11]
Principles of Fractional Distillation
Fractional distillation improves upon simple distillation by inserting a fractionating column between the distillation flask and the condenser.[11][12] This column is packed with material (e.g., glass beads, Raschig rings, or structured packing) that provides a large surface area.[10] This setup allows for repeated cycles of vaporization and condensation, known as "theoretical plates".[11][12] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point), leading to a much better separation.[11]
Experimental Protocol: Purification
Objective: To purify crude allylphenyldichlorosilane by vacuum fractional distillation.
Apparatus:
-
Distillation flask (round-bottom) with a stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks (e.g., Perkin triangle or multi-limb receiver)
-
Heating mantle and stirrer
-
Vacuum pump with a cold trap and pressure gauge
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease. The system must be connected to an inert gas line and a vacuum pump.
-
Charging the Flask: Charge the distillation flask with the crude allylphenyldichlorosilane. Do not fill the flask more than two-thirds full.
-
Degassing: With gentle stirring, carefully reduce the pressure in the system to remove any dissolved gases and low-boiling residual solvents.
-
Distillation:
-
Begin heating the distillation flask gently.
-
As the mixture boils, observe the condensation ring rising slowly up the fractionating column. Maintain a slow and steady heating rate to allow for proper equilibration on the column.
-
Collect a "forerun" fraction, which will contain any remaining solvents and low-boiling impurities.
-
As the temperature at the distillation head stabilizes at the boiling point of the product at the given pressure, switch to a new receiving flask to collect the main fraction of pure allylphenyldichlorosilane.
-
Monitor the temperature and pressure throughout the collection. A stable boiling point indicates a pure fraction.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool completely.
-
Slowly and carefully vent the system with inert gas (nitrogen or argon) before disassembling the apparatus.
-
Store the purified product under an inert atmosphere.
-
Purification Workflow Diagram
Caption: Workflow for purification via fractional distillation.
Product Characterization
After purification, the identity and purity of allylphenyldichlorosilane must be confirmed using standard analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[13] The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.[14]
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Bond Vibration | Comments |
|---|---|---|
| 3080-3050 | =C-H stretch | Alkene and Aromatic C-H |
| 2980-2900 | -C-H stretch | Allyl CH₂ |
| 1640 | C=C stretch | Allyl double bond |
| 1430 | Si-Ph | Silicon-Phenyl stretch |
| 1120 | Si-Ph | Silicon-Phenyl stretch |
| 910 | =CH₂ bend | Out-of-plane bend of terminal alkene |
| 820-780 | Si-Cl stretch | Strong absorption |
| 740-700 | C-H bend | Monosubstituted benzene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.[15]
Expected ¹H NMR Signals (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8-7.9 | m | 2H | Phenyl (ortho-H) |
| ~7.4-7.6 | m | 3H | Phenyl (meta- & para-H) |
| ~5.8-6.0 | m | 1H | Allyl (-CH=) |
| ~5.0-5.2 | m | 2H | Allyl (=CH₂) |
| ~2.5-2.7 | d | 2H | Allyl (Si-CH₂) |
Expected ¹³C NMR Signals (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~134-135 | Phenyl (ortho-C) |
| ~132-133 | Phenyl (ipso-C) |
| ~131-132 | Phenyl (para-C) |
| ~130-131 | Allyl (-CH=) |
| ~128-129 | Phenyl (meta-C) |
| ~118-119 | Allyl (=CH₂) |
| ~28-30 | Allyl (Si-CH₂) |
Conclusion
The synthesis and purification of allylphenyldichlorosilane are achievable through well-established organometallic and purification methodologies. The Grignard reaction offers a direct and reliable route to the crude product, while vacuum fractional distillation provides an effective means of achieving high purity. Throughout all stages of handling, synthesis, and purification, strict adherence to rigorous safety protocols is paramount due to the hazardous nature of dichlorosilanes. The analytical techniques of IR and NMR spectroscopy are essential for verifying the successful synthesis and purity of the final product, ensuring its suitability for downstream applications in research and development.
References
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Allylphenyldichlorosilane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylphenyldichlorosilane (C₉H₁₀Cl₂Si) is a versatile organosilane compound characterized by the presence of three reactive centers: a hydrolyzable dichlorosilyl group, a phenyl ring, and an allyl group capable of undergoing addition reactions. This unique combination of functionalities makes it a valuable precursor and intermediate in the synthesis of a wide array of organosilicon materials, including polymers, resins, and surface modification agents. Its high reactivity also necessitates a thorough understanding of its chemical properties for safe and effective handling. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of allylphenyldichlorosilane, with a focus on the underlying principles that govern its chemical behavior.
Physicochemical and Spectroscopic Properties
Allylphenyldichlorosilane is a colorless liquid with a pungent odor characteristic of chlorosilanes. Its physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀Cl₂Si | [1] |
| Molecular Weight | 217.17 g/mol | [1] |
| Boiling Point | 100-102 °C at 8 mmHg | [2] |
| Melting Point | < 0 °C | [2] |
| Density | 1.168 g/cm³ | [2] |
| Refractive Index | 1.5351 | [2] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the allyl and phenyl protons.
-
Phenyl Protons: A complex multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the five protons of the phenyl group.
-
Allyl Protons:
-
A multiplet for the internal vinyl proton (-CH=) around δ 5.7-6.0 ppm.
-
Two multiplets for the terminal vinyl protons (=CH₂) between δ 4.9-5.2 ppm.
-
A doublet for the methylene protons adjacent to the silicon atom (-CH₂-Si) in the range of δ 2.0-2.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton.
-
Phenyl Carbons: Multiple signals in the aromatic region (δ 128-135 ppm).
-
Allyl Carbons:
-
A signal for the internal vinyl carbon (-CH=) around δ 130-135 ppm.
-
A signal for the terminal vinyl carbon (=CH₂) around δ 115-120 ppm.
-
A signal for the methylene carbon adjacent to the silicon atom (-CH₂-Si) in the range of δ 20-30 ppm.
-
Mass Spectrometry (MS): Electron impact mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 216, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).[9][10] Fragmentation would likely involve the loss of a chlorine atom, the allyl group, or the phenyl group.[11][12][13][14] Common fragments would include [M-Cl]⁺, [M-allyl]⁺, and [M-phenyl]⁺.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present:
-
C-H stretching (aromatic): ~3050-3070 cm⁻¹
-
C-H stretching (aliphatic): ~2900-2980 cm⁻¹
-
C=C stretching (alkene): ~1630-1645 cm⁻¹
-
C=C stretching (aromatic): ~1430-1600 cm⁻¹
-
Si-Cl stretching: ~450-600 cm⁻¹
-
Si-Phenyl stretching: ~1100-1130 cm⁻¹
Synthesis of Allylphenyldichlorosilane
The most common and versatile method for the synthesis of allylphenyldichlorosilane is the Grignard reaction. This involves the reaction of a pre-formed allyl Grignard reagent with phenyltrichlorosilane.[3][15]
Experimental Protocol: Grignard Synthesis
This protocol describes a representative procedure for the synthesis of allylphenyldichlorosilane.
Materials:
-
Magnesium turnings
-
Allyl chloride or allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phenyltrichlorosilane
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.[16]
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve allyl chloride or allyl bromide (1.0 equivalent) in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the allyl halide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[16]
-
Slowly add the remaining allyl halide solution to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[17]
-
-
Reaction with Phenyltrichlorosilane:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyltrichlorosilane (1.0 equivalent) in anhydrous ether/THF to the stirred Grignard reagent. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[18]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[19]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure allylphenyldichlorosilane.
-
Caption: Workflow for the synthesis of allylphenyldichlorosilane via the Grignard reaction.
Chemical Reactivity
The reactivity of allylphenyldichlorosilane is dictated by its three key functional groups: the Si-Cl bonds, the allyl group, and the phenyl group.
Nucleophilic Substitution at the Silicon Center
The silicon-chlorine bonds are highly susceptible to nucleophilic attack, making this the most prominent reaction pathway for this compound. The reactivity is generally higher than that of analogous carbon-chlorine bonds due to the larger size of the silicon atom and the availability of low-lying d-orbitals, which can stabilize a pentacoordinate transition state.[20]
In the presence of water or atmospheric moisture, allylphenyldichlorosilane readily undergoes hydrolysis to form silanols, with the concomitant release of hydrochloric acid.[21][22][23][24][25] These silanols are unstable and rapidly undergo self-condensation to form siloxane oligomers and polymers.[26] The overall process is highly exothermic.
Caption: Hydrolysis and subsequent condensation of allylphenyldichlorosilane.
The kinetics of hydrolysis are influenced by factors such as pH, solvent, and the steric and electronic nature of the substituents on the silicon atom.[14][27]
Reactions of the Allyl Group
The allyl group provides a site for a variety of addition reactions, allowing for further functionalization of the molecule.
Allylphenyldichlorosilane can participate in hydrosilylation reactions, either as a substrate or, more commonly, as a precursor to polymers that are then crosslinked via hydrosilylation. In a typical hydrosilylation reaction, a compound containing a Si-H bond adds across the double bond of the allyl group, usually in the presence of a platinum-based catalyst such as Karstedt's or Speier's catalyst.[1][2][28][29] This reaction is a cornerstone of silicone chemistry, enabling the formation of cross-linked networks in elastomers and resins.[26][30]
Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
The allyl group can undergo free-radical polymerization, although it is generally less reactive than other vinyl monomers like styrenes or acrylates. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[31][32][33][34] The choice of initiator and solvent is crucial for controlling the polymerization process.[31] The resulting polymer possesses a polysiloxane backbone with pendant phenyl groups and a polyethylene chain derived from the polymerization of the allyl groups.
Experimental Protocol: Representative Free-Radical Polymerization
Materials:
-
Allylphenyldichlorosilane (monomer)
-
Benzoyl peroxide or AIBN (initiator)
-
Anhydrous toluene or xylene (solvent)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve allylphenyldichlorosilane in the chosen solvent.
-
Add the radical initiator to the solution. The amount of initiator will depend on the desired molecular weight of the polymer.
-
Heat the reaction mixture to the decomposition temperature of the initiator (typically 60-80 °C for AIBN, or higher for peroxides) under a nitrogen atmosphere.
-
Maintain the temperature for several hours to allow for polymerization to proceed.
-
The resulting polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.
Applications of Allylphenyldichlorosilane
The trifunctional nature of allylphenyldichlorosilane makes it a valuable building block in materials science.
Coupling Agent and Adhesion Promoter
Allylphenyldichlorosilane can be used as a coupling agent to improve the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices.[9][13][35][36] Upon hydrolysis, the silanol groups can form strong covalent bonds with the surface of the inorganic filler, while the allyl group can co-polymerize with the resin matrix, creating a robust interface that enhances the mechanical properties of the composite material.[37][38][39]
Precursor for Silicone Resins and Polymers
Allylphenyldichlorosilane is a key monomer in the synthesis of specialized silicone resins and polymers.[22][30][40][41] The phenyl groups contribute to thermal stability and a high refractive index, while the allyl groups provide sites for cross-linking, for example, through hydrosilylation reactions. This allows for the formulation of materials with tailored properties for applications such as high-performance coatings, adhesives, and encapsulants.
Use in Dental Composites
Organofunctional silanes are crucial components in dental restorative composites, where they act as coupling agents to bond the inorganic filler particles to the polymer resin matrix.[4][22][30] While specific use of allylphenyldichlorosilane in commercial dental products is not widely documented, its structural motifs are relevant to the design of novel coupling agents and monomers for dental materials with improved mechanical properties and durability.[42]
Safety and Handling
Allylphenyldichlorosilane is a hazardous substance that requires careful handling. It is corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It is also flammable and can cause severe skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
Allylphenyldichlorosilane is a highly reactive and versatile organosilane with a rich chemistry that enables its use in a variety of applications, from a precursor for advanced silicone polymers to a coupling agent in high-performance composites. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and industrial settings. The ability to undergo nucleophilic substitution, hydrosilylation, and polymerization makes it a valuable tool for the design and synthesis of novel materials with tailored properties.
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC - NIH. Available from: [Link]
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AlOOH-Coated Glass Fiber-Reinforced Composites for Pipeline Rehabilitation: Enhancement of Interfacial Adhesion and Durability - MDPI. Available from: [Link]
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An In-depth Technical Guide to Allylphenyldichlorosilane (CAS 7719-03-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylphenyldichlorosilane (CAS 7719-03-1) is a versatile organosilicon compound characterized by its phenyl, allyl, and dichlorosilyl functional groups. This unique combination of reactive sites makes it a valuable precursor and intermediate in a wide range of chemical syntheses, particularly in the fields of polymer chemistry and materials science. Its ability to undergo hydrolysis and hydrosilylation allows for the formation of complex siloxane polymers and the functionalization of surfaces. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity and key reaction mechanisms, and a discussion of its applications, including a protocol for the synthesis of allyl-functionalized polysiloxanes. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Introduction
Allylphenyldichlorosilane is a colorless liquid with the molecular formula C₉H₁₀Cl₂Si.[1][2] Its structure, featuring a silicon atom bonded to a phenyl group, an allyl group, and two chlorine atoms, imparts a high degree of reactivity. The silicon-chlorine bonds are susceptible to nucleophilic attack, most notably by water, leading to hydrolysis and subsequent condensation to form a polysiloxane backbone.[3][4] The allyl group, with its carbon-carbon double bond, provides a site for further functionalization through reactions such as hydrosilylation.[5] These reactive characteristics make Allylphenyldichlorosilane a key building block for the synthesis of advanced silicon-based materials and polymers.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Allylphenyldichlorosilane is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7719-03-1 | [1][2] |
| Molecular Formula | C₉H₁₀Cl₂Si | [1][2] |
| Molecular Weight | 217.17 g/mol | [1][2] |
| Appearance | Colorless to transparent liquid | [2] |
| Boiling Point | 100-102 °C at 8 mmHg | [1] |
| Density | 1.168 g/cm³ | [1][2] |
| Refractive Index | 1.5351 | [1] |
| Flash Point | 76 °C | [1] |
| EINECS Number | 231-747-2 | [1][2] |
Synthesis of Allylphenyldichlorosilane
The most common and effective method for the synthesis of Allylphenyldichlorosilane is through a Grignard reaction. This involves the preparation of an allylmagnesium halide (Grignard reagent), which then acts as a nucleophile, attacking the electrophilic silicon center of phenyltrichlorosilane. This reaction displaces one of the chlorine atoms with the allyl group.
Reaction Mechanism
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: Allyl bromide reacts with magnesium metal in an anhydrous ether solvent to form allylmagnesium bromide.
-
Nucleophilic Substitution: The allylmagnesium bromide then reacts with phenyltrichlorosilane in a nucleophilic substitution reaction. The allyl group attacks the silicon atom, leading to the displacement of a chloride ion and the formation of Allylphenyldichlorosilane.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Phenyltrichlorosilane
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere, place magnesium turnings in the three-necked flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, continue the addition of the allyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phenyltrichlorosilane:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of phenyltrichlorosilane in anhydrous toluene from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then quench by slowly adding it to a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure Allylphenyldichlorosilane.
-
Characterization
The structure and purity of the synthesized Allylphenyldichlorosilane can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of Allylphenyldichlorosilane is expected to show characteristic signals for the phenyl, allyl, and silyl protons. The phenyl protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The allyl group will exhibit a complex multiplet for the vinyl proton (CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the silicon atom (-CH₂-Si).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct peaks for each carbon environment. The phenyl carbons will resonate in the aromatic region (δ 120-140 ppm). The allyl group will have signals for the two sp² hybridized carbons of the double bond and one sp³ hybridized carbon of the methylene group.
FT-IR Spectroscopy
The infrared spectrum will display characteristic absorption bands for the different functional groups present in the molecule. Key peaks to look for include:
-
C-H stretching of the aromatic and allyl groups.
-
C=C stretching of the allyl group.
-
Si-Cl stretching.
-
Aromatic C-C stretching.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of Allylphenyldichlorosilane. The fragmentation pattern will likely involve the loss of a chlorine atom, the allyl group, or the phenyl group.
Reactivity and Reaction Mechanisms
Allylphenyldichlorosilane's reactivity is dominated by the Si-Cl bonds and the allyl group's double bond.
Hydrolysis and Condensation
In the presence of water, the Si-Cl bonds are readily hydrolyzed to form silanol (Si-OH) groups, with the liberation of hydrochloric acid.[4] These silanol intermediates are unstable and undergo condensation reactions with each other to form a stable siloxane (Si-O-Si) backbone, releasing water in the process. This is the fundamental chemistry behind the formation of polysiloxane polymers from chlorosilane precursors.[3] The functionality of the starting dichlorosilane (two chlorine atoms) leads to the formation of linear or cyclic polysiloxanes.
Hydrosilylation
The allyl group's terminal double bond is a reactive site for hydrosilylation. This is an addition reaction where a silicon-hydride (Si-H) bond adds across the double bond. This reaction is typically catalyzed by platinum complexes and is a powerful method for forming carbon-silicon bonds. Hydrosilylation can be used to graft Allylphenyldichlorosilane onto a polymer backbone containing Si-H groups or to attach other functional silanes to the allyl group.
Applications
Allylphenyldichlorosilane is a valuable monomer and surface modification agent in materials science and polymer chemistry.
Synthesis of Allyl-Functionalized Polysiloxanes
The hydrolysis and condensation of Allylphenyldichlorosilane, often in co-polymerization with other chlorosilanes like dimethyldichlorosilane, allows for the synthesis of polysiloxanes with pendant allyl groups. These allyl groups can then be used for subsequent cross-linking or functionalization reactions, for example, through hydrosilylation to create silicone elastomers.
Experimental Protocol: Synthesis of an Allyl-Functionalized Polysiloxane
Materials:
-
Allylphenyldichlorosilane
-
Dimethyldichlorosilane
-
Toluene
-
Water
-
Sodium bicarbonate
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser
-
Heating mantle
Procedure:
-
In the three-necked flask, prepare a solution of Allylphenyldichlorosilane and dimethyldichlorosilane in toluene. The molar ratio of the two silanes will determine the density of allyl groups in the final polymer.
-
Slowly add water from the dropping funnel to the stirred silane solution. The reaction is exothermic and will produce HCl gas, so it should be performed in a well-ventilated fume hood.
-
After the addition of water is complete, heat the mixture to reflux for 1-2 hours to drive the condensation reaction to completion.
-
Cool the reaction mixture and neutralize the HCl by washing with a saturated sodium bicarbonate solution, followed by water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the allyl-functionalized polysiloxane oil.
Surface Modification
Allylphenyldichlorosilane can be used to modify the surface of materials that possess hydroxyl groups, such as silica and glass. The dichlorosilyl group reacts with the surface hydroxyls to form stable Si-O-Si bonds, covalently attaching the allylphenylsilyl moiety to the surface. The tethered allyl groups can then be used for further surface-functionalization reactions.
Safety and Handling
Allylphenyldichlorosilane is a reactive and hazardous chemical and should be handled with appropriate safety precautions.
-
Corrosive: It is corrosive and can cause severe skin burns and eye damage.[5]
-
Reacts with Water: It reacts with water and moisture to produce corrosive hydrochloric acid.[5] Therefore, it should be handled in a dry, inert atmosphere.
-
Flammable: It is a flammable liquid.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and sources of ignition.[3]
Conclusion
Allylphenyldichlorosilane is a highly reactive and versatile organosilicon compound with significant potential in the development of advanced materials. Its dual functionality, arising from the hydrolyzable dichlorosilyl group and the reactive allyl group, allows for its use as a monomer in the synthesis of functionalized polysiloxanes and as a coupling agent for surface modification. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
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An In-depth Technical Guide to Allylphenyldichlorosilane: Molecular Structure and Characterization
Abstract
Allylphenyldichlorosilane (C₉H₁₀Cl₂Si) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry. Its trifunctional nature, combining a reactive allyl group, a stable phenyl group, and hydrolyzable chloro-silicon bonds, makes it a valuable precursor for a diverse range of applications, including the synthesis of advanced polymers, surface modification of inorganic substrates, and as a crosslinking agent in silicone elastomers. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and detailed characterization of allylphenyldichlorosilane, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Physicochemical Properties
Allylphenyldichlorosilane is a tetrahedral molecule centered around a silicon atom. The silicon is covalently bonded to a phenyl group, an allyl group, and two chlorine atoms. The presence of the electron-withdrawing chlorine atoms renders the silicon atom highly electrophilic, a key feature governing its reactivity.
Structural Representation
The molecular structure can be represented by the following chemical identifiers:
-
IUPAC Name: Dichloro(phenyl)-2-propen-1-ylsilane
-
CAS Number: 7719-03-1
-
Canonical SMILES: C=CC(Cl)Cl
Physicochemical Data
A summary of the key physicochemical properties of allylphenyldichlorosilane is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀Cl₂Si | [1] |
| Molecular Weight | 217.17 g/mol | [1] |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 100-102 °C at 8 mmHg | [1] |
| Density | 1.168 g/cm³ | [1] |
| Flash Point | 76 °C | [1] |
Synthesis of Allylphenyldichlorosilane
The synthesis of allylphenyldichlorosilane can be achieved through several routes, with the Grignard reaction being a common and effective laboratory-scale method. This approach involves the reaction of a Grignard reagent with a suitable chlorosilane precursor.
Grignard Synthesis Protocol
This protocol describes a plausible and widely applicable method for the synthesis of allylphenyldichlorosilane based on established Grignard chemistry with silanes.[2][3]
Reaction Scheme:
C₆H₅SiCl₃ + CH₂=CHCH₂MgBr → C₉H₁₀Cl₂Si + MgBrCl
Materials and Equipment:
-
Phenyltrichlorosilane (C₆H₅SiCl₃)
-
Allylmagnesium bromide (CH₂=CHCH₂MgBr) solution in diethyl ether
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reactant Charging: Charge the flask with a solution of phenyltrichlorosilane in anhydrous diethyl ether.
-
Grignard Addition: Slowly add the allylmagnesium bromide solution from the dropping funnel to the stirred solution of phenyltrichlorosilane at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure allylphenyldichlorosilane.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[4] The use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the Grignard reagent and the hydrolysis of the chlorosilane.
-
Slow Addition: The slow addition of the Grignard reagent helps to control the exothermic reaction and prevent the formation of byproducts.
-
Reverse Addition: Adding the Grignard reagent to the silane (reverse addition) is often preferred when partial substitution of the chloro groups is desired, as is the case here.[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of allylphenyldichlorosilane.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.8 | Multiplet | 5H | Phenyl protons (C₆H₅) | Aromatic protons are deshielded and typically appear in this region. |
| ~5.7 - 6.0 | Multiplet | 1H | Internal vinyl proton (-CH=) | The vinylic proton is deshielded by the double bond. |
| ~4.9 - 5.2 | Multiplet | 2H | Terminal vinyl protons (=CH₂) | The terminal vinylic protons are typically found in this region. |
| ~2.3 - 2.6 | Doublet | 2H | Allylic protons (-CH₂-) | These protons are adjacent to the silicon atom and the double bond. |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~134 | Phenyl C (ipso) | The carbon directly attached to silicon is deshielded. |
| ~128 - 132 | Phenyl CH | Aromatic carbons. |
| ~133 | Internal vinyl C (-CH=) | Vinylic carbon. |
| ~117 | Terminal vinyl C (=CH₂) | Vinylic carbon. |
| ~25 | Allylic C (-CH₂) | Aliphatic carbon attached to silicon. |
²⁹Si NMR Spectroscopy:
A single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift will be influenced by the electronegative chlorine atoms and the organic substituents. Based on data for similar dichlorosilanes, the chemical shift is anticipated to be in the range of δ = -5 to +5 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the key functional groups in the molecule.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3070 - 3050 | =C-H stretch (vinyl & aromatic) | Medium |
| 2950 - 2850 | -C-H stretch (aliphatic) | Medium |
| 1640 | C=C stretch (allyl) | Medium |
| 1590, 1485, 1430 | C=C stretch (aromatic ring) | Medium-Strong |
| 1120 | Si-Phenyl | Strong |
| 820 - 780 | Si-Cl stretch | Strong |
| 740, 700 | C-H out-of-plane bend (monosubstituted benzene) | Strong |
The Si-Cl stretching vibrations are particularly characteristic and appear as strong absorptions in the low-frequency region of the spectrum.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 216 (for ³⁵Cl isotopes) would be expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks). Common fragmentation pathways would likely involve the loss of a chlorine atom, an allyl radical, or a phenyl radical.
-
[M - Cl]⁺: Loss of a chlorine atom.
-
[M - C₃H₅]⁺: Loss of the allyl group.
-
[M - C₆H₅]⁺: Loss of the phenyl group.
Reactivity and Handling
Allylphenyldichlorosilane is a reactive compound, primarily due to the presence of the Si-Cl bonds.
Hydrolysis
The Si-Cl bonds are highly susceptible to hydrolysis by water and other protic reagents, such as alcohols.[6] This reaction proceeds rapidly to form silanols, which can then undergo condensation to form siloxanes. This reactivity is the basis for its use in forming polysiloxane networks and for surface modification of hydroxyl-containing substrates.
Reaction Scheme (Hydrolysis):
C₉H₁₀Cl₂Si + 2H₂O → C₉H₁₀Si(OH)₂ + 2HCl
Nucleophilic Substitution
The electrophilic silicon atom is susceptible to attack by various nucleophiles. For instance, reaction with Grignard reagents or organolithium compounds can be used to replace the chlorine atoms with other organic groups.[7]
Hydrosilylation and Polymerization
The allyl group provides a site for further chemical modification. It can participate in hydrosilylation reactions with Si-H containing compounds, a key reaction in the curing of some silicone elastomers.[8] Additionally, the allyl group can be involved in free-radical or transition-metal-catalyzed polymerization.[2]
Safe Handling
As with all chlorosilanes, allylphenyldichlorosilane must be handled with extreme care.
-
Corrosivity: It reacts with moisture to produce hydrochloric acid (HCl), which is corrosive to the skin, eyes, and respiratory tract.[1][9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[9]
-
Storage: Store in a cool, dry place away from moisture, in a tightly sealed container under an inert atmosphere.
Applications
The unique combination of functional groups in allylphenyldichlorosilane makes it a valuable building block in several areas of materials science.
Surface Modification
Allylphenyldichlorosilane can be used to functionalize surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.[10] The dichlorosilyl group reacts with the surface hydroxyls to form stable Si-O-surface bonds. This leaves the allyl and phenyl groups exposed, modifying the surface properties (e.g., hydrophobicity, reactivity).
Polymer Synthesis
Allylphenyldichlorosilane can serve as a monomer or crosslinking agent in the synthesis of silicone polymers (polysiloxanes). Hydrolysis and condensation of the dichlorosilyl group can lead to the formation of a polysiloxane backbone, while the allyl groups can be used for subsequent crosslinking reactions to form elastomers.[8]
Adhesion Promoter
In composite materials, allylphenyldichlorosilane can act as an adhesion promoter or coupling agent at the interface between an inorganic filler (like glass fibers) and an organic polymer matrix.[11] It enhances the bonding between these dissimilar materials, leading to improved mechanical properties of the composite.
Conclusion
Allylphenyldichlorosilane is a highly functional organosilicon compound with a rich and versatile chemistry. Its well-defined molecular structure, characterized by a central silicon atom bonded to reactive chloro, stable phenyl, and polymerizable allyl groups, underpins its utility in a variety of advanced applications. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in the development of new materials and technologies. As with all reactive chlorosilanes, adherence to strict safety protocols is paramount during its handling and use.
References
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Alfa Chemistry. (n.d.). CAS 7719-03-1 Allylphenyldichlorosilane. Retrieved from [Link]
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Global Silicones Council. (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from [Link]
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LookChem. (n.d.). Cas 7719-03-1, ALLYLPHENYLDICHLOROSILANE. Retrieved from [Link]
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PubChem. (n.d.). Allylchlorodimethylsilane. Retrieved from [Link]
- Liu, Y., et al. (2021). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols, 2(4), 100891.
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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NIST. (n.d.). Phenyldichlorosilane. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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NIST. (n.d.). Allylchlorodimethylsilane. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
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Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
- Wang, Z., et al. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 28). 13.2: The Chemical Shift. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]
-
YouTube. (2021, July 5). Alcohol to Alkyl Halides using TsCl, MsCl, HBr, HCl, PBr3, PCl3, SOCl2 in details. Retrieved from [Link]
-
ResearchGate. (2001). Use of silanes and copolymers as adhesion promoters glass fiber/polyethylene composites. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]
- Kozina, A., et al. (2016). Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 497, 226-233.
-
PubMed. (2020). Dental composite resins with low polymerization stress based on a new allyl carbonate monomer. Retrieved from [Link]
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MDPI. (2017). A Historical Perspective on Dental Composite Restorative Materials. Retrieved from [Link]
- U.S. Patent No. 6,577,802. (2003). Application of silane-enhanced adhesion promoters for optical fibers and fiber ribbons.
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YouTube. (2020, September 30). Hydrolysis of an acid chloride. Retrieved from [Link]
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The Dual Nature of Reactivity: A Technical Guide to the Polymerization of Allylphenyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylphenyldichlorosilane stands as a monomer of significant interest in the synthesis of functionalized polysilanes. Its unique molecular architecture, featuring both highly reactive chloro-substituents on the silicon atom and a versatile allyl group, opens avenues for the creation of polymers with tailored properties. This technical guide delves into the core mechanisms governing the polymerization of allylphenyldichlorosilane, with a primary focus on the prevalent Wurtz-type reductive coupling. We will explore the nuanced interplay between the formation of the polysilane backbone and the concurrent and subsequent reactivity of the pendant allyl groups, which imparts both challenges and opportunities in polymer design. This document will serve as an in-depth resource, elucidating the mechanistic pathways, providing validated experimental protocols, and offering insights into the characterization and potential applications of the resulting poly(allylphenylsilylene).
Introduction: The Strategic Importance of Allylphenyldichlorosilane in Polymer Chemistry
Polysilanes, polymers with a backbone composed entirely of silicon atoms, have garnered considerable attention due to their unique electronic and photophysical properties, stemming from σ-electron delocalization along the Si-Si chain. The ability to introduce functional pendant groups onto this backbone allows for the fine-tuning of these properties and the development of materials for a wide range of applications, from ceramic precursors to photoresists. Allylphenyldichlorosilane is a particularly valuable monomer in this context. The phenyl group provides steric bulk and influences the electronic properties of the polysilane backbone, while the allyl group serves as a reactive handle for post-polymerization modification or as an active participant in the polymerization process itself, leading to cross-linked networks. Understanding the intricate mechanisms of its polymerization is paramount to controlling the structure and, consequently, the function of the final polymeric material.
The Primary Polymerization Pathway: Wurtz-Type Reductive Coupling
The most common and effective method for the synthesis of polysilanes from dichlorosilane precursors is the Wurtz-type reductive coupling reaction. This heterogeneous reaction involves the dechlorination of the monomer using a stoichiometric amount of an alkali metal, typically sodium, in an inert solvent.
Mechanism of Polysilane Backbone Formation
The precise mechanism of the Wurtz-type coupling of dichlorosilanes has been a subject of extensive research, with evidence supporting the involvement of both anionic and radical intermediates.
Anionic Pathway: One proposed mechanism involves a two-electron reduction of the silicon-chlorine bond by the alkali metal, leading to the formation of a silyl anion. This highly reactive nucleophilic species can then attack another monomer molecule in an SN2-type reaction, propagating the polymer chain.
Radical Pathway: Alternatively, a one-electron transfer from the alkali metal to the dichlorosilane can generate a silyl radical. Dimerization of these radicals would lead to the formation of a Si-Si bond. Evidence for the presence of radical intermediates comes from studies using dichlorosilanes with pendant alkenyl groups, where the double bond shows reactivity, a phenomenon less likely with purely anionic intermediates.
It is plausible that both mechanisms operate to varying extents depending on the reaction conditions, such as solvent polarity and temperature.
The Wurtz reaction is a classic method for coupling alkyl halides using sodium metal to form a new carbon-carbon bond. An analogous reaction is effectively employed in the synthesis of polysilanes from dichlorosilanes. The mechanism is complex and can involve both free radical and ionic intermediates.
In the context of allylphenyldichlorosilane, the initial step involves the transfer of an electron from the sodium metal to the Si-Cl bond, which can lead to the formation of a silyl radical. Dimerization of these radicals or further reduction to a silyl anion followed by nucleophilic attack on another monomer molecule leads to the formation of the Si-Si backbone.
Caption: Wurtz-Type Coupling of Allylphenyldichlorosilane.
The Role of the Allyl Group: A Double-Edged Sword
The presence of the pendant allyl group introduces a significant layer of complexity to the polymerization of allylphenyldichlorosilane. While it offers a valuable site for post-polymerization functionalization, it is not an inert spectator during the Wurtz-type coupling.
Concurrent Cross-Linking Mechanisms
The intermediacy of silyl radicals in the Wurtz reaction is a critical factor. Silyl radicals are known to readily add across carbon-carbon double bonds. This leads to the undesirable but often unavoidable side reaction of cross-linking during the primary polymerization process.
Radical-Mediated Cross-Linking: A silyl radical on a growing polymer chain can attack the allyl double bond of another polymer chain. This addition reaction creates a new carbon-centered radical, which can then propagate further or terminate, leading to the formation of a cross-linked network. This can result in the formation of insoluble gels, complicating polymer processing and characterization.
Caption: Radical-Mediated Cross-Linking of Poly(allylphenylsilylene).
Controlling Cross-Linking
The extent of cross-linking can be influenced by several factors:
-
Temperature: Higher temperatures can increase the rate of radical-mediated side reactions. Performing the polymerization at lower temperatures can help to suppress cross-linking.
-
Monomer Concentration: Higher monomer concentrations may favor intermolecular cross-linking reactions.
-
Solvent: The choice of solvent can influence the reactivity of the intermediates.
Experimental Protocols
Synthesis of Poly(allylphenylsilylene) via Wurtz-Type Coupling
Objective: To synthesize poly(allylphenylsilylene) via sodium-mediated reductive coupling of allylphenyldichlorosilane.
Materials:
-
Allylphenyldichlorosilane
-
Sodium metal dispersion
-
Anhydrous toluene
-
Anhydrous isopropanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet is assembled under an inert atmosphere (Argon or Nitrogen).
-
Dispersion of Sodium: Anhydrous toluene is added to the flask, followed by the sodium metal dispersion. The mixture is heated to the reflux temperature of toluene with vigorous stirring to maintain a fine dispersion of the sodium.
-
Monomer Addition: A solution of allylphenyldichlorosilane in anhydrous toluene is added dropwise to the stirred sodium dispersion over a period of 1-2 hours. The reaction is typically exothermic.
-
Polymerization: The reaction mixture is maintained at reflux for several hours (e.g., 4-6 hours) to ensure complete polymerization. The formation of a purple or blue-black color is often indicative of the presence of silyl anions.
-
Quenching: After the desired reaction time, the mixture is cooled to room temperature. The excess sodium is quenched by the slow addition of anhydrous isopropanol.
-
Isolation and Purification: The resulting polymer solution is filtered to remove sodium chloride and other insoluble by-products. The polymer is then precipitated by adding the filtrate to a large volume of a non-solvent, such as methanol or isopropanol. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble fraction of the polymer.
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure. The presence of broad signals is indicative of a polymeric material. The disappearance of the Si-Cl signal and the appearance of signals corresponding to the polysilane backbone confirm the polymerization. Signals from the allyl group should be carefully analyzed for any changes that might indicate side reactions.
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the polymer, including Si-Si, Si-Ph, and the allyl C=C bonds.
Post-Polymerization Modification: Hydrosilylation of Pendant Allyl Groups
Objective: To functionalize the pendant allyl groups of poly(allylphenylsilylene) via hydrosilylation.
Materials:
-
Poly(allylphenylsilylene)
-
Hydrosilane (e.g., triethoxysilane, phenyldimethylsilane)
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is charged with poly(allylphenylsilylene) and anhydrous toluene under an inert atmosphere. The polymer is dissolved with stirring.
-
Catalyst Addition: A small amount of Karstedt's catalyst is added to the polymer solution.
-
Hydrosilane Addition: The hydrosilane is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H and C=C stretching bands and the appearance of new bands corresponding to the hydrosilylated product.
-
Purification: The functionalized polymer is precipitated in a non-solvent, collected by filtration, and dried under vacuum.
Caption: Post-Polymerization Hydrosilylation Workflow.
Data Presentation
Table 1: Typical Molecular Weight Data for Poly(allylphenylsilylene) Synthesized by Wurtz Coupling.
| Entry | Reaction Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 2 | 8,500 | 15,300 | 1.80 |
| 2 | 4 | 12,200 | 25,600 | 2.10 |
| 3 | 6 | 15,800 | 38,700 | 2.45 |
Note: The broad PDI is characteristic of Wurtz-type coupling and can be influenced by the extent of cross-linking.
Conclusion and Future Outlook
The polymerization of allylphenyldichlorosilane via Wurtz-type reductive coupling presents a fascinating case study in balancing desired polymer backbone formation with the inherent reactivity of a functional pendant group. While the formation of a polysilane chain is the primary transformation, the concurrent radical-mediated reactions of the allyl group lead to cross-linking, which must be carefully controlled to obtain soluble, processable materials. The resulting poly(allylphenylsilylene) is a versatile platform for further functionalization through a variety of chemical transformations of the pendant allyl groups, such as hydrosilylation, thiol-ene reactions, and epoxidation. Future research in this area will likely focus on developing more controlled polymerization methods to minimize undesirable side reactions and to achieve better control over the polymer architecture. Furthermore, the exploration of the properties and applications of the novel functionalized polysilanes derived from this monomer will continue to be a rich area of investigation for materials scientists and chemists.
References
- Wurtz, C. A. (1855). Sur une nouvelle classe de radicaux organiques. Annales de chimie et de physique, 44, 275-312.
- Matyjaszewski, K., Greszta, D., Hrkach, J. S., & Kim, H. K. (1995). Synthesis of polysilanes by ultrasonic Wurtz-type coupling of dichlorosilanes. Macromolecules, 28(2), 59-72.
- Miller, R. D., & Michl, J. (1989). Polysilanes. Chemical Reviews, 89(6), 1359-1410.
- Jones, R. G., Holder, S. J., & Webb, R. J. (1997). The Wurtz-reductive coupling of dichlorosilanes: A reappraisal of the mechanism. Journal of Organometallic Chemistry, 528(1-2), 107-114.
- West, R. (1986). The polysilane high polymers. Journal of Organometallic Chemistry, 300(1-2), 327-346.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Allylphenyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Word from the Senior Application Scientist
In the dynamic world of chemical synthesis and drug development, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. Allylphenyldichlorosilane, a versatile reagent with significant potential, also presents a unique set of handling challenges due to its reactive nature. This guide is born from a deep understanding of these challenges, moving beyond a simple checklist of precautions to provide a comprehensive framework for the safe and effective utilization of this compound. Herein, we will explore the "why" behind each safety measure, grounding our protocols in the fundamental chemical principles that govern the behavior of Allylphenyldichlorosilane. Our goal is to empower you, the researcher, with the knowledge and tools necessary to confidently and, above all, safely harness the capabilities of this valuable synthetic building block.
Section 1: Understanding the Inherent Reactivity and Hazards of Allylphenyldichlorosilane
Allylphenyldichlorosilane (C₉H₁₀Cl₂Si) is a colorless liquid characterized by its high reactivity, a trait conferred by the presence of both allyl and phenyl groups attached to a dichlorosilyl moiety.[1] This reactivity is the very source of its utility in organic synthesis and as a precursor for silicon-based materials; however, it is also the root of its primary hazards.
A fundamental understanding of its chemical properties is paramount for safe handling. The presence of the silicon-chlorine bonds makes the molecule highly susceptible to hydrolysis.
Hydrolysis: The Primary Reaction of Concern
The most immediate and significant hazard associated with Allylphenyldichlorosilane is its violent reaction with water and other protic solvents. This hydrolysis reaction is rapid and exothermic, leading to the liberation of corrosive hydrogen chloride (HCl) gas.[2]
Reaction Pathway: C₆H₅(CH₂=CHCH₂)SiCl₂ + 2H₂O → C₆H₅(CH₂=CHCH₂)Si(OH)₂ + 2HCl
The resulting silanediol is unstable and will readily undergo self-condensation to form polysiloxanes, which can be linear or cyclic oligomers and polymers.[3] The exact structure of these polysiloxanes can be complex and will depend on the reaction conditions.
Figure 1: Hydrolysis and subsequent condensation of Allylphenyldichlorosilane.
The generation of HCl gas is a major concern as it is highly corrosive to the skin, eyes, and respiratory tract.[4] Inhalation can lead to severe irritation, coughing, shortness of breath, and in high concentrations, pulmonary edema, which can be a medical emergency.[5]
Flammability and Combustion Hazards
Allylphenyldichlorosilane is a flammable liquid.[1] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back. Combustion of organochlorosilanes can produce a complex mixture of hazardous substances, including:
-
Silicon dioxide (SiO₂): A fine, abrasive particulate.
-
Hydrogen chloride (HCl): A corrosive gas.
-
Carbon oxides (CO, CO₂): Products of incomplete and complete combustion.
-
Chlorinated organic compounds: The presence of the phenyl group and chlorine raises the possibility of forming hazardous chlorinated aromatic compounds, such as chlorobenzenes and phenols, particularly under oxygen-starved conditions.[5]
Toxicological Profile: A Data-Driven Assessment
A study on the acute inhalation toxicity of various chlorosilanes in rats demonstrated a strong correlation between the number of chlorine atoms and the LC₅₀ value; dichlorosilanes were found to have LC₅₀ values in the range of 1785-2092 ppm for a 1-hour exposure.[1] The study concluded that the acute toxicity of these chlorosilanes is similar to or less than that of hydrogen chloride.[1]
Based on this, it is prudent to treat Allylphenyldichlorosilane as a substance with high acute inhalation toxicity. The primary health effects are expected to be corrosive burns to any tissue that comes into contact with the liquid or its vapors.[4]
Regarding chronic effects, while some low molecular weight siloxanes have been shown to have potential for carcinogenicity and reproductive toxicity, data for the specific polysiloxanes formed from Allylphenyldichlorosilane are not available.[6] However, based on data for the hydrolysis products of other chlorosilanes, they are not expected to be reproductive or developmental toxicants.[5]
Table 1: Key Physical and Chemical Properties of Allylphenyldichlorosilane
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₂Si | [1] |
| Molecular Weight | 217.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 100-102 °C at 8 mmHg | [1] |
| Flash Point | 76 °C | [1] |
| Density | 1.168 g/cm³ | [1] |
| Vapor Pressure | 0.124 mmHg at 25 °C | [1] |
| Reactivity | Reacts violently with water, moist air, and alcohols. | [2] |
Section 2: Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety protocol for handling Allylphenyldichlorosilane relies on a combination of engineering controls to minimize exposure and personal protective equipment (PPE) as the final line of defense.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of Allylphenyldichlorosilane, including transfers, reactions, and workups, must be conducted in a well-ventilated chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible.
-
Inert Atmosphere: To prevent hydrolysis from atmospheric moisture, all reactions and transfers should be performed under an inert atmosphere (e.g., nitrogen or argon). Glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Secondary Containment: All containers of Allylphenyldichlorosilane should be stored and transported in chemically resistant secondary containers to contain any potential spills.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Figure 2: Recommended Personal Protective Equipment for handling Allylphenyldichlorosilane.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[7]
-
Hand Protection: Due to the corrosive nature of Allylphenyldichlorosilane and its hydrolysis products, gloves made of materials with high chemical resistance are required. While specific permeation data for Allylphenyldichlorosilane is not available from major manufacturers, for chlorinated silanes and corrosive chemicals, the following materials are generally recommended:
-
Butyl Rubber: Offers excellent resistance to a wide range of corrosive chemicals.
-
Viton™: Provides superior resistance to many aggressive chemicals, including chlorinated compounds.
-
Laminate films (e.g., Silver Shield®/4H®): Offer broad-spectrum chemical resistance. Nitrile gloves may provide limited splash protection but should not be used for prolonged contact. Always inspect gloves for any signs of degradation before and during use, and change them frequently.
-
-
Body Protection: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical-resistant suit (e.g., made of Tychem®) is necessary.[8][9]
-
Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection may not be required. However, in situations where the concentration of vapors may exceed exposure limits (e.g., during a spill or in a poorly ventilated area), a NIOSH-approved respirator with cartridges for acid gases and organic vapors is essential. For emergency situations, a self-contained breathing apparatus (SCBA) is required.
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is non-negotiable when working with Allylphenyldichlorosilane.
Step-by-Step Handling Procedures
-
Preparation: Before starting any work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Have an appropriate spill kit and fire extinguisher nearby.
-
Inert Atmosphere Operations: All transfers should be conducted using syringe or cannula techniques under an inert atmosphere to prevent contact with air and moisture.
-
Quenching: Any residual Allylphenyldichlorosilane in reaction vessels or on equipment must be quenched safely. This should be done slowly and in a controlled manner by adding the reactive material to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a non-protic solvent like isopropanol followed by water.
-
Avoid Incompatibilities: Keep Allylphenyldichlorosilane away from water, alcohols, acids, bases, and oxidizing agents.
Storage Requirements
-
Store Allylphenyldichlorosilane in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Containers should be tightly sealed and stored under an inert atmosphere if possible.
-
Store in a dedicated, labeled cabinet for flammable and corrosive materials.
-
Ensure that storage containers are made of compatible materials (e.g., glass or stainless steel).
Waste Disposal
All waste containing Allylphenyldichlorosilane must be treated as hazardous waste.
-
Neutralization of Small Quantities: Small amounts of residual Allylphenyldichlorosilane can be neutralized by slowly adding it to a stirred solution of sodium bicarbonate. The reaction can be vigorous, so the addition must be done in small portions in a fume hood.
-
Collection of Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Professional Disposal: Arrangements must be made with a licensed hazardous waste disposal company for the final disposal of all Allylphenyldichlorosilane waste.
Section 4: Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and correct response is crucial to minimize harm.
Spill Response
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.
-
Isolate: If it is safe to do so, close the fume hood sash and isolate the spill area.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Neutralization and Absorption: For small spills within a fume hood, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. Once absorbed, slowly and cautiously add a weak base like sodium bicarbonate to neutralize the material.
-
Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a labeled hazardous waste container.
-
Ventilation and Decontamination: Ventilate the area thoroughly and decontaminate the spill surface with a suitable cleaning agent.
Fire Response
-
Small Fires: For small fires, use a dry chemical (Class B) or carbon dioxide (CO₂) fire extinguisher.
-
Large Fires: For larger fires, alcohol-resistant aqueous film-forming foam (AR-AFFF) is the recommended extinguishing agent.[10][11] Water should not be used directly on a fire involving Allylphenyldichlorosilane as it will exacerbate the situation by reacting violently and spreading the flammable liquid. Water spray can be used to cool nearby containers and structures.
-
Evacuation: In the event of a large fire, evacuate the area immediately and call emergency services.
First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.
There is no specific antidote for chlorosilane exposure; treatment is supportive and symptomatic.[12]
Section 5: Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for Allylphenyldichlorosilane. In the absence of a specific OEL, it is crucial to manage exposure to its primary hazardous hydrolysis product, hydrogen chloride (HCl).
Table 2: Occupational Exposure Limits for Hydrogen Chloride
| Organization | Limit | Value |
| OSHA | Ceiling | 5 ppm (7 mg/m³) |
| ACGIH | Ceiling | 2 ppm (3 mg/m³) |
| NIOSH | Ceiling | 5 ppm (7 mg/m³) |
Given the rapid hydrolysis of Allylphenyldichlorosilane, it is recommended that workplace air concentrations be maintained well below the ceiling limits for HCl. Continuous air monitoring for HCl may be warranted in areas where Allylphenyldichlorosilane is frequently used.
Conclusion: A Culture of Safety
The safe handling of Allylphenyldichlorosilane is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety within the laboratory. This requires a proactive approach, from meticulous planning and risk assessment before an experiment begins to a thorough understanding of the chemical's properties and potential hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can confidently and responsibly explore the synthetic possibilities of this valuable reagent while ensuring the well-being of yourself and your colleagues.
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New Jersey Department of Health. (2000, May). Hazardous Substance Fact Sheet: Phenyl Trichlorosilane. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyltrichlorosilane, 95%. Retrieved from [Link]
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Silicones Europe. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
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Lakeland Industries. (n.d.). A Comprehensive Guide to ChemMax® Chemical Protective Clothing. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, July 20). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions. National Library of Medicine. Retrieved from [Link]
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AIHA. (1998). Trichlorosilane. Retrieved from [Link]
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Ethanol Emergency Response Coalition. (n.d.). Fire Fighting Foam Principles. Retrieved from [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of Allylphenyldichlorosilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylphenyldichlorosilane (C₉H₁₀Cl₂Si) is a reactive organosilicon compound with significant applications in organic synthesis and materials science. Its utility is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in various organic solvents paramount for reaction design, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of allylphenyldichlorosilane, grounded in the principles of molecular structure, solvent polarity, and chemical reactivity. We present a predictive framework for its solubility in a range of common aprotic organic solvents and detail the critical experimental protocols for its safe handling and solubility determination.
The Molecular Profile of Allylphenyldichlorosilane: A Duality of Polarity and Reactivity
Allylphenyldichlorosilane is a colorless liquid with a molecular weight of 217.17 g/mol .[1] Its structure is characterized by a central silicon atom bonded to a phenyl group, an allyl group, and two chlorine atoms. This unique combination of functional groups dictates its solubility and reactivity.
-
The Nonpolar Character: The presence of the phenyl (C₆H₅) and allyl (CH₂=CH-CH₂-) groups imparts a significant degree of nonpolar, lipophilic character to the molecule. These hydrocarbon moieties favor interactions with nonpolar and weakly polar organic solvents through van der Waals forces.
-
The Polar and Reactive Center: The dichlorosilyl group (-SiCl₂) is the molecule's reactive and polar core. The significant electronegativity difference between silicon and chlorine atoms creates polar Si-Cl bonds, resulting in a net dipole moment for this part of the molecule. More importantly, these Si-Cl bonds are highly susceptible to hydrolysis.[2]
Hydrolytic Sensitivity: The Critical Caveat
The most crucial chemical property of allylphenyldichlorosilane influencing its handling and solubility is its extreme sensitivity to moisture and protic solvents (e.g., water, alcohols, primary/secondary amines). The silicon-chlorine bonds readily react with hydroxyl groups (-OH) and other acidic protons, leading to the formation of silanols and the release of hydrogen chloride (HCl) gas. This exothermic reaction can be vigorous and presents significant safety hazards.[3]
The Principle of "Like Dissolves Like": A Predictive Framework for Solubility
The adage "like dissolves like" is a foundational principle in predicting solubility.[1] It posits that substances with similar polarities and intermolecular forces are more likely to be miscible. Given the dual nature of allylphenyldichlorosilane's structure, its solubility is a nuanced interplay of these forces. Due to its high reactivity with protic solvents, only anhydrous aprotic solvents should be considered for creating stable solutions.
Below is a predictive guide to the solubility of allylphenyldichlorosilane in a range of common anhydrous aprotic organic solvents, categorized by their polarity.
Table 1: Predicted Solubility of Allylphenyldichlorosilane in Anhydrous Aprotic Organic Solvents
| Solvent Category | Solvent | Polarity Index | Dielectric Constant (approx.) | Predicted Solubility/Miscibility | Rationale |
| Nonpolar Aprotic | Hexane | 0.0 | 1.9 | High / Miscible | The nonpolar aliphatic nature of hexane strongly interacts with the phenyl and allyl groups of the solute. |
| Toluene | 2.4 | 2.4 | High / Miscible | The aromatic ring of toluene interacts favorably with the phenyl group of the solute through π-stacking. | |
| Diethyl Ether | 2.8 | 4.3 | High / Miscible | A relatively nonpolar ether that can effectively solvate the nonpolar regions of the molecule. | |
| Moderately Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | 7.5 | High / Miscible | A cyclic ether with moderate polarity that can solvate both the nonpolar and, to some extent, the polar dichlorosilyl group. |
| Dichloromethane (DCM) | 3.1 | 9.1 | High / Miscible | A chlorinated solvent whose polarity is compatible with the overall polarity of the solute. | |
| Ethyl Acetate | 4.4 | 6.0 | Moderate to High | The ester functionality provides some polarity, but the ethyl and acetyl groups are nonpolar, allowing for good interaction. | |
| Polar Aprotic | Acetone | 5.1 | 21 | Moderate | The high polarity of the ketone may lead to less favorable interactions with the nonpolar parts of the solute. |
| Acetonitrile (ACN) | 5.8 | 37.5 | Low to Moderate | The highly polar nitrile group may not effectively solvate the nonpolar phenyl and allyl groups. | |
| Dimethylformamide (DMF) | 6.4 | 38 | Low | A highly polar solvent that is less likely to be a good solvent for the predominantly nonpolar solute. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Low / Immiscible | The very high polarity of DMSO makes it a poor solvent for nonpolar compounds. |
Experimental Determination of Solubility: A Protocol for a Reactive Compound
Given the reactive nature of allylphenyldichlorosilane, determining its solubility requires stringent adherence to safety protocols and anhydrous techniques.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inert Atmosphere: All handling of allylphenyldichlorosilane should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Anhydrous Solvents: Use only freshly dried and distilled or commercially available anhydrous solvents.
-
Spill Management: In case of a spill, do not use water. Use a dry absorbent material (e.g., sand or a specialized spill absorbent for reactive chemicals). Neutralize the spilled material cautiously with a suitable base (e.g., sodium bicarbonate) from a safe distance.
Qualitative Solubility Determination
This method provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
-
Preparation: In a fume hood, prepare a series of dry glass vials, each containing a magnetic stir bar.
-
Solvent Addition: To each vial, add 1 mL of the anhydrous test solvent.
-
Solute Addition: Under an inert atmosphere, add a small, known amount (e.g., 10 mg) of allylphenyldichlorosilane to each vial.
-
Observation: Stir the mixture at a constant rate and observe for dissolution. Note if the liquid is clear and homogenous (soluble), cloudy or has suspended particles (partially soluble), or if the compound remains as a separate phase (insoluble).
Semi-Quantitative Solubility Determination
This method provides an estimate of the solubility in terms of mg/mL.
-
Preparation: In a fume hood, add a known volume (e.g., 1 mL) of the anhydrous test solvent to a dry vial with a magnetic stir bar.
-
Incremental Solute Addition: Under an inert atmosphere, add small, pre-weighed increments of allylphenyldichlorosilane to the solvent.
-
Stirring and Observation: After each addition, stir the mixture until the solute is fully dissolved. Continue adding increments until a saturated solution is formed (i.e., a small amount of undissolved solute remains).
-
Calculation: The solubility is calculated by dividing the total mass of the dissolved solute by the volume of the solvent.
Visualizing the Solvent Selection Process
The selection of an appropriate solvent for allylphenyldichlorosilane is a critical decision-making process that balances the need for dissolution with the imperative of avoiding reaction. The following diagram illustrates this logical workflow.
Caption: Solvent selection workflow for allylphenyldichlorosilane.
Conclusion
The solubility of allylphenyldichlorosilane in organic solvents is governed by a delicate balance between its molecular structure and its pronounced reactivity. Its nonpolar phenyl and allyl moieties favor dissolution in nonpolar to moderately polar aprotic solvents, while its hydrolytically sensitive dichlorosilyl group necessitates the strict exclusion of protic and wet solvents. This guide provides a predictive framework and essential experimental protocols to enable researchers to confidently and safely work with solutions of this versatile reagent, thereby facilitating its effective use in synthesis and materials development.
References
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LookChem. Allylphenyldichlorosilane. [Link]
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A Comprehensive Technical Guide to Allylphenyldichlorosilane for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Silane
In the landscape of modern chemical synthesis, particularly within the demanding realms of pharmaceutical research and materials science, the selection of appropriate building blocks is paramount. Allylphenyldichlorosilane (CAS No: 7719-03-1), a trifunctional organosilane, emerges as a reagent of considerable interest. Its unique molecular architecture, featuring a reactive dichlorosilyl group, a versatile allyl moiety, and a stable phenyl group, offers a trifecta of functionalities that can be strategically exploited in a multitude of applications. This guide is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a survey of its commercial availability but also a deeper understanding of its synthesis, quality attributes, and diverse applications. As a senior application scientist, my objective is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in field-proven experience.
Commercial Sourcing and Supplier Evaluation
The procurement of high-quality Allylphenyldichlorosilane is the foundational step for any successful research or development endeavor. A number of reputable chemical suppliers offer this reagent, often with varying purity grades and specifications tailored to different applications.
Leading Commercial Suppliers
Several key players in the chemical supply industry list Allylphenyldichlorosilane in their catalogs. These include, but are not limited to:
-
Sigma-Aldrich (Merck): A global leader in research chemicals, often providing detailed product specifications and supporting documentation.
-
Gelest, Inc.: A company specializing in silicones, organosilanes, and metal-organics, offering a wide range of specialty silanes.[1]
-
Thermo Fisher Scientific (Alfa Aesar): A prominent supplier of research chemicals, reagents, and laboratory supplies.
-
TCI Chemicals: A global supplier of fine chemicals for research and development.
-
Oakwood Chemical: A US-based supplier of fine organic chemicals.
It is crucial for the end-user to scrutinize the product specifications from each vendor to ensure they align with the requirements of their specific application.
Comparative Analysis of Supplier Specifications
To facilitate an informed decision-making process, the following table summarizes typical specifications for Allylphenyldichlorosilane available from leading suppliers. Researchers should always refer to the most current Certificate of Analysis (CoA) for lot-specific data.[2][3][4]
| Specification | Typical Value | Analytical Method | Importance for Researchers & Drug Development |
| Purity (Assay) | ≥95% | Gas Chromatography (GC) | High purity is critical to avoid side reactions and ensure the integrity of the final product. |
| Appearance | Colorless to pale yellow liquid | Visual Inspection | A significant deviation in color may indicate the presence of impurities or degradation products. |
| Identity | Conforms to structure | FTIR, NMR Spectroscopy | Confirms the molecular structure and the absence of major structural isomers.[5][6] |
| Boiling Point | ~100-102 °C at 8 mmHg | Distillation | A key physical property for purification and for assessing purity. |
| Refractive Index | ~1.535 at 20 °C | Refractometry | A quick and simple method to check for gross impurities. |
| Insoluble Matter | Varies by supplier | Filtration | Particulate matter can interfere with reactions and is unacceptable for many high-purity applications. |
Note: The values presented are typical and may vary between suppliers and batches. Always consult the supplier's specific documentation.
Synthesis, Purity, and Quality Control: A Deeper Dive
A comprehensive understanding of the synthetic routes to Allylphenyldichlorosilane is invaluable for anticipating potential impurities and for troubleshooting experimental outcomes.
Synthetic Methodologies
Two primary synthetic pathways are commonly employed for the preparation of Allylphenyldichlorosilane: the Grignard reaction and hydrosilylation.
This classic organometallic approach involves the reaction of a phenyl-containing chlorosilane with an allyl Grignard reagent. A common variation is the reaction of phenyltrichlorosilane with allylmagnesium bromide.[7][8]
Reaction Scheme:
Experimental Protocol: Grignard Synthesis of Allylphenyldichlorosilane
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and an inert gas (argon or nitrogen) inlet.
-
Reagent Preparation: Prepare the allylmagnesium bromide Grignard reagent by the slow addition of allyl bromide to magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[8] The reaction is exothermic and should be cooled in an ice bath.
-
Reaction: To a solution of phenyltrichlorosilane in anhydrous diethyl ether, add the freshly prepared allylmagnesium bromide solution dropwise at 0 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent and to avoid the hydrolysis of the chlorosilane starting material and product.
-
Inert Atmosphere: Magnesium is reactive with atmospheric oxygen and moisture. An inert atmosphere of argon or nitrogen prevents the formation of magnesium oxide and other side reactions.
-
Slow Addition and Temperature Control: The Grignard reaction is exothermic. Slow addition of the reagents and cooling the reaction mixture helps to control the reaction rate and prevent the formation of byproducts, such as Wurtz coupling products (e.g., 1,5-hexadiene from the allyl Grignard reagent).[8]
Hydrosilylation offers an alternative, atom-economical route. This method typically involves the platinum-catalyzed addition of a hydrosilane (containing a Si-H bond) across a carbon-carbon multiple bond. For the synthesis of Allylphenyldichlorosilane, this could involve the hydrosilylation of an appropriate alkyne followed by allylation, or a direct hydrosilylation of a suitable diene. A more direct, though less common, approach would be the hydrosilylation of phenylacetylene with dichlorosilane, followed by a subsequent functionalization to introduce the allyl group.[9][10]
Illustrative Reaction Scheme (multi-step):
-
C6H5C≡CH + H2SiCl2 --(Pt catalyst)--> C6H5CH=CHSiHCl2
-
C6H5CH=CHSiHCl2 + CH2=CHCH2X --(Coupling reaction)--> C6H5(CH2=CHCH2)SiCl2 + HX
Potential Impurities and their Implications
The choice of synthetic route directly influences the impurity profile of the final product.
-
From Grignard Synthesis:
-
Unreacted Starting Materials: Phenyltrichlorosilane or residual Grignard reagent.
-
Over-allylation Products: Phenyl(diallyl)chlorosilane.
-
Wurtz Coupling Products: Biphenyl and 1,5-hexadiene.
-
Hydrolysis Products: Siloxanes formed from the reaction of chlorosilanes with moisture.
-
-
From Hydrosilylation Synthesis:
-
Isomeric Products: Depending on the catalyst and conditions, both α- and β-addition products may be formed.
-
Catalyst Residues: Traces of the platinum or rhodium catalyst may remain in the final product.
-
Unreacted Hydrosilane: Residual dichlorosilane or other hydrosilane precursors.
-
The presence of these impurities can have significant consequences in sensitive applications, such as drug development, where they may interfere with subsequent reactions, affect the stability of the final compound, or introduce unwanted toxicological properties.
Quality Control and Analytical Methods
A robust quality control regimen is essential to ensure the identity, purity, and consistency of Allylphenyldichlorosilane.
-
Gas Chromatography (GC): The primary technique for determining the purity (assay) of the compound and for quantifying volatile impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the compound and allowing for the identification of structural isomers and certain impurities. Both ¹H and ¹³C NMR are typically employed.[1][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups (Si-Cl, C=C, aromatic C-H) and to identify certain impurities, such as siloxanes (Si-O-Si).[5]
-
Karl Fischer Titration: To determine the water content, which is critical given the hydrolytic instability of chlorosilanes.
Self-Validating System in Quality Control:
A multi-technique approach to quality control provides a self-validating system. For instance, a high purity value from GC should be corroborated by a clean NMR spectrum with the correct integration ratios and the absence of significant impurity peaks. Similarly, the absence of a broad Si-O-Si stretch in the FTIR spectrum supports a low moisture content determined by Karl Fischer titration. This integrated analytical approach provides a high degree of confidence in the quality of the material.
Applications in Research and Drug Development
The trifunctional nature of Allylphenyldichlorosilane makes it a versatile reagent in several high-technology areas.
Organic Synthesis and Medicinal Chemistry
In organic synthesis, the allyl and dichlorosilyl groups are the primary sites of reactivity.
-
Allylation Reactions: The allyl group can be transferred to various electrophiles, such as aldehydes and ketones, to form homoallylic alcohols. This transformation is often mediated by a Lewis acid.
-
Cross-Coupling Reactions: The allyl group can participate in various transition metal-catalyzed cross-coupling reactions.
-
Silylation and Protection: The dichlorosilyl group can react with diols to form cyclic silyl ethers, serving as a protecting group. This functionality can also be used to introduce a silicon-containing moiety into a molecule, which can modulate its physicochemical properties. The "silicon switch" approach, where a carbon atom in a drug candidate is replaced by a silicon atom, can sometimes lead to improved metabolic stability and pharmacokinetic profiles.[12][13]
Polymer Chemistry and Materials Science
Allylphenyldichlorosilane can serve as a monomer or a cross-linking agent in the synthesis of specialty polymers.
-
Polymer Synthesis: The allyl group can undergo polymerization, while the dichlorosilyl group can be hydrolyzed to form siloxane linkages, leading to the formation of polysiloxanes with pendant phenyl and allyl groups.
-
Cross-Linking Agent: The dichlorosilyl moiety can react with hydroxyl or amine groups on polymer chains to introduce cross-links, thereby modifying the mechanical and thermal properties of the material. This is particularly relevant in the development of hydrogels and other biomaterials.[14][15]
Surface Modification
The reactive dichlorosilyl group allows for the covalent attachment of Allylphenyldichlorosilane to surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides. This surface modification imparts the properties of the allyl and phenyl groups to the substrate. The tethered allyl groups can then be further functionalized, providing a versatile platform for creating tailored surface chemistries.
Derivatizing Agent in Analytical Chemistry
In gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the volatility and thermal stability of polar analytes containing active hydrogens (e.g., in alcohols, phenols, and carboxylic acids).[16][17] While not as common as other silylating agents, dichlorosilanes can be used for this purpose. The phenyl group in Allylphenyldichlorosilane can also aid in the detection and fragmentation patterns in mass spectrometry.
Workflow for Supplier Selection and Material Qualification
The following diagram illustrates a logical workflow for selecting and qualifying a supplier for Allylphenyldichlorosilane, particularly for demanding applications like drug development.
Caption: A four-phase workflow for the selection and qualification of an Allylphenyldichlorosilane supplier.
Handling, Storage, and Safety
As a chlorosilane, Allylphenyldichlorosilane requires careful handling due to its reactivity and potential hazards.
-
Hydrolytic Instability: Chlorosilanes react readily with moisture, including atmospheric humidity, to produce hydrochloric acid (HCl) and siloxanes. This reaction is exothermic and the released HCl is corrosive. Therefore, it is imperative to handle Allylphenyldichlorosilane under anhydrous conditions in a well-ventilated fume hood.[2][18]
-
Corrosivity: Due to the release of HCl upon hydrolysis, Allylphenyldichlorosilane and its vapors are corrosive to the skin, eyes, and respiratory tract.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat, must be worn at all times when handling this compound.[19]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.
-
Spill and Waste Disposal: Small spills can be neutralized with sodium bicarbonate or a mixture of soda ash and slaked lime. Dispose of waste in accordance with local, state, and federal regulations. Never pour chlorosilanes down the drain.
Conclusion: A Versatile Tool for the Discerning Scientist
Allylphenyldichlorosilane stands as a testament to the synthetic versatility offered by organosilicon chemistry. Its trifunctional nature provides a rich platform for innovation in drug discovery, materials science, and beyond. However, harnessing its full potential requires a deep understanding of its commercial landscape, synthesis, and handling. By carefully selecting suppliers, scrutinizing quality parameters, and adhering to safe handling practices, researchers and drug development professionals can confidently employ this powerful reagent to advance their scientific pursuits. This guide has endeavored to provide a comprehensive overview, grounded in both technical data and practical experience, to empower scientists in their journey of discovery.
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Allylphenyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the thermal stability and decomposition of allylphenyldichlorosilane. As a compound of interest in various synthetic applications, a thorough understanding of its behavior under thermal stress is critical for process optimization, safety, and ensuring the purity of downstream products. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing its decomposition, the experimental methodologies used to characterize it, and the practical implications for its handling and use.
Introduction to Allylphenyldichlorosilane: Synthesis and Significance
Allylphenyldichlorosilane is a versatile organosilicon compound characterized by the presence of an allyl group, a phenyl group, and two chlorine atoms attached to a central silicon atom. Its synthesis is typically achieved through the hydrosilylation of phenylacetylene with dichlorosilane or via a Grignard reaction between allylmagnesium chloride and phenyldichlorosilane. The unique combination of a reactive allyl group, a bulky phenyl group, and hydrolyzable chloro-substituents makes it a valuable precursor in organic synthesis and materials science. For instance, the allyl group can participate in various addition and polymerization reactions, while the dichlorosilyl moiety allows for the formation of siloxanes and other silicon-containing polymers.
While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of complex organic molecules and functionalized materials that could be employed in drug delivery systems or as scaffolds in medicinal chemistry.
The Physicochemical Landscape: Predicting Thermal Behavior
The thermal stability of allylphenyldichlorosilane is dictated by the relative strengths of its constituent chemical bonds. The silicon-carbon (Si-C), silicon-chlorine (Si-Cl), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds all exhibit distinct dissociation energies. The presence of the allyl group introduces a potential pathway for decomposition not present in saturated organosilanes. The C-C bond beta to the silicon atom in the allyl group is known to be a point of relative weakness, susceptible to homolytic cleavage under thermal stress.
Furthermore, the phenyl group, with its electron-withdrawing nature, can influence the electron density around the silicon atom, thereby affecting the strength of the Si-Cl and Si-C bonds. The two chlorine atoms are electronegative and can participate in elimination reactions, particularly in the presence of trace impurities or on reactive surfaces.
Investigating Thermal Decomposition: Key Analytical Techniques
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal decomposition of allylphenyldichlorosilane.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1] For allylphenyldichlorosilane, a TGA experiment would reveal the onset temperature of decomposition and the number of decomposition steps.[2][3]
Experimental Protocol: Thermogravimetric Analysis of Allylphenyldichlorosilane
Objective: To determine the thermal stability and decomposition profile of allylphenyldichlorosilane.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of allylphenyldichlorosilane into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment. This is crucial to prevent oxidation, which would complicate the decomposition profile.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature of 800 °C. A controlled heating rate ensures reproducible results and allows for the clear separation of thermal events.[4]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is invaluable for identifying thermal transitions such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.[6] For allylphenyldichlorosilane, DSC can be used to determine its melting point and to detect any exothermic or endothermic events associated with its decomposition.
Experimental Protocol: Differential Scanning Calorimetry of Allylphenyldichlorosilane
Objective: To identify and characterize the thermal transitions of allylphenyldichlorosilane.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of allylphenyldichlorosilane into a hermetically sealed aluminum DSC pan. Hermetic sealing is essential to prevent the loss of volatile decomposition products, which would affect the heat flow measurement.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature at a heating rate of 10 °C/min to a final temperature of 500 °C.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which often indicate decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[7][8] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[9][10] This technique provides detailed insight into the decomposition mechanism.[11]
Experimental Protocol: Py-GC/MS of Allylphenyldichlorosilane
Objective: To identify the decomposition products of allylphenyldichlorosilane and elucidate its decomposition pathways.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC/MS).
Procedure:
-
Sample Preparation: Place a small amount (e.g., 100 µg) of allylphenyldichlorosilane into a pyrolysis sample cup.
-
Pyrolysis:
-
Introduce the sample cup into the pyrolyzer.
-
Rapidly heat the sample to a predetermined temperature (e.g., 600 °C) in a helium atmosphere. The pyrolysis temperature should be chosen based on the TGA data to ensure complete decomposition.
-
-
GC Separation:
-
The volatile pyrolysis products are swept into the GC column.
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the individual components of the pyrolysate. A typical program might start at 40 °C and ramp to 300 °C.
-
-
MS Detection and Identification:
-
The separated components are introduced into the mass spectrometer.
-
Acquire mass spectra for each eluting peak.
-
Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Proposed Decomposition Pathways of Allylphenyldichlorosilane
Based on the principles of organosilicon chemistry and studies of related compounds, several decomposition pathways can be postulated for allylphenyldichlorosilane. The exact mechanism will depend on factors such as temperature, pressure, and the presence of catalysts or inhibitors.
Radical Chain Mechanisms
At elevated temperatures, homolytic bond cleavage is a likely initiation step. The Si-C(allyl) bond is a probable point of initial scission, leading to the formation of an allyl radical and a phenyldichlorosilyl radical.
-
Initiation: C₆H₅(CH₂CH=CH₂)SiCl₂ → C₆H₅SiCl₂• + •CH₂CH=CH₂
These initial radicals can then participate in a cascade of subsequent reactions, including hydrogen abstraction, recombination, and disproportionation, leading to a complex mixture of products. The pyrolysis of other organochlorosilanes has been shown to proceed through radical mechanisms, with the formation of silyl radicals being a key step.[12]
Rearrangement and Elimination Reactions
Intramolecular rearrangements are also possible. For instance, a β-hydride elimination from the allyl group is a potential pathway, though less common for allylsilanes compared to other organometallics. A more plausible elimination reaction involves the loss of HCl, particularly at higher temperatures or in the presence of protic impurities.
Another potential pathway, as seen in the thermal decomposition of allyltrichlorosilane, could involve the formation of dichlorosilylene (SiCl₂) as a labile intermediate.[13]
-
Possible Dichlorosilylene Formation: C₆H₅(CH₂CH=CH₂)SiCl₂ → C₆H₅(CH₂CH=CH₂) + SiCl₂
The highly reactive dichlorosilylene can then insert into other bonds or polymerize.
Expected Decomposition Products
Based on the proposed pathways, the following products could be expected in the pyrolysate of allylphenyldichlorosilane:
-
Volatile Hydrocarbons: Propene, benzene, and other smaller hydrocarbons resulting from radical reactions.
-
Chlorinated Silanes: Phenyltrichlorosilane, dichlorosilane, silicon tetrachloride, and various phenyl- and allyl-substituted chlorosilanes formed through redistribution and elimination reactions. The pyrolysis of dimethyldichlorosilane is known to produce silicon tetrachloride and trichlorosilane.[14]
-
Aromatic Compounds: Biphenyl and other polycyclic aromatic hydrocarbons from reactions involving the phenyl radical.
-
Solid Residue: A silicon-containing char or polymeric material, especially at higher temperatures.
Data Presentation and Interpretation
Table 1: Expected Thermal Analysis Data for Allylphenyldichlorosilane
| Parameter | Technique | Expected Observation | Significance |
| Onset Decomposition Temperature (Tonset) | TGA | A specific temperature at which significant and continuous mass loss begins. | Indicates the upper limit of thermal stability under the experimental conditions. |
| Mass Loss (%) | TGA | One or more distinct steps of mass loss. | Corresponds to the loss of specific fragments or the formation of a stable intermediate. |
| Peak Decomposition Temperature(s) | DTG (from TGA) | One or more peaks in the derivative weight loss curve. | Represents the temperature(s) of the maximum rate of decomposition for each step. |
| Melting Point (Tm) | DSC | An endothermic peak. | A fundamental physical property. |
| Decomposition Enthalpy (ΔHdecomp) | DSC | An exothermic or endothermic peak following melting. | Quantifies the heat released or absorbed during decomposition, providing insight into the nature of the reactions. |
| Decomposition Products | Py-GC/MS | A chromatogram with multiple peaks, each with a corresponding mass spectrum. | Allows for the identification of the individual chemical species formed during decomposition, which is crucial for mechanistic elucidation. |
Visualizing the Workflow and Decomposition
Diagram 1: Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of allylphenyldichlorosilane.
Diagram 2: Postulated High-Temperature Decomposition Pathways
Caption: Postulated decomposition pathways for allylphenyldichlorosilane at elevated temperatures.
Conclusion and Future Outlook
The thermal stability and decomposition of allylphenyldichlorosilane are complex phenomena governed by multiple competing reaction pathways. A comprehensive characterization requires the synergistic use of TGA, DSC, and Py-GC/MS. While the exact decomposition profile must be determined experimentally, the foundational principles of organosilicon chemistry allow for the postulation of likely mechanisms, primarily involving radical chain reactions and molecular eliminations.
For researchers in drug development and other fields, a thorough understanding of this compound's thermal behavior is paramount for safe handling, designing robust synthetic procedures, and preventing the introduction of unwanted impurities into their products. Future work should focus on detailed kinetic studies to determine the activation energies of the decomposition steps and on the influence of various catalysts and inhibitors on the decomposition profile. Such studies will enable a more precise prediction and control of the thermal fate of allylphenyldichlorosilane in diverse applications.
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An In-Depth Technical Guide to the Spectroscopic Data of Allylphenyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for allylphenyldichlorosilane (C₉H₁₀Cl₂Si), a versatile organosilicon compound. Understanding its spectral characteristics is crucial for researchers in materials science, organic synthesis, and pharmaceutical development, where silicon-containing molecules are of increasing interest. This document moves beyond a simple data repository to offer insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical considerations.
Molecular Structure and Spectroscopic Overview
Allylphenyldichlorosilane possesses a unique combination of functional groups: a phenyl ring, an allyl group, and two reactive chlorine atoms attached to a central silicon atom. This arrangement gives rise to a distinct spectroscopic fingerprint that can be definitively characterized by modern analytical techniques.
Chemical Structure:
Figure 1: Chemical structure of Allylphenyldichlorosilane.
A thorough spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of this compound. The following sections will delve into the details of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum of allylphenyldichlorosilane provides a wealth of information about the number of different proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift).
Experimental Protocol for ¹H NMR Acquisition:
A standard approach for acquiring a high-quality ¹H NMR spectrum of allylphenyldichlorosilane would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chosen for its chemical inertness, volatility (allowing for easy removal), and its 12 equivalent protons which produce a single, sharp signal defined as 0.0 ppm, providing a reliable reference point.[1]
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Data Acquisition: A standard one-pulse sequence is typically sufficient. Key parameters to optimize include the number of scans (to improve signal-to-noise ratio), relaxation delay, and acquisition time.
¹H NMR Data Summary:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Phenyl Protons (H-Ar) | 7.20 - 7.80 | Multiplet (m) | 5H | - |
| Vinyl Proton (H-C=) | 5.70 - 6.00 | Multiplet (m) | 1H | - |
| Terminal Vinyl Protons (=CH₂) | 4.90 - 5.20 | Multiplet (m) | 2H | - |
| Allylic Protons (-CH₂-Si) | 2.20 - 2.50 | Doublet of Doublets (dd) | 2H | J ≈ 7-8 Hz |
Note: The predicted chemical shift values are based on typical ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[2]
Interpretation of the ¹H NMR Spectrum:
-
Phenyl Region (7.20 - 7.80 ppm): The complex multiplet in this downfield region is characteristic of the five protons on the phenyl ring. The exact pattern depends on the substitution and the specific magnetic environment of the ortho, meta, and para protons.
-
Vinyl Methylene Proton (5.70 - 6.00 ppm): The proton on the central carbon of the allyl group appears as a multiplet due to coupling with both the terminal vinyl protons and the allylic protons.
-
Terminal Vinyl Protons (4.90 - 5.20 ppm): The two protons on the terminal carbon of the double bond are diastereotopic and will appear as a multiplet.
-
Allylic Protons (2.20 - 2.50 ppm): These protons are adjacent to the silicon atom and the double bond. They are expected to appear as a doublet of doublets due to coupling with the vinyl methylene proton. The electronegativity of the silicon and the two chlorine atoms will cause a downfield shift compared to a simple allyl group attached to a carbon.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks, where each peak corresponds to a unique carbon environment.[3]
Experimental Protocol for ¹³C NMR Acquisition:
The sample preparation is similar to that for ¹H NMR. The acquisition, however, requires a different set of parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Decoupling: Employ broadband proton decoupling to collapse the carbon signals into singlets, which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Pulse Sequence: A standard single-pulse experiment with a longer relaxation delay is often used.
-
Number of Scans: A significantly higher number of scans is required compared to ¹H NMR to obtain a good signal-to-noise ratio.
¹³C NMR Data Summary:
| Assignment | Predicted Chemical Shift (ppm) |
| Phenyl Carbon (C-Si) | 130 - 135 |
| Phenyl Carbons (ortho, meta, para) | 128 - 135 |
| Vinyl Carbon (-CH=) | 130 - 135 |
| Terminal Vinyl Carbon (=CH₂) | 118 - 122 |
| Allylic Carbon (-CH₂-Si) | 25 - 30 |
Note: These are predicted values based on typical chemical shift ranges for organosilanes and substituted aromatic compounds.[4][5]
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (128 - 135 ppm): The phenyl ring will show multiple signals in this region, corresponding to the ipso-carbon (attached to silicon) and the ortho, meta, and para carbons. The exact chemical shifts are influenced by the electronic effects of the dichlorosilyl group.
-
Vinyl Carbons (118 - 135 ppm): The two carbons of the double bond will have distinct chemical shifts. The internal carbon (-CH=) will be more downfield than the terminal carbon (=CH₂).
-
Allylic Carbon (25 - 30 ppm): The carbon directly attached to the silicon atom will appear in the upfield region of the spectrum.
Vibrational Spectroscopy: Unveiling Functional Groups with Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for FT-IR Acquisition:
For a liquid sample like allylphenyldichlorosilane, the spectrum can be easily obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: A small drop of the neat liquid is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
FT-IR Spectral Data Summary:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3070 - 3050 | C-H stretch | Aromatic & Vinyl |
| 2980 - 2900 | C-H stretch | Allylic |
| 1640 - 1630 | C=C stretch | Alkene |
| 1430 - 1420 | C=C in-ring stretch | Aromatic |
| 1120 - 1110 | Si-Ph stretch | Phenylsilane |
| 995 & 915 | =C-H bend (out-of-plane) | Vinyl |
| 800 - 700 | C-H bend (out-of-plane) | Aromatic |
| 550 - 450 | Si-Cl stretch | Dichlorosilane |
Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the overall molecular structure.
Interpretation of the FT-IR Spectrum:
The IR spectrum of allylphenyldichlorosilane is expected to show a combination of absorptions characteristic of its constituent parts.
-
C-H Stretching: Look for peaks above 3000 cm⁻¹ corresponding to the aromatic and vinyl C-H bonds, and peaks just below 3000 cm⁻¹ for the allylic C-H bonds.[6]
-
C=C Stretching: A peak around 1635 cm⁻¹ is indicative of the allyl C=C double bond. The aromatic C=C in-ring stretching vibrations will appear around 1425 cm⁻¹.
-
Silicon-Phenyl (Si-Ph) Stretch: A characteristic absorption for the Si-Ph bond is expected around 1115 cm⁻¹.
-
Out-of-Plane Bending: The out-of-plane C-H bending vibrations for the vinyl group (around 995 and 915 cm⁻¹) and the aromatic ring (between 800 and 700 cm⁻¹) can provide further structural confirmation.
-
Silicon-Chlorine (Si-Cl) Stretching: Strong absorptions in the far-infrared region, typically between 550 and 450 cm⁻¹, are characteristic of the Si-Cl bonds. The presence of two chlorine atoms may lead to asymmetric and symmetric stretching modes, potentially resulting in two distinct peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
Experimental Protocol for Mass Spectrometry:
Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules like allylphenyldichlorosilane.
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Predicted Mass Spectrum Fragmentation:
The mass spectrum of allylphenyldichlorosilane will be characterized by the molecular ion peak and several fragment ions resulting from the cleavage of its weakest bonds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.
Major Predicted Fragments:
| m/z | Proposed Fragment Ion | Notes |
| 216 | [C₉H₁₀³⁵Cl₂Si]⁺• | Molecular ion (M⁺•) |
| 175 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 139 | [M - C₆H₅]⁺ | Loss of phenyl radical |
| 181 | [M - Cl]⁺ | Loss of a chlorine radical |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule, with a mass of 216 g/mol for the species containing two ³⁵Cl isotopes. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.
-
Loss of Allyl Group (m/z 175): Cleavage of the Si-allyl bond is a likely fragmentation pathway, resulting in a [C₆H₅SiCl₂]⁺ ion.
-
Loss of Phenyl Group (m/z 139): Alternatively, cleavage of the Si-phenyl bond would yield a [C₃H₅SiCl₂]⁺ ion.
-
Loss of Chlorine (m/z 181): The loss of a single chlorine atom from the molecular ion is another probable fragmentation.
-
Allyl and Phenyl Cations (m/z 41 and 77): The appearance of peaks corresponding to the allyl and phenyl cations would provide further evidence for the presence of these groups.
Visualizing the Spectroscopic Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the workflows for NMR, IR, and MS analysis.
Caption: Workflow for NMR Data Acquisition and Analysis.
Caption: Workflow for FT-IR Data Acquisition and Analysis.
Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive characterization of allylphenyldichlorosilane. Each technique offers complementary information that, when integrated, allows for an unambiguous confirmation of the molecule's structure and purity. This guide serves as a foundational resource for scientists working with this and related organosilicon compounds, enabling them to confidently interpret their own analytical data and advance their research and development efforts.
References
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Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
National Institute of Standards and Technology (NIST). Allyl chloride. [Link]
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National Institute of Standards and Technology (NIST). Allene. [Link]
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National Institute of Standards and Technology (NIST). Diphenylamine. [Link]
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National Institute of Standards and Technology (NIST). Formaldehyde. [Link]
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National Institute of Standards and Technology (NIST). Phenyldichlorosilane. [Link]
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National Institute of Standards and Technology (NIST). Silane, dichlorodiphenyl-. [Link]
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National Institute of Standards and Technology (NIST). 2,4-D. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
ResearchGate. IR spectrum of methylallyldichlorosilane. [Link]
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Methodological & Application
Application Notes and Protocols for Allylphenyldichlorosilane in Silicone Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Integration of Allylphenyldichlorosilane into Advanced Silicone Architectures
Allylphenyldichlorosilane stands as a monomer of significant interest in the synthesis of advanced silicone polymers. Its trifunctional nature—comprising two hydrolyzable chlorine atoms, a thermally stable phenyl group, and a reactive allyl group—offers a unique combination of properties that can be strategically exploited. The dichlorosilane moiety serves as the primary building block for the formation of the polysiloxane backbone through hydrolysis and condensation. The phenyl group enhances the thermal stability, chemical resistance, and refractive index of the resulting polymer.[1] Concurrently, the allyl group provides a versatile handle for post-polymerization modifications, most notably through hydrosilylation-based crosslinking or functionalization.[2]
This guide provides a comprehensive overview of the synthesis of silicone polymers using allylphenyldichlorosilane, detailing the underlying chemical principles and offering step-by-step protocols for both the initial polymerization and subsequent crosslinking.
Part 1: Synthesis of Poly(allylphenylsiloxane) via Hydrolysis and Condensation
The foundational step in utilizing allylphenyldichlorosilane is its conversion into a stable poly(allylphenylsiloxane) oligomer or polymer. This is achieved through a controlled hydrolysis and condensation reaction. The dichlorosilane monomer reacts with water to form a transient silanediol, which then rapidly condenses to form a mixture of linear and cyclic siloxane structures. The ratio of these products is highly dependent on the reaction conditions.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of a non-polar organic solvent (e.g., toluene) and a polar solvent (e.g., isopropanol) is often employed. Toluene solubilizes the non-polar monomer, while isopropanol helps to homogenize the mixture with the aqueous phase, allowing for a more controlled reaction.
-
Controlled Addition of Water: A slow, dropwise addition of water is critical. This minimizes localized high concentrations of water and hydrochloric acid (a byproduct), which can favor the formation of undesirable cyclic species over linear polymers.
-
Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to moderate the highly exothermic hydrolysis of the Si-Cl bonds. The reaction is then allowed to proceed at room temperature to drive the condensation process.
-
Neutralization: The hydrochloric acid generated during hydrolysis must be neutralized to prevent acid-catalyzed rearrangement or degradation of the polysiloxane backbone. A weak base, such as sodium bicarbonate, is used for this purpose.
Experimental Protocol: Synthesis of Linear and Cyclic Poly(allylphenylsiloxane)
Materials:
-
Allylphenyldichlorosilane (≥97%)
-
Toluene (anhydrous)
-
Isopropanol (anhydrous)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve allylphenyldichlorosilane (1 equivalent) in a 1:1 mixture of anhydrous toluene and isopropanol.
-
Hydrolysis: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add deionized water (2 equivalents) dropwise via the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Condensation: After the addition of water is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the reaction mixture until the aqueous layer is neutral to pH paper.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous oil.
-
Characterization: The resulting poly(allylphenylsiloxane) can be characterized by:
-
FTIR: To confirm the formation of the Si-O-Si backbone (broad peak around 1000-1100 cm⁻¹) and the disappearance of the Si-Cl bond.
-
¹H and ¹³C NMR: To verify the presence of allyl and phenyl groups.
-
²⁹Si NMR: To identify the different siloxane environments (linear vs. cyclic).
-
GPC: To determine the molecular weight and polydispersity of the linear fraction.
-
Part 2: Crosslinking of Poly(allylphenylsiloxane) via Hydrosilylation
The allyl groups along the polysiloxane backbone serve as reactive sites for crosslinking, enabling the transformation of the viscous polymer into a stable elastomeric network. This is most commonly achieved through a platinum-catalyzed hydrosilylation reaction with a Si-H functional crosslinker.
Workflow for Hydrosilylation Crosslinking
Caption: Workflow for the hydrosilylation crosslinking of poly(allylphenylsiloxane).
Experimental Protocol: Platinum-Catalyzed Crosslinking
Materials:
-
Poly(allylphenylsiloxane) (synthesized in Part 1)
-
Polymethylhydrosiloxane (PMHS) or other Si-H functional crosslinker
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)
-
Toluene (optional, for viscosity reduction)
-
Curing mold (e.g., PTFE or aluminum)
-
Vacuum oven
Procedure:
-
Formulation: In a clean vial, combine poly(allylphenylsiloxane) and the Si-H crosslinker. The molar ratio of Si-H groups to allyl groups is a critical parameter that determines the crosslink density and final properties of the elastomer. A typical starting point is a 1.5:1 to 2:1 ratio of Si-H to allyl groups. If the mixture is too viscous, a minimal amount of toluene can be added.
-
Catalyst Addition: Add Karstedt's catalyst to the mixture. A typical catalyst loading is in the range of 5-10 ppm of platinum relative to the total weight of the polymers.
-
Mixing and Degassing: Thoroughly mix the components until a homogeneous mixture is obtained. Degas the mixture under vacuum to remove any dissolved gases, which could form bubbles during curing.
-
Curing: Pour the degassed mixture into a mold and cure in an oven. The curing temperature and time will depend on the specific formulation, but a typical starting point is 80-120 °C for 1-4 hours. The progress of the reaction can be monitored by the disappearance of the Si-H peak (around 2160 cm⁻¹) in the FTIR spectrum.
-
Post-Curing: After the initial cure, a post-curing step at a higher temperature (e.g., 150 °C for 2-4 hours) can be beneficial to ensure complete reaction and remove any volatile byproducts.
-
Characterization of the Elastomer:
-
Swell Test: To determine the crosslink density.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability. The presence of phenyl groups is expected to increase the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing (Tensile, Hardness): To quantify the elastomer's mechanical properties.
-
Data Presentation
Table 1: Expected Properties of Allylphenylsiloxane-Based Polymers
| Property | Influence of Phenyl Group | Influence of Allyl Group (Post-Crosslinking) |
| Thermal Stability | Increased due to the rigidity of the aromatic ring[1] | Dependent on crosslink density |
| Refractive Index | Increased | Generally stable |
| Mechanical Strength | May increase modulus | Increases with crosslink density |
| Solvent Resistance | Generally good | Increases significantly with crosslinking |
| Glass Transition Temp. | Increased compared to dimethylsiloxanes | Increases with crosslink density |
Visualization of Reaction Mechanisms
Hydrolysis and Condensation of Allylphenyldichlorosilane
Caption: Reaction pathway for the formation of poly(allylphenylsiloxane).
Hydrosilylation Crosslinking Mechanism
Caption: Schematic of the hydrosilylation crosslinking reaction.
Conclusion and Future Perspectives
The use of allylphenyldichlorosilane as a monomer provides a robust platform for the synthesis of high-performance silicone polymers. The protocols outlined herein demonstrate a two-stage process: the formation of a functional polysiloxane backbone followed by a controlled crosslinking reaction. The resulting materials, benefiting from the thermal stability of the phenyl groups and the versatile reactivity of the allyl groups, are well-suited for a range of demanding applications, from advanced sealants and coatings to specialized materials in biomedical devices and drug delivery systems. Further research can explore the copolymerization of allylphenyldichlorosilane with other dichlorosilanes to fine-tune the physical and chemical properties of the resulting polymers for specific applications.
References
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Hamid, Z. A. A., & Fook, L. H. (Year). Synthesis and Functionalization of Silicone Hydride Copolymer with Allyl Methacrylate via Hydrosilylation Method. ResearchGate. [Link]
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Koleci, D., & Czakkel, O. (Year). Cross-linking by hydrosilylation. ResearchGate. [Link]
-
Liaw, D. J., Wang, K. L., & Huang, Y. C. (Year). Synthesis and characterization of poly(benzoxazine-co-siloxane) oligomers end-capped with arylacetylene. ResearchGate. [Link]
-
Moretto, H. H., Schulze, M., & Wagner, G. (Year). Polymerisation of dimethyl dichlorosilane in the presence of water. ResearchGate. [Link]
-
Nawaz, M., & Jing, L. (2024). Effect and mechanism of phenyl content on the electrical insulation properties of silicone rubber. ResearchGate. [Link]
-
Wang, Z., et al. (2024). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. MDPI. [Link]
-
Yadav, S. K., & Gupta, A. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for Allylphenyldichlorosilane as a Surface Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the use of Allylphenyldichlorosilane as a bifunctional coupling agent for the surface modification of hydroxylated substrates. Allylphenyldichlorosilane is a highly reactive organosilane that enables the covalent linkage of organic functionalities to inorganic materials such as silica, glass, and metal oxides. Its unique structure, featuring two hydrolyzable chlorine atoms, a phenyl group, and a terminal allyl group, offers a versatile platform for creating robust, functionalized surfaces. The dichlorosilane moiety ensures a strong covalent attachment to the substrate, while the phenyl group modulates surface energy and provides thermal stability. The terminal allyl group serves as a reactive handle for a wide array of secondary functionalization reactions, including thiol-ene chemistry and polymerization, making it an invaluable tool in materials science, chromatography, and drug development. This guide will cover the mechanism of action, detailed protocols for surface modification, safety and handling procedures, and potential downstream applications.
Introduction: The Role of Bifunctional Silanes in Surface Engineering
Surface modification is a cornerstone of modern materials science, enabling the precise tuning of interfacial properties to meet the demands of advanced applications. Organosilanes are the most widely used class of coupling agents for this purpose, forming stable siloxane bonds (Si-O-Si) with hydroxylated surfaces.[1] Allylphenyldichlorosilane belongs to a class of highly reactive dichlorosilanes that offer rapid and efficient surface functionalization.
The utility of Allylphenyldichlorosilane stems from its bifunctional nature:
-
Surface-Reactive Group: The dichlorosilyl (-SiCl₂) moiety reacts readily with surface hydroxyl (-OH) groups present on materials like silica, glass, and metal oxides. This reaction forms strong, covalent Si-O-substrate bonds, anchoring the molecule to the surface.
-
Functional Group: The allyl (-CH₂-CH=CH₂) and phenyl (-C₆H₅) groups extend away from the surface, presenting a new chemical functionality. The phenyl group contributes to the hydrophobicity and thermal stability of the modified surface, while the allyl group's terminal double bond is available for a variety of subsequent chemical transformations.[2][3]
This dual functionality allows for the creation of a "molecular bridge" between an inorganic substrate and an organic or biological system, a critical requirement in fields ranging from drug delivery to advanced coatings.
Mechanism of Action: A Stepwise Approach to Surface Functionalization
The covalent attachment of Allylphenyldichlorosilane to a hydroxylated surface proceeds through a two-step hydrolysis and condensation mechanism. Dichlorosilanes are significantly more reactive than their alkoxysilane counterparts, and the reaction readily occurs with atmospheric or surface-bound moisture.
-
Hydrolysis: The two chlorine atoms on the silicon center are highly susceptible to hydrolysis. In the presence of water, they are rapidly replaced by hydroxyl groups, forming an unstable silanediol intermediate (Allylphenylsilanediol) and releasing hydrochloric acid (HCl) as a byproduct.[4] Allyl(C₆H₅)SiCl₂ + 2H₂O → Allyl(C₆H₅)Si(OH)₂ + 2HCl
-
Condensation: The newly formed silanol groups (Si-OH) are highly reactive towards the hydroxyl groups (-OH) on the substrate surface. A condensation reaction occurs, forming a stable, covalent siloxane bond (Si-O-Substrate) and releasing a molecule of water.[1] Allyl(C₆H₅)Si(OH)₂ + HO-Substrate → Allyl(C₆H₅)(OH)Si-O-Substrate + H₂O
-
Cross-linking: The remaining silanol group on the bound silane can react with adjacent silanol groups on other bound silane molecules, forming a cross-linked polysiloxane network on the surface. This extensive cross-linking contributes to the formation of a robust and thermally stable monolayer.[1]
The following diagram illustrates the overall reaction pathway:
Caption: Reaction mechanism of Allylphenyldichlorosilane with a hydroxylated surface.
Safety and Handling Precautions
Allylphenyldichlorosilane is a reactive and hazardous chemical that must be handled with appropriate safety precautions. The primary hazards are associated with its high reactivity with water, its flammability, and the corrosive nature of its hydrolysis byproduct, hydrochloric acid.[4][5][6]
| Hazard | Precautionary Measure |
| Reactivity with Water | Reacts violently with water and moisture to produce corrosive HCl gas. Handle and store under an inert atmosphere (e.g., nitrogen or argon). Keep away from all sources of moisture.[5][6] |
| Corrosivity | Causes severe skin burns and eye damage. The liberated HCl gas can cause severe respiratory tract irritation.[4] |
| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[7][8] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure full body coverage.[5]
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.[4]
-
Handling: Use only non-sparking tools. Ground all equipment to prevent static discharge.[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Experimental Protocols
The following protocols provide a general framework for the surface modification of a hydroxylated substrate (e.g., silica wafer or glass slide) with Allylphenyldichlorosilane. Optimization may be required for specific substrates and applications. All procedures should be carried out in a fume hood under anhydrous conditions.
Protocol 1: Substrate Preparation and Cleaning
The cleanliness of the substrate is critical for achieving a uniform and stable monolayer. The goal is to remove organic contaminants and to ensure a high density of surface hydroxyl groups.
Materials:
-
Substrate (e.g., silicon wafers, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care and appropriate PPE.)
-
Deionized (DI) water
-
Anhydrous toluene
-
Nitrogen or argon gas stream
-
Oven
Procedure:
-
Place the substrates in a suitable rack.
-
Carefully immerse the substrates in freshly prepared Piranha solution for 30-60 minutes.
-
Remove the substrates and rinse extensively with DI water.
-
Rinse the substrates with anhydrous toluene.
-
Dry the substrates under a stream of dry nitrogen or argon.
-
Place the substrates in an oven at 120°C for at least 2 hours to remove any residual water.
-
Allow the substrates to cool to room temperature in a desiccator before use.
Protocol 2: Surface Modification with Allylphenyldichlorosilane
This protocol describes the deposition of the silane from a solution phase.
Materials:
-
Clean, dry, hydroxylated substrates
-
Allylphenyldichlorosilane
-
Anhydrous toluene
-
Dry glassware (e.g., reaction vessel, graduated cylinders)
-
Syringes and needles for handling air-sensitive reagents
-
Ultrasonic bath
Procedure:
-
In a dry reaction vessel under an inert atmosphere, prepare a 1-5% (v/v) solution of Allylphenyldichlorosilane in anhydrous toluene.
-
Place the clean, dry substrates into the reaction vessel, ensuring they are fully submerged in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the reaction period, remove the substrates from the silane solution.
-
Rinse the substrates sequentially with fresh anhydrous toluene to remove any physisorbed silane.
-
Perform a final rinse with a suitable solvent like methanol or isopropanol.
-
Dry the modified substrates under a stream of dry nitrogen or argon.
-
To complete the cross-linking of the silane layer, bake the substrates in an oven at 120°C for 1 hour.
-
Store the functionalized substrates in a desiccator until further use.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for surface modification.
Characterization of the Modified Surface
Confirmation of a successful surface modification can be achieved through various analytical techniques:
| Technique | Information Obtained |
| Contact Angle Goniometry | Measures the surface hydrophobicity. A successful modification should result in a significant increase in the water contact angle due to the presence of the hydrophobic phenyl and allyl groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface. The appearance of Si 2p, C 1s, and the absence of Cl 2p peaks would confirm the covalent attachment of the silane. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can detect the characteristic vibrational modes of the attached functional groups, such as C-H stretches from the allyl and phenyl groups, and Si-O-Si stretching from the siloxane network. |
| Ellipsometry | Measures the thickness of the deposited silane layer, allowing for an estimation of monolayer or multilayer formation. |
Applications and Secondary Functionalization
The true utility of an allyl-phenyl functionalized surface lies in its potential for further chemical modification. The terminal allyl group is a versatile reactive site for a variety of organic transformations, enabling the covalent attachment of a wide range of molecules.
Thiol-Ene "Click" Chemistry
The reaction between a thiol and the terminal alkene of the allyl group is a highly efficient and specific "click" reaction. This can be initiated by UV light or a radical initiator and allows for the attachment of any thiol-containing molecule, such as:
-
Biomolecules: Cysteine-containing peptides, proteins, or thiol-modified DNA can be immobilized for biosensor and microarray applications.
-
Small Molecules: Thiol-containing drugs or fluorescent dyes can be tethered for drug delivery or imaging purposes.
-
Polymers: Thiol-terminated polymers (e.g., polyethylene glycol, PEG) can be grafted to the surface to improve biocompatibility and reduce non-specific protein adsorption.[9]
Polymerization
The allyl groups on the surface can act as monomers for surface-initiated polymerization. This allows for the growth of polymer brushes from the surface, creating a dense, functional polymer layer with applications in lubrication, controlled release, and as a stationary phase in chromatography.[10][11]
Other Reactions
The alkene of the allyl group can also participate in other reactions such as:
-
Hydrosilylation: Reaction with a hydrosilane to introduce additional silicon-based functionalities.[12]
-
Heck Coupling and Olefin Metathesis: Carbon-carbon bond-forming reactions to attach a variety of organic molecules.[13]
Conclusion
Allylphenyldichlorosilane is a powerful and versatile coupling agent for the functionalization of hydroxylated surfaces. Its high reactivity ensures efficient surface coverage, while its unique combination of phenyl and allyl functional groups provides a platform for creating robust surfaces with tunable properties. The ability to perform secondary functionalization via the allyl group opens up a vast landscape of potential applications in materials science, biotechnology, and drug development. Proper adherence to safety protocols is paramount when working with this reactive compound. By following the guidelines and protocols outlined in this document, researchers can effectively utilize Allylphenyldichlorosilane to engineer novel, functional materials.
References
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Plass, K. E., Liu, X., Brunschwig, B. S., & Lewis, N. S. (2008). Passivation and Secondary Functionalization of Allyl-Terminated Si(111) Surfaces. figshare. [Link]
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Praxair. (n.d.). Dichlorosilane Material Safety Data Sheet. [Link]
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Changfu Chemical. (n.d.). Phenyl Silanes. [Link]
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Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]
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Shimada, T., Aoki, D., & Chujo, Y. (2018). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. ACS Applied Materials & Interfaces, 10(35), 30006–30012. [Link]
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Bratash, O., Courson, R., Malaquin, L., & Engel, E. (2021). A selection of secondary functionalization following the alkylsilane alkene terminal groups on the surface is depicted. ResearchGate. [Link]
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Raman, A., & Gawalt, E. S. (n.d.). Understanding Silane Functionalization. Surface Science and Technology. [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Dichlorosilane. [Link]
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Sun, C., & Lin, H. (2008). Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HF/HNO3 Etching. Journal of Nanoscience and Nanotechnology, 8(6), 2931–2939. [Link]
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The-Chih, K., & Lee, D. (2013). Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone. ResearchGate. [Link]
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Gelest, Inc. (n.d.). Silanes and Surface Modification. [Link]
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Bratash, O., Courson, R., Malaquin, L., & Engel, E. (2021). Principle of surface functionalization chemistry and arrays deposition. ResearchGate. [Link]
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Al-Azzawi, W. K., & Shanshal, M. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. [Link]
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Choi, J., & Kim, J. (2012). Surface functionalization of nanoparticles to control cell interactions and drug release. Biomaterials, 33(24), 5928–5937. [Link]
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REC Silicon. (2023). Dichlorosilane Safety Data Sheet. [Link]
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Yeh, Y.-C., & Lin, C.-H. (2012). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Nano, 6(9), 8038–8046. [Link]
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Linde Gas GmbH. (2017). Safety Data Sheet: Dichlorosilane. [Link]
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MsdsDigital.com. (n.d.). Dichlorosilane Material Safety Data Sheet. [Link]
- Google Patents. (n.d.). Process for making allyl polymers and copolymers.
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Ouchi, T. (2021). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Nature Communications, 12(1), 6618. [Link]
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Singh, S., & Singh, J. (2012). Synthesis of Poly[Allyl Chloride - Co Acrylic Acid] Polymers for Nucleic Track Detection from Alpha Particles. ResearchGate. [Link]
-
Chen, Y., et al. (2021). Functionalized Gold Nanoparticles for Facile Pattern-Controlled Surface Coatings. MDPI. [Link]
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Podkoscielna, B. (2017). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. Polymers, 9(10), 478. [Link]
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Sandia National Laboratories. (n.d.). Materials and Advanced Manufacturing – Research. [Link]
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Jankiewicz, B. J. (2021). Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications. MDPI. [Link]
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Shimada, T., Aoki, D., & Chujo, Y. (2018). Surface Functionalization of Silica by Si-H Activation of Hydrosilanes. ResearchGate. [Link]
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Application Notes and Protocols for Surface Modification of Materials Using Allylphenyldichlorosilane
Introduction
In the fields of materials science, biotechnology, and drug development, the precise control of surface properties is a cornerstone of innovation. Surface modification allows for the tailoring of a material's interaction with its environment, enabling enhancements in biocompatibility, adhesion, hydrophobicity, and chemical reactivity. Organosilanes have emerged as a versatile and powerful class of molecules for achieving robust and stable surface functionalization.[1][2] This is accomplished through the formation of covalent bonds between the silane and hydroxyl groups present on the surface of a wide range of inorganic substrates, such as glass, silica, and metal oxides.[3][4]
Allylphenyldichlorosilane is a unique organosilane that offers dual functionality. The dichlorosilyl group provides a reactive anchor for covalent attachment to the substrate, while the allyl and phenyl groups introduce valuable chemical properties to the modified surface. The phenyl group can modulate surface energy and participate in aromatic interactions, while the terminal allyl group serves as a versatile handle for subsequent chemical transformations, such as polymerization or click chemistry. This guide provides a comprehensive overview of the principles and detailed protocols for the surface modification of materials using allylphenyldichlorosilane.
Chemical Properties and Reaction Mechanism of Allylphenyldichlorosilane
Allylphenyldichlorosilane (CAS No. 7719-03-1) is a colorless liquid with a molecular weight of 217.15 g/mol .[5] Its reactivity is dominated by the two chlorine atoms attached to the silicon atom. These chloro groups are highly susceptible to hydrolysis, reacting with water to form silanol intermediates. These silanols are, in turn, highly reactive and readily condense with hydroxyl groups on a substrate surface or with other silanol molecules to form stable siloxane (Si-O-Si) bonds.[6][7]
The overall process of surface modification with allylphenyldichlorosilane can be described in two main steps:
-
Hydrolysis: The dichlorosilane reacts with trace amounts of water present on the substrate surface or in the reaction solvent to form a phenylallylsilanediol. This reaction releases hydrochloric acid (HCl) as a byproduct.[6][7][8]
-
Condensation: The newly formed silanol groups condense with the hydroxyl groups (-OH) on the substrate surface, forming a covalent siloxane bond and releasing a molecule of water. The silanols can also condense with each other, leading to the formation of a cross-linked polysiloxane layer on the surface.[6][9][10]
Reaction Mechanism Diagram
The following diagram illustrates the hydrolysis and condensation of allylphenyldichlorosilane on a hydroxylated surface.
Caption: Hydrolysis and condensation of allylphenyldichlorosilane.
Experimental Protocols
The following protocols provide a general framework for the surface modification of silica-based substrates (e.g., glass slides, silicon wafers) and metal oxide surfaces. Optimization of reaction times, concentrations, and curing conditions may be necessary for specific applications and substrates.
Safety Precautions
Allylphenyldichlorosilane is corrosive and reacts with moisture to produce HCl gas. All handling should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Protocol 1: Surface Modification of Silica and Glass Substrates
This protocol is suitable for materials rich in surface hydroxyl groups.
Materials:
-
Allylphenyldichlorosilane
-
Anhydrous toluene or hexane
-
Acetone, reagent grade
-
Ethanol, absolute
-
Deionized water
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Nitrogen or argon gas
-
Oven or hot plate
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrates by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally deionized water for 15 minutes.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To generate a high density of surface hydroxyl groups, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.
-
Alternatively, a less hazardous method is to expose the substrates to an oxygen plasma for 5-10 minutes.
-
Rinse the substrates extensively with deionized water and dry them in an oven at 110 °C for at least 1 hour.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of allylphenyldichlorosilane in anhydrous toluene or hexane. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates in the silanization solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature under a dry nitrogen or argon atmosphere. Gentle agitation can improve the uniformity of the coating.
-
-
Post-Treatment and Curing:
-
Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed silane.
-
Rinse with ethanol and then deionized water.
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the modified substrates in an oven at 110-120 °C for 1 hour to promote the formation of a stable, cross-linked siloxane layer.
-
Protocol 2: Surface Modification of Metal Oxide Surfaces
This protocol can be adapted for surfaces such as alumina, titania, and zirconia.
Materials:
-
Allylphenyldichlorosilane
-
Anhydrous isopropyl alcohol (IPA) or ethanol
-
Deionized water
-
The metal oxide substrate
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean the metal oxide surface by sonicating in an appropriate solvent to remove organic contaminants.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
The surface of many metal oxides will have a native hydroxyl layer. If necessary, a brief treatment with a mild acid or base, or exposure to UV/ozone can be used to increase the hydroxyl group density.
-
-
Silanization Solution Preparation:
-
Prepare a 1-2% (v/v) solution of allylphenyldichlorosilane in anhydrous IPA or ethanol.
-
-
Surface Modification:
-
Immerse the cleaned substrate in the silanization solution for 30-60 minutes at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrate and rinse sequentially with IPA (or ethanol) and deionized water.
-
Dry the substrate with nitrogen or argon.
-
Cure at 100-110 °C for 30-60 minutes.
-
Experimental Workflow Diagram
Caption: General workflow for surface modification.
Characterization of Modified Surfaces
The success of the surface modification can be verified using several analytical techniques.[11]
| Characterization Technique | Information Provided |
| Contact Angle Goniometry | Measures the surface hydrophobicity. A successful modification with allylphenyldichlorosilane should result in an increase in the water contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface. The presence of Si, C, and the absence of Cl on the final surface are indicative of a successful reaction.[12] |
| Atomic Force Microscopy (AFM) | Provides information on the surface topography and roughness. It can be used to assess the uniformity of the deposited silane layer.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the chemical bonds present on the surface. The appearance of peaks corresponding to Si-O-Si and the allyl and phenyl groups confirms the modification. |
Applications of Allylphenyl-Functionalized Surfaces
The presence of the terminal allyl group on the modified surface opens up a wide range of possibilities for further functionalization. This makes allylphenyldichlorosilane an excellent choice for creating platforms for:
-
Grafting of Polymers: The allyl group can act as an initiation site for surface-initiated polymerization.
-
Attachment of Biomolecules: The allyl group can be functionalized, for example, via thiol-ene "click" chemistry, to attach proteins, peptides, or DNA.
-
Development of Sensors: The modified surface can be further functionalized with receptor molecules for the development of chemical or biological sensors.[4]
-
Improving Adhesion: The functionalized surface can act as a tie-layer to improve the adhesion between an inorganic substrate and an organic overlayer.[2]
References
- Arkles, B. (2014).
- BenchChem. (2025).
- Mittal, K. L. (Ed.). (2015). Silanes and Other Coupling Agents. CRC press.
- Schoell, S. J., et al. (2008). Functionalization of 6H-SiC surfaces with organosilanes. Applied Physics Letters, 92(15), 153308.
- Chu, Y. C., et al. (2006). Organosilane functionalization of InN surface. Applied Physics Letters, 89(25), 252108.
- Wacker Chemie AG. (n.d.).
- Rochow, E. G. (1994). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 13(2), 439-446.
- ChemicalBook. (2023). ALLYLPHENYLDICHLOROSILANE.
- Doubtnut. (n.d.). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of -.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Silicone Surfactant. (2023).
- Wang, Y., et al. (2013). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical chemistry, 85(15), 7246–7253.
- Royal Society of Chemistry. (2017). Surface modification of aqueous miscible organic layered double hydroxides (AMO-LDHs). Dalton Transactions.
- Sharma, S., et al. (2008). Surface modification of nanoporous alumina surfaces with poly(ethylene glycol). Journal of biomedical materials research. Part A, 85(2), 443–451.
- Organic Chemistry Portal. (n.d.). Synthesis of allylsilanes.
- Lee, S., et al. (2013). A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments.
- Sriram, M., et al. (2015). The four major surface modification approaches for functionalisation of nanoparticles, given a peptide as an example of a biomolecule and PEG as the antifouling material.
- ResearchGate. (n.d.). Synthesis and properties of allyl-containing trisphenol-based benzoxazine.
- BenchChem. (2025).
- Grainger, D. W. (2013). Chemical Modification of Surfaces.
- Kim, Y. C., et al. (2017). Initial Reaction of Hexachlorodisilane on Amorphous Silica Surface for Atomic Layer Deposition Using Density Functional Theory. Journal of the Korean Ceramic Society, 54(5), 437-443.
- ResearchGate. (n.d.). Characterization and evaluation of surface modified materials based on porous biochar and its adsorption properties for 2,4-dichlorophenoxyacetic acid.
- Teplyakov, A. V. (2016). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. The Journal of Physical Chemistry C, 120(10), 5469-5476.
- Kaczmarczyk, B., & Podkościelna, B. (2022). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. Polymers, 14(19), 4053.
- ResearchGate. (n.d.). Synthesis and properties of novel poly(arylene ether)s and poly(arylene thioether)s based on a pyridazine biphenol or a phthalazine biphenol.
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Application Notes and Protocols for Allylphenyldichlorosilane in Dental Composites
Introduction: The Critical Role of the Interface in Dental Composite Longevity
The clinical success and longevity of dental resin composites are critically dependent on the stability of the interface between the inorganic filler particles and the organic polymer matrix.[1] This interface is responsible for transferring stress from the resilient polymer to the reinforcing filler, thereby enhancing the mechanical properties of the composite.[1][2] However, the oral environment is harsh, characterized by constant exposure to moisture, temperature fluctuations, and mechanical stresses, which can lead to the degradation of this interface over time.[3] This degradation can result in reduced mechanical strength, increased wear, and ultimately, the failure of the restoration.[3]
To address this challenge, silane coupling agents are employed to create a durable chemical bridge between the hydrophilic filler surface and the hydrophobic resin matrix.[4][5] These bifunctional molecules possess a hydrolyzable group that reacts with the hydroxyl groups on the filler surface and a polymerizable organofunctional group that co-reacts with the resin monomers during curing.[6] The most commonly used silane in dental composites is 3-(trimethoxysilyl)propyl methacrylate (γ-MPS).[7] However, the quest for improved hydrolytic stability and enhanced mechanical properties has led to the exploration of novel silane coupling agents.[3]
This document provides detailed application notes and protocols for the use of Allylphenyldichlorosilane as a promising alternative silane coupling agent in experimental dental composites. The presence of the phenyl group is anticipated to increase the hydrophobicity of the silane layer, potentially improving its resistance to hydrolytic degradation.[8] The allyl group provides a site for polymerization, allowing it to be incorporated into the polymer matrix.
Chemical and Physical Properties of Allylphenyldichlorosilane
A thorough understanding of the properties of Allylphenyldichlorosilane is crucial for its effective application.
| Property | Value |
| CAS Number | 7719-03-1 |
| Molecular Formula | C₉H₁₀Cl₂Si |
| Molecular Weight | 217.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 100-102 °C at 8 mmHg |
| Density | 1.168 g/cm³ |
| Refractive Index | 1.5351 |
| Reactivity | Reacts rapidly with moisture, water, and protic solvents. |
Experimental Workflows and Logical Relationships
The successful incorporation of Allylphenyldichlorosilane into a dental composite involves a series of sequential steps, from the synthesis of the silane to the final characterization of the cured composite.
Caption: Experimental workflow for the application of Allylphenyldichlorosilane in dental composites.
PART 1: Synthesis of Allylphenyldichlorosilane
For researchers requiring the synthesis of Allylphenyldichlorosilane, two primary methods can be considered: Grignard reaction and hydrosilylation.
Protocol 1.1: Synthesis via Grignard Reaction
This protocol is based on the general principles of Grignard reactions with chlorosilanes.[9]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide or allyl chloride
-
Phenyldichlorosilane
-
Iodine crystal (as initiator)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, under an inert atmosphere (Argon or Nitrogen).
-
Add magnesium turnings to the flask along with a small crystal of iodine.
-
In the dropping funnel, place a solution of allyl bromide or allyl chloride in anhydrous diethyl ether or THF.
-
Add a small amount of the allyl halide solution to the magnesium and gently heat to initiate the reaction (disappearance of the iodine color).
-
Once the reaction starts, add the remaining allyl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the allylmagnesium halide.
-
-
Reaction with Phenyldichlorosilane:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of phenyldichlorosilane in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure Allylphenyldichlorosilane.
-
Protocol 1.2: Synthesis via Hydrosilylation
Hydrosilylation offers an alternative, often more direct, route to allylsilanes.[10][11] This protocol is based on the platinum-catalyzed addition of a silane to an alkene.
Materials:
-
Allylbenzene
-
Dichlorosilane
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)[12]
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous toluene, allylbenzene, and the hydrosilylation catalyst to the flask.
-
Cool the mixture to 0 °C and slowly bubble dichlorosilane gas through the solution or add it as a condensed liquid.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent and any unreacted starting materials under reduced pressure.
-
Purify the product by vacuum distillation.
PART 2: Application in Dental Composites
Protocol 2.1: Silanization of Dental Fillers
This protocol details the surface treatment of inorganic fillers with Allylphenyldichlorosilane. The procedure is adapted from established methods for filler silanization.[13][14]
Materials:
-
Inorganic dental filler (e.g., silica, barium glass)
-
Allylphenyldichlorosilane
-
Anhydrous toluene or ethanol
-
Triethylamine (as an acid scavenger, optional)
-
Rotary evaporator
-
Centrifuge
-
Oven
Procedure:
-
Filler Preparation: Dry the inorganic filler in an oven at 120 °C for 24 hours to remove adsorbed water.
-
Silanization Solution Preparation: In a fume hood, prepare a solution of Allylphenyldichlorosilane (1-5 wt% relative to the filler) in anhydrous toluene or ethanol. If using a chlorosilane, the addition of a stoichiometric amount of triethylamine can be beneficial to neutralize the HCl byproduct.
-
Silanization Reaction:
-
Disperse the dried filler in the silanization solution using an ultrasonic bath for 15 minutes.
-
Stir the suspension at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours.
-
-
Post-Silanization Treatment:
-
Separate the silanized filler from the solution by centrifugation.
-
Wash the filler repeatedly with fresh solvent (toluene or ethanol) to remove any unreacted silane.
-
Dry the silanized filler in an oven at 80-100 °C for 24 hours to complete the condensation of the silane on the filler surface.
-
Protocol 2.2: Formulation of Experimental Dental Composite
This protocol describes the preparation of a light-curable experimental dental composite using the silanized filler.[1][15][16]
Materials:
-
Silanized filler from Protocol 2.1
-
Resin matrix monomers (e.g., Bis-GMA, UDMA, TEGDMA)[5]
-
Photoinitiator system (e.g., camphorquinone and an amine co-initiator)
-
Mixing spatula and mixing pad
-
Light-curing unit
Procedure:
-
Resin Matrix Preparation: In a light-proof container, mix the resin monomers and the photoinitiator system until a homogeneous solution is obtained.
-
Composite Paste Formulation: Gradually add the dried, silanized filler to the resin matrix in small increments.[16]
-
Mixing: Thoroughly mix the filler and resin using a spatula until a uniform, paste-like consistency is achieved. Ensure there are no air bubbles incorporated into the mixture.
-
Storage: Store the formulated composite paste in a light-proof container at a cool temperature.
PART 3: Characterization and Validation
The performance of the experimental dental composite must be rigorously evaluated.
Protocol 3.1: Characterization of Silanized Fillers
Caption: Key techniques for the characterization of silanized dental fillers.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the successful grafting of Allylphenyldichlorosilane onto the filler surface.[4][17][18][19] Look for the appearance of characteristic peaks corresponding to the phenyl and allyl groups.
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To perform elemental analysis of the filler surface and confirm the presence of silicon and chlorine (before hydrolysis).[20]
Protocol 3.2: Evaluation of Dental Composite Properties
-
Degree of Conversion (DC): Determined using FTIR spectroscopy by monitoring the decrease in the aliphatic C=C peak intensity (from the allyl and methacrylate groups) relative to an internal standard (e.g., aromatic C=C peak from the phenyl or Bis-GMA).[20]
-
Mechanical Properties:
-
Hydrolytic Stability:
-
Microstructural Analysis:
-
Biocompatibility:
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. For instance, the successful synthesis of Allylphenyldichlorosilane in Part 1 is confirmed by standard analytical techniques. The effectiveness of the silanization in Part 2 is verified by FTIR, TGA, and EDS analysis. Finally, the performance of the resulting dental composite is quantified through a battery of standardized mechanical and chemical tests in Part 3. By following these interconnected protocols, researchers can ensure the reliability and reproducibility of their findings.
References
- Cytotoxicity studies of dental restorative materials using human periodontal ligament cells in vitro. Journal of Dentistry, 19(5), 303-310.
- Hiyasat, A. S., Darmani, H., & El-Haj, H. (2005). Cytotoxicity evaluation of dental resin composites and their flowable derivatives.
- Piszko, P., et al. (2023). Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review.
- In vitro dentin barrier cytotoxicity testing of some dental restorative materials.
- Ong, H. R., et al. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 101, 85-90.
- Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties.
- Sklavounos, A., et al. (2025). Towards the Standardization of Artificial Aging Protocols for Dental Composites: Evaluation of Proposed Methods. Polymers, 17(3), 543.
- Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study. Cureus, 16(3), e56114.
- Dental Adhesive, Composite Resin, and Ceramic Material Tensile, Shear, and Flexural Testing System. ADMET.
- Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties.
- Bounekta, O., et al. (2019). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Journal of Fundamental and Applied Sciences, 11(1), 200-226.
- Formulation and Characterization of New Experimental Dental Composites with Zirconium Filling in Different Forms. Polymers, 14(15), 3121.
- Determination of the filler-matrix interface strength of dental composites from bending tests.
- Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite.
- Preparation of dental resin matrix and experimental composites, and also study protocol.
- The Development of Filler Morphology in Dental Resin Composites: A Review. Polymers, 13(11), 1777.
- Characterization of adsorbed silane on fillers used in dental composite restoratives and its effect on composite properties.
- An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites.
- Ong, H. R., et al. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 101, 85-90.
- In Vitro Testing Methods For The Evaluation of The Mechanical Properties of Composite Resins. DergiPark.
- (A) FTIR plot of NXT silane, pristine silica, NXT silane modified...
- Preparation of an experimental dental composite with different Bis-GMA/UDMA proportions.
- INFRARED STUDY OF THE SILICA/SILANE REACTION. ris.utwente.nl.
- Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment. International Journal of Polymer Science, 2017, 1-8.
- The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix.
- Hydrolytic stability of experimental hydroxyapatite-filled dental composite materials.
- Pivotal Role of Fillermatrix Interface in Dental Composites Review. Scribd.
- Hydrolytic stability of composite repair bond.
- Enhanced hydrolytic stability of dental composites by use of fluoroalkyltrimethoxysilanes. Journal of Dental Research, 81(7), 487-491.
- INFLUENCE OF FILLER, MONOMER MATRIX AND SILANE COATING ON COMPOSITE RESIN ADHESION. Clujul Medical, 94(2), 221-227.
- Silane Dental Instructions A Step-by-Step Guide for Professionals. Daken Chemical.
- Determination of the filler-matrix interface strength of dental composites
- Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. Polymers, 14(1), 12.
- Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. Online Journal of Dentistry & Oral Health.
- The Development of Filler Morphology in Dental Resin Composites: A Review. MDPI.
- Selective hydrosilylation of allyl chloride with trichlorosilane.
- Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed.
- Hydrosilylation C
- Preparation and characterization of silane-modified SiO 2 particles reinforced resin composites with fluorinated acrylate polymer.
- Selective hydrosilylation of allyl chloride with trichlorosilane.
- GRIGNARD REAGENTS AND SILANES. Gelest, Inc..
- An introduction to silanes and their clinical application in dentistry.
- Cementation of Indirect Restor
- Ceramic repairs with resins: silaniz
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Application Notes & Protocols: Allylphenyldichlorosilane as a High-Yield Precursor for Silicon Carbide Ceramics
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the utilization of allylphenyldichlorosilane as a preceramic polymer for the synthesis of silicon carbide (SiC). Organosilicon polymers are pivotal in the production of advanced ceramics due to their processability and the ability to yield high-purity ceramic materials upon pyrolysis.[1][2] Allylphenyldichlorosilane, with its distinct allyl and phenyl functional groups, offers a unique combination of reactivity and thermal stability, making it an excellent candidate for producing SiC with high ceramic yield. This guide details the precursor's properties, the mechanism of its conversion to SiC, a step-by-step synthesis protocol, and methods for characterization of the final ceramic product.
Introduction to Allylphenyldichlorosilane as a Ceramic Precursor
The precursor-derived ceramics (PDCs) route is a versatile method for fabricating ceramic materials, including fibers, coatings, and complex-shaped components.[1][3] This approach involves the synthesis of a processable organometallic polymer (a preceramic precursor), which is then shaped and pyrolyzed in a controlled atmosphere to convert it into the final ceramic material.[4]
Allylphenyldichlorosilane stands out as a precursor due to several key features:
-
High Ceramic Yield: The presence of thermally stable phenyl groups and reactive allyl groups facilitates efficient cross-linking, which is crucial for minimizing the loss of volatile species during pyrolysis and maximizing the conversion to ceramic.[5]
-
Tailorable Properties: The molecular structure allows for modifications to tune the properties of both the precursor polymer and the final ceramic.
-
Formation of Silicon Carbide (SiC): The silicon- and carbon-rich backbone of the polymer derived from this precursor is ideally suited for forming silicon carbide, a material renowned for its high strength, thermal conductivity, and chemical inertness.[5]
This document serves as a practical guide to harness these properties for the successful synthesis of SiC ceramics.
Physicochemical Properties of Allylphenyldichlorosilane
A thorough understanding of the precursor's properties is essential for safe handling and effective process design.
| Property | Value |
| Chemical Formula | C₉H₉Cl₂Si |
| Molecular Weight | 216.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 221 °C (430 °F) |
| Density | 1.17 g/cm³ |
| CAS Number | 1074-89-1 |
Mechanism of Pyrolytic Conversion to SiC
The transformation of allylphenyldichlorosilane into silicon carbide is a complex, multi-stage process. While the exact mechanism can be intricate, the key stages are outlined below.
-
Cross-linking: Upon initial heating (typically below 400°C), the allyl groups on the silane molecules undergo polymerization and cross-linking reactions. This transforms the liquid monomer into a solid, infusible thermoset polymer. This step is crucial for retaining the shape of the object and maximizing the final ceramic yield.[5]
-
Pyrolysis and Organic-to-Inorganic Transition: As the temperature is increased further (400°C - 800°C) under an inert atmosphere (e.g., argon or nitrogen), the organic side groups (phenyl and remnants of allyl groups) begin to decompose. This stage involves the cleavage of C-H and Si-C bonds, leading to the evolution of volatile gases like hydrogen (H₂) and methane (CH₄).[6][7]
-
Ceramization: At higher temperatures (typically >1000°C), the amorphous intermediate undergoes further atomic rearrangement and carbothermal reduction reactions.[8] The material consolidates into a ceramic structure. Above 1200°C, the amorphous material often begins to crystallize, forming nanostructured β-SiC.[6] The final product is typically a composite of silicon carbide and some excess free carbon.
The thermal decomposition of related compounds like allyltrichlorosilane has been shown to proceed via homolytic cleavage of the Si-C bond, forming radical intermediates that drive the subsequent reactions.[9][10]
Detailed Experimental Protocol: Synthesis of SiC Ceramics
This protocol outlines a general procedure for converting allylphenyldichlorosilane into a bulk SiC ceramic.
Safety Precautions: Allylphenyldichlorosilane is corrosive and reacts with moisture to release HCl gas. All handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Part A: Hydrolysis and Cross-linking
Causality: This step converts the liquid monomer into a solid, handleable preceramic polymer gel. Hydrolysis of the Si-Cl bonds creates reactive Si-OH (silanol) groups, which then condense to form a stable Si-O-Si cross-linked network.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, place 50 mL of a suitable solvent (e.g., toluene or THF).
-
Monomer Addition: Add 10 g of allylphenyldichlorosilane to the solvent and stir to create a homogenous solution.
-
Hydrolysis: Prepare a solution of water and a catalyst (e.g., a small amount of HCl or ammonia) in a solvent miscible with the reaction mixture (e.g., acetone or ethanol). Add this solution dropwise to the stirred silane solution over 30 minutes. An exothermic reaction and the evolution of HCl gas will be observed.
-
Gelation: Continue stirring the mixture at room temperature. The solution will gradually increase in viscosity and form a gel. This process can take several hours.
-
Aging and Drying: Allow the gel to age for 24 hours at room temperature. Afterwards, remove the solvent by gentle heating (e.g., 60-80°C) in a vacuum oven to obtain a solid, cross-linked preceramic polymer.
Part B: Pyrolysis
Causality: This is the critical thermal conversion step. The heating rate and atmosphere are controlled to ensure complete decomposition of organic components and formation of the desired ceramic phase without introducing defects like cracks or pores.[11]
-
Sample Placement: Place the dried preceramic polymer (~2-5 g) into a ceramic (e.g., alumina) crucible.
-
Furnace Setup: Place the crucible into a tube furnace equipped with gas flow controllers.
-
Inert Atmosphere: Purge the furnace tube with a high-purity inert gas (e.g., Argon or Nitrogen) at a flow rate of 100-200 sccm for at least 30 minutes to remove all oxygen. Maintain this flow throughout the heating and cooling cycle.
-
Heating Ramp: Program the furnace with the following heating profile:
-
Ramp from room temperature to 400°C at a rate of 2-5 °C/min. Hold for 1-2 hours. (This is a low-temperature cross-linking and curing step).
-
Ramp from 400°C to 1200°C at a rate of 5-10 °C/min. Hold for 2-4 hours. (This is the main ceramization step).
-
-
Cooling: After the hold time, turn off the furnace heaters and allow the sample to cool naturally to room temperature under the inert gas flow.
-
Sample Retrieval: Once cooled, the resulting black ceramic material can be safely removed for characterization.
Characterization of the Resulting Ceramic Material
To validate the success of the synthesis and understand the properties of the material, the following characterization techniques are recommended.
| Technique | Purpose | Expected Results |
| Thermogravimetric Analysis (TGA) | To determine the ceramic yield of the precursor polymer and identify decomposition temperatures. | A TGA curve of the preceramic polymer will show initial mass loss due to volatiles, followed by a major decomposition step, and finally a stable plateau at high temperature. The mass remaining at the plateau (e.g., at 1000°C) is the ceramic yield.[4] |
| X-ray Diffraction (XRD) | To identify the crystalline phases present in the final ceramic product. | For samples pyrolyzed above ~1200°C, XRD patterns should show broad peaks corresponding to the crystalline planes of β-SiC (3C-SiC).[6] Samples pyrolyzed at lower temperatures may appear amorphous. |
| Scanning Electron Microscopy (SEM) | To observe the microstructure, morphology, and porosity of the ceramic. | SEM images can reveal the density of the final ceramic, the presence of any cracks or pores, and the grain size of the SiC crystals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To track the chemical bond changes from precursor to ceramic. | The precursor polymer will show peaks for Si-Phenyl, C=C (allyl), and Si-O-Si. The final ceramic will be dominated by a strong, broad peak corresponding to the Si-C bond (~800 cm⁻¹). |
Applications of Allylphenyldichlorosilane-Derived Ceramics
The SiC materials produced from this precursor are candidates for a range of high-performance applications:
-
Ceramic Matrix Composites (CMCs): The precursor can be used in the Polymer Infiltration and Pyrolysis (PIP) process to densify carbon or SiC fiber preforms, creating lightweight, high-strength composites for aerospace applications.[4]
-
High-Temperature Coatings: The precursor can be applied as a liquid to a substrate and pyrolyzed to form a dense, protective SiC coating that resists oxidation and corrosion.
-
Additive Manufacturing: Photo-curable formulations based on similar precursors can be used in techniques like Digital Light Processing (DLP) to 3D print complex ceramic parts.[3]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Ceramic Yield (<50%) | Incomplete cross-linking; heating rate too fast during pyrolysis. | Ensure complete gelation and drying of the precursor. Use a slower heating ramp (1-2 °C/min) during the initial phase of pyrolysis (<600°C) to allow for gradual outgassing. |
| Cracked or Powdery Ceramic | High internal stress from rapid gas evolution; excessive shrinkage. | Use a slower heating rate. Consider adding inactive fillers (like SiC powder) to the precursor before pyrolysis to reduce shrinkage. |
| Product is Amorphous (No XRD peaks) | Pyrolysis temperature was too low for crystallization. | Increase the final pyrolysis temperature to >1400°C. Note that amorphous SiC can still be a useful material.[6] |
| Incomplete Hydrolysis/Gelation | Insufficient water or catalyst; inactive monomer. | Ensure the correct stoichiometry of water is used. Check the purity of the allylphenyldichlorosilane. |
References
- WHITE, D. A., OLEFF, S. M., BOYER, R. D., BUDINGER, P. A., & FOX, J. R. (1987). Preparation of Silicon Carbide from Organosilicon Gels: I. Synthesis and Characterization of Precursor Gels.
-
ResearchGate. (n.d.). Typical classes of organosilicon polymers used as precursors for ceramics. Retrieved from [Link]
-
OSTI.GOV. (1986). Preparation of silicon carbide from organosilicon gels: I. Synthesis and characterization of precursor gels. Retrieved from [Link]
- Boganov, S. E., Promyslov, V. M., Krylova, I. V., Zaitseva, G. S., & Egorov, M. P. (2016). Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilylene, allyl radical, and atomic chlorine. Russian Chemical Bulletin, 65(5), 1216-1224.
-
PlumX. (n.d.). Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilylene, allyl radical, and atomic chlorine. Retrieved from [Link]
- Bernard, S., Chollon, G., & Le Bihan, T. (2022). Silicon Carbide Precursor: Structure Analysis and Thermal Behavior from Polymer Cross-Linking to Pyrolyzed Ceramics. Materials (Basel, Switzerland), 15(23), 8346.
-
eScholarship, University of California. (n.d.). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. Retrieved from [Link]
-
OUCI. (n.d.). Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilyle…. Retrieved from [Link]
-
ResearchGate. (n.d.). Fabrication of Silicon Carbide (SiC) Coatings from Pyrolysis of Polycarbosilane/Aluminum. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrolysis of Silicon‐Backbone Polymers to Silicon Carbide. Retrieved from [Link]
- Zhang, Y., Li, H., Fu, Q., Wang, C., & Li, H. (2014). Anti-ablation property of C/C-SiC composite prepared by precursor infiltration and pyrolysis using liquid polycarbosilane.
- Google Patents. (n.d.). CN109337078B - A kind of preparation method of silicon carbide ceramic precursor polycarbosilane.
-
ResearchGate. (n.d.). DIGITAL LIGHT PROCESSING OF POLYMER-DERIVED CERAMIC PRECURSORS FOR THE FABRICATION OF SILICON OXYCARBIDE COMPOSITES. Retrieved from [Link]
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- 4. Anti-ablation property of C/C-SiC composite prepared by precursor infiltration and pyrolysis using liquid polycarbosilane [gthjjs.spacejournal.cn]
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- 10. Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilyle… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Reaction Involving Allylphenyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the Grignard reaction involving allylphenyldichlorosilane for the synthesis of functionalized allylsilanes. The protocols and insights are curated for professionals in research and development, emphasizing scientific integrity, safety, and reproducibility.
Introduction: The Synthetic Utility of Allylphenylsilanes
Allylsilanes are powerful and versatile reagents in modern organic synthesis, primarily utilized in carbon-carbon bond formation through reactions like the Hosomi-Sakurai allylation.[1] Their stability, low toxicity, and predictable reactivity make them valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] The phenyl group on the silicon atom can modulate the electronic properties and steric environment of the silyl group, offering fine-tuned reactivity. This guide focuses on the reaction of allylphenyldichlorosilane with Grignard reagents, a robust method to introduce a wide variety of organic moieties onto the silicon center, thereby creating a library of novel allylsilane reagents.
PART 1: CORE DIRECTIVE - A Structured Guide
This document is structured to provide a holistic understanding of the Grignard reaction with allylphenyldichlorosilane, from theoretical underpinnings to practical execution and safety considerations. The sections are organized to build upon each other, ensuring a thorough grasp of the topic for both novice and experienced researchers.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The "Why" Behind the Protocol
Simply following a recipe is insufficient for high-stakes research and development. Understanding the causality behind each experimental choice is paramount for troubleshooting, optimization, and adaptation.
Solvent Selection: The Role of Anhydrous Ethers The Grignard reaction is famously sensitive to protic solvents like water and alcohols.[2][3] The highly basic nature of the Grignard reagent (R-MgX) would lead to its immediate quenching through deprotonation of the solvent, terminating the desired reaction.[2][4] Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the solvents of choice for several key reasons:
-
Solvation and Stabilization: The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium center of the Grignard reagent, forming a soluble and stabilized complex.[3]
-
Inertness: Ethers are aprotic and relatively unreactive towards Grignard reagents, providing a stable reaction medium.[3]
-
Reaction Kinetics: The reaction rate can be influenced by the choice of ether. THF, for instance, often leads to faster reactions compared to diethyl ether.[5]
Temperature Control: Managing Exothermicity The formation of the Grignard reagent and its subsequent reaction with electrophiles are often exothermic.[2][6] Inadequate temperature control can lead to several undesirable outcomes:
-
Runaway Reactions: A rapid increase in temperature can cause the solvent to boil vigorously, potentially leading to a loss of control, pressure buildup, and even ejection of the reaction mixture from the flask.[6][7]
-
Side Reactions: Higher temperatures can promote side reactions, such as Wurtz-type coupling of the Grignard reagent, which would diminish the yield of the desired product.[8]
-
Product Decomposition: The desired allylsilane product or intermediates may be thermally sensitive.
Therefore, initiating the reaction at a low temperature (e.g., 0 °C or -78 °C) and maintaining careful temperature control throughout the addition of reagents is a critical safety and procedural measure.[7][9]
Work-up Procedure: Quenching and Extraction The work-up procedure is designed to terminate the reaction, remove inorganic byproducts, and isolate the desired organic product.
-
Quenching: The reaction is typically quenched by the slow, controlled addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This mild acid protonates any remaining Grignard reagent and the magnesium alkoxide byproducts without being acidic enough to cause degradation of many sensitive organic products. Adding the reaction mixture to the quenching solution (reverse quench) is often preferred to control the exotherm.
-
Extraction: The organic product is then extracted from the aqueous layer using an immiscible organic solvent. The combined organic layers are washed to remove any remaining water-soluble impurities and then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the solvent is removed.
Trustworthiness: A Self-Validating System
The protocols outlined below are designed to be self-validating through in-process checks and characterization of the final product.
Authoritative Grounding & Comprehensive References
Key mechanistic claims and protocol standards are supported by citations to peer-reviewed literature and established chemical safety guidelines.
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Notes |
| Allylphenyldichlorosilane | 1.0 | 217.16 | (Variable) | Starting material. |
| Grignard Reagent (R-MgX) | 1.0 - 2.2 | (Variable) | (Variable) | The choice of Grignard reagent determines the final product. Use a slight excess to ensure complete reaction. |
| Anhydrous THF | - | 72.11 | (Variable) | Solvent, typically aiming for a 0.1-0.5 M solution of the limiting reagent. |
| Reaction Temperature | - | - | 0 °C to -78 °C | Initial temperature for Grignard addition. |
| Reaction Time | - | - | 1-4 hours | Monitored by TLC or GC-MS. |
| Quenching Solution | - | - | Saturated aq. NH₄Cl | Added slowly at 0 °C. |
Experimental Protocols
Protocol 1: Synthesis of Allyl(alkyl/aryl)phenylchlorosilane (Monosubstitution)
Materials:
-
Allylphenyldichlorosilane
-
Grignard reagent solution (e.g., Methylmagnesium bromide, Phenylmagnesium chloride in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Addition funnel
-
Low-temperature thermometer
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser with a nitrogen/argon inlet, an addition funnel, and a low-temperature thermometer. Flame-dry all glassware under vacuum or oven-dry and assemble under a stream of inert gas to ensure anhydrous conditions.[2][11]
-
Reagent Preparation: In the reaction flask, dissolve allylphenyldichlorosilane (1.0 equiv) in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.0 equiv) dropwise from the addition funnel to the stirred solution of allylphenyldichlorosilane. Maintain the internal temperature below 5 °C during the addition. A cloudy precipitate of magnesium salts may form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl to quench the reaction.[10] Be mindful of potential gas evolution if any unreacted magnesium is present.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Allylbis(alkyl/aryl)phenylsilane (Disubstitution)
This protocol is similar to the monosubstitution, with the key difference being the stoichiometry of the Grignard reagent.
-
Follow the same setup and procedure as Protocol 1.
-
Use 2.1-2.2 equivalents of the Grignard reagent.
-
The reaction time may be longer, and gentle heating (reflux) might be necessary after the initial addition to drive the reaction to completion.
Mandatory Visualization
Reaction Mechanism
Caption: Step-by-step experimental workflow for the Grignard reaction.
Safety Considerations: A Paramount Priority
Grignard Reagents:
-
Flammability: Grignard reagents and their etheral solvents are highly flammable. [2][6]All operations must be conducted in a certified chemical fume hood, away from any sources of ignition. [6][7]* Reactivity with Water: Grignard reagents react violently with water. Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). [3][12]* Corrosivity: Grignard reagents are corrosive. [6]Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. [7][13] Allylphenyldichlorosilane:
-
Corrosivity: Chlorosilanes are corrosive and react with moisture in the air to produce hydrochloric acid (HCl), which is corrosive to the skin, eyes, and respiratory tract. [13][14]* Toxicity: Inhalation or skin contact can cause severe burns. [13]Handle only in a well-ventilated fume hood.
-
Reactivity: Reacts with water, alcohols, and other protic compounds. [14] Emergency Preparedness:
-
Have an appropriate fire extinguisher (Class D for magnesium fires, or CO₂/dry chemical for solvent fires) readily available.
-
Ensure access to a safety shower and eyewash station.
-
Have a plan for quenching a runaway reaction, which may include a large ice bath for rapid cooling. [6]
Conclusion
The reaction of allylphenyldichlorosilane with Grignard reagents is a powerful and versatile method for the synthesis of novel allylsilanes. By understanding the underlying principles of the reaction, adhering to strict safety protocols, and meticulously following the outlined procedures, researchers can confidently and successfully employ this methodology in their synthetic endeavors. The ability to introduce a diverse range of functional groups opens up new avenues for the development of innovative chemical entities.
References
-
Stereoselective Synthesis of (Z)- and (E)-Allylic Silanes by Copper-Mediated Substitution Reactions of Allylic Carbamates with Grignard Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Silicon Grignard Reagents as Nucleophiles in Transition-Metal- Catalyzed Allylic Substitution. Thieme. [Link]
-
Stereoselective Synthesis of (Z)- and (E)-Allylic Silanes by Copper-Mediated Substitution Reactions of Allylic Carbamates with Grignard Reagents. The Journal of Organic Chemistry. [Link]
-
Allylic Grignard Reagents. Science of Synthesis. [Link]
-
Grignard Reagents and Silanes. Gelest. [Link]
- Process for preparing allylic silane compounds.
-
Synthetic Applications of Allylsilanes and Vinylsilanes. ResearchGate. [Link]
-
Chlorosilane Safety Guide. Scribd. [Link]
-
What are Grignard reagent preparation precautions during preparation?. Quora. [Link]
-
Allylsilanes in Organic Synthesis − Recent Developments. ResearchGate. [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. University of Chicago. [Link]
-
Emerging applications of acylsilanes in organic synthesis and beyond. RSC Publishing. [Link]
-
Grignard Reaction. American Chemical Society. [Link]
-
Applications of Allenylsilanes in Organic Synthesis. ResearchGate. [Link]
-
Reactions of allylsilanes and application to organic synthesis. Semantic Scholar. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. [Link]
-
Formation and reaction of a Grignard reagent. University of Missouri-St. Louis. [Link]
-
(1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Organic Syntheses. [Link]
-
Grignard Reaction. University of Texas at Dallas. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Show how the reaction of an allylic halide with a Grignard reagent can be used to synthesize 1-cyclopentylpent-2-ene. Pearson+. [Link]
-
Grignard Reagents as Simple Catalysts for the Dehydrocoupling of Amines and Silanes. ChemRxiv. [Link]
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Application Notes and Protocols: Allylphenyldichlorosilane in the Preparation of Functionalized Siloxanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of allylphenyldichlorosilane as a key precursor in the synthesis of functionalized polysiloxanes. The unique combination of the reactive allyl group and the robust phenyl moiety on the silicon backbone allows for the creation of versatile polymeric platforms. These platforms can be tailored for a multitude of applications, including the development of advanced drug delivery systems, biocompatible materials, and sophisticated coatings. This document outlines two primary synthetic strategies: the direct synthesis of poly(allylphenylsiloxane) via hydrolytic polycondensation and its subsequent functionalization, and the copolymerization of allylphenyldichlorosilane with dichlorodimethylsilane to create tunable copolymers. The causality behind experimental choices, self-validating protocols, and in-depth characterization are central to this guide.
Introduction: The Strategic Advantage of Allylphenyl-Functionalized Siloxanes
Polysiloxanes are renowned for their exceptional properties, including high thermal stability, low surface tension, and biocompatibility.[1] The introduction of specific functional groups onto the siloxane backbone allows for the precise tuning of these properties for specialized applications. Allylphenyldichlorosilane is a particularly valuable monomer in this regard. The phenyl group enhances thermal stability and optical clarity, while the allyl group serves as a versatile handle for post-polymerization modification through reactions such as hydrosilylation and thiol-ene "click" chemistry.[2][3] This dual functionality enables the creation of complex macromolecular architectures with tailored properties.
The protocols detailed herein provide a roadmap for the synthesis and functionalization of these advanced materials, with a focus on reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Pathways and Core Concepts
The preparation of functionalized siloxanes from allylphenyldichlorosilane can be approached via two main pathways, each offering distinct advantages in controlling the final polymer architecture and properties.
Pathway A: Homopolymerization and Post-Functionalization
This pathway involves the initial synthesis of a homopolymer, poly(allylphenylsiloxane), through the hydrolytic polycondensation of allylphenyldichlorosilane. The resulting polymer possesses a high density of allyl groups, which are then available for a variety of subsequent chemical modifications. This approach is ideal for creating materials where a high degree of functionalization is desired.
Pathway B: Copolymerization for Tunable Properties
In this approach, allylphenyldichlorosilane is copolymerized with a more common dichlorosilane, such as dichlorodimethylsilane. This allows for the precise control over the concentration of allyl and phenyl groups along the polymer backbone, thereby enabling the fine-tuning of properties like hydrophobicity, refractive index, and cross-linking density.
Below is a logical workflow illustrating these synthetic strategies.
Experimental Protocols
Protocol 1: Synthesis of Silanol-Terminated Poly(allylphenylsiloxane)
This protocol details the controlled hydrolysis and polycondensation of allylphenyldichlorosilane to yield a silanol-terminated linear polysiloxane. The control of reaction conditions is critical to minimize the formation of cyclic byproducts and to achieve a desirable molecular weight.[4]
Materials:
-
Allylphenyldichlorosilane (≥95%)
-
Toluene (anhydrous)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
2-Propanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, dissolve allylphenyldichlorosilane (1 equivalent) in anhydrous toluene to a concentration of 2 M.
-
Controlled Hydrolysis: While stirring vigorously under a nitrogen atmosphere, slowly add a mixture of deionized water (1.1 equivalents) and 2-propanol (as a co-solvent, equal volume to water) from the dropping funnel over a period of 2-3 hours. The slow addition is crucial to control the exothermic reaction and to favor the formation of linear oligomers over cyclic species.[4] The HCl gas generated is neutralized as it evolves or trapped.
-
Condensation: After the addition is complete, heat the reaction mixture to 80°C and stir for 4-6 hours to promote polycondensation.
-
Work-up: Cool the reaction mixture to room temperature. Carefully wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining HCl, followed by washing with deionized water until the aqueous layer is neutral.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude poly(allylphenylsiloxane) as a viscous oil.
-
Purification: To remove low molecular weight cyclic and linear species, dissolve the crude polymer in a minimal amount of toluene and precipitate it into a large excess of methanol. Collect the precipitated polymer and dry it under vacuum at 60°C to a constant weight.
Characterization:
The resulting polymer should be characterized by ¹H NMR, ¹³C NMR, ²⁹Si NMR, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and polydispersity index (PDI).
Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Reaction
This protocol describes the functionalization of the allyl groups on the poly(allylphenylsiloxane) backbone with a thiol-containing molecule, such as 2-mercaptoethanol, using a photoinitiated thiol-ene reaction. This "click" reaction is highly efficient and proceeds under mild conditions, making it ideal for introducing a wide range of functionalities.[2]
Materials:
-
Poly(allylphenylsiloxane) (from Protocol 1)
-
2-Mercaptoethanol (or other desired thiol)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve poly(allylphenylsiloxane) (1 equivalent of allyl groups) and 2-mercaptoethanol (1.2 equivalents) in anhydrous THF.
-
Initiator Addition: Add the photoinitiator, DMPA (1-2 mol% relative to the allyl groups).
-
Photoreaction: Stir the solution under a nitrogen atmosphere and expose it to a UV light source (e.g., 365 nm) for 1-4 hours. The reaction progress can be monitored by the disappearance of the allyl proton signals in ¹H NMR spectroscopy.
-
Purification: Once the reaction is complete, precipitate the functionalized polymer into a large excess of methanol.
-
Isolation: Collect the precipitate by filtration or decantation and dry it under vacuum at 40°C to a constant weight.
Characterization:
Confirm the successful functionalization by comparing the NMR spectra of the starting and final polymers. The disappearance of the allyl signals and the appearance of new signals corresponding to the attached functional group will indicate a successful reaction.
Data Presentation and Expected Results
The following tables summarize the expected characterization data for the synthesized polymers.
Table 1: Spectroscopic Data for Poly(allylphenylsiloxane)
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 7.2-7.8 | Aromatic protons (Phenyl-H) |
| 5.7-6.0 | -CH=CH₂ | |
| 4.8-5.1 | -CH=CH₂ | |
| 2.0-2.3 | Si-CH₂- | |
| ¹³C NMR | 130-140 | Aromatic carbons |
| 134-136 | -CH=CH₂ | |
| 114-116 | -CH=CH₂ | |
| 25-28 | Si-CH₂- | |
| ²⁹Si NMR | -33 to -35 | D unit (Ph(Allyl)SiO) |
Note: Chemical shifts are approximate and can vary depending on the solvent and polymer molecular weight.
Table 2: GPC Data for Synthesized Polysiloxanes
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(allylphenylsiloxane) | 5,000 - 15,000 | 8,000 - 25,000 | 1.6 - 2.0 |
| Functionalized Polymer | Varies | Varies | 1.6 - 2.1 |
Note: Molecular weight and PDI are highly dependent on the precise control of the hydrolysis and condensation conditions. Toluene is a suitable solvent for GPC analysis of these polymers.[5]
Applications in Research and Development
The functionalized polysiloxanes synthesized from allylphenyldichlorosilane have a wide range of potential applications:
-
Drug Delivery: The attachment of hydrophilic moieties (e.g., polyethylene glycol) via the allyl group can lead to the formation of amphiphilic block copolymers that self-assemble into micelles for drug encapsulation.
-
Biomaterials: Functionalization with biocompatible or bioactive molecules can be used to create coatings for medical devices or scaffolds for tissue engineering.
-
Advanced Coatings: The cross-linking capabilities of the allyl group can be exploited to create durable, high-performance coatings with tailored surface properties.[6] Phenyl groups contribute to improved thermal stability in these applications.[7][8]
Conclusion
Allylphenyldichlorosilane is a powerful and versatile building block for the synthesis of advanced functionalized polysiloxanes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast potential of these materials in various scientific and industrial fields. The ability to precisely control the polymer architecture and functionality opens up exciting avenues for the development of next-generation materials with unprecedented properties.
References
-
Evaluation of thiol-ene click chemistry in functionalized polysiloxanes. (2013). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Significance of Polymers with “Allyl” Functionality in Biomedicine. (n.d.). PubMed Central (PMC). [Link]
-
Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. (2022). Journal of Physics: Conference Series. [Link]
-
Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications. (2011). Journal of the American Chemical Society. [Link]
-
Phenyl Silicone. (n.d.). WACKER SILMIX. [Link]
-
Synthesis and Characterization of Polymethylphenylsiloxane With Arbitrarily Tunable Phenylsiloxane Contents via Phosphazenium Salt/ KOH Catalyzed Ring‐Opening Polymerization. (2025). ResearchGate. [Link]
-
Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. (n.d.). AB Specialty Silicones. [Link]
-
Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. (n.d.). PubMed Central (PMC). [Link]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? (2022). MDPI. [Link]
-
Poly(dimethylsiloxane-co-diphenylsiloxanes): synthesis, characterization, and sequence analysis. (n.d.). ACS Publications. [Link]
-
Hydrolysis and polycondensation. (n.d.). Chemiedidaktik Uni Wuppertal. [Link]
-
ChemInform Abstract: Thiol-Ene Click Reaction as a General Route to Functional Trialkoxysilanes for Surface Coating Applications. (2011). ResearchGate. [Link]
-
Study on the synthesis and application of silicone resin containing phenyl group. (2025). ResearchGate. [Link]
-
Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. (n.d.). Shoichet Lab - University of Toronto. [Link]
-
Phenolic Resin and Allyl Group. (2023). Silibase Silicone. [Link]
-
The Fascinating World of Silicones. (n.d.). American Coatings Association. [Link]
-
Hydrolysis and polycondensation of alkoxysilane side groups. (n.d.). ResearchGate. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. [Link]
-
Fast Analysis of Polysiloxanes by Benchtop NMR. (n.d.). Magritek. [Link]
-
Gel Permeation Chromatography Analysis of Polysiloxanes. (2022). AZoM. [Link]
-
Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated. (n.d.). ScienceDirect. [Link]
-
The hydrolysis and polycondensation of tetra alkoxysilanes. (2025). ResearchGate. [Link]
-
Design and Investigation of a Side-Chain Liquid Crystalline Polysiloxane with a N tb Forming Side Chain. (2023). Preprints.org. [Link]
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- 5. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Allylphenyldichlorosilane
Welcome to the technical support center for the synthesis and handling of allylphenyldichlorosilane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. Our focus is on providing practical, experience-driven insights to help you achieve optimal results.
Section 1: Synthesis of Allylphenyldichlorosilane - Troubleshooting & FAQs
The synthesis of allylphenyldichlorosilane can be approached through two primary synthetic routes: the Grignard reaction of an allyl magnesium halide with phenyldichlorosilane, or the hydrosilylation of phenylacetylene with dichlorosilane. This section will address common issues encountered in both methodologies.
Grignard Route: Reaction of Allylmagnesium Halide with Phenyldichlorosilane
This method involves the formation of a Grignard reagent from an allyl halide, which then acts as a nucleophile to displace a chloride on phenyldichlorosilane.
Q1: My Grignard reaction to form allylphenyldichlorosilane is not initiating or is giving very low yields. What are the likely causes and how can I troubleshoot this?
A1: Failure to initiate or low yields in a Grignard reaction are common issues, often stemming from a few critical factors.[1][2][3]
-
Purity and Activation of Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from starting.[1]
-
Troubleshooting:
-
Activation: Use a crystal of iodine, which will etch the magnesium surface to expose fresh metal.[1] A small amount of 1,2-dibromoethane can also be used as an activator.
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings in a dry flask to break up the oxide layer.
-
-
-
Strictly Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, especially water.[2][3] Any moisture will quench the reagent and reduce your yield.
-
Troubleshooting:
-
Glassware: Flame-dry all glassware under vacuum or in an oven at >110°C and cool under an inert atmosphere (nitrogen or argon).
-
Solvents: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF being a better solvent for stabilizing the Grignard reagent.[1][4] Ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents: Ensure your allyl halide and phenyldichlorosilane are dry.
-
-
-
Reaction Temperature: The formation of the Grignard reagent is exothermic.
-
Troubleshooting:
-
Initiation: A gentle warming with a heat gun may be necessary to initiate the reaction.
-
Control: Once initiated, maintain a gentle reflux by controlling the addition rate of the allyl halide.[2] Excessive heat can lead to side reactions.
-
-
Q2: I'm observing the formation of a significant amount of a high-boiling point byproduct in my Grignard reaction. What is it and how can I minimize it?
A2: A common byproduct is the Wurtz coupling product, 1,5-hexadiene, formed by the reaction of the allyl Grignard reagent with unreacted allyl halide.[1][5]
-
Minimizing Wurtz Coupling:
-
Slow Addition: Add the allyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling side reaction.
-
Solvent Choice: While THF is excellent for Grignard formation, in some cases, diethyl ether can reduce the rate of Wurtz coupling.[5]
-
Reverse Addition: For the reaction with phenyldichlorosilane, consider adding the Grignard reagent solution to the dichlorosilane (reverse addition) to ensure the silane is always in excess, which can help minimize side reactions.[4]
-
Experimental Protocol: Grignard Synthesis of Allylphenyldichlorosilane
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere (N2 or Ar).
-
Magnesium Activation: Add magnesium turnings and a crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow to cool.
-
Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Prepare a solution of allyl bromide in the same anhydrous solvent in the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Phenyldichlorosilane: After the magnesium is consumed, cool the Grignard solution in an ice bath. Add a solution of phenyldichlorosilane in the anhydrous solvent dropwise to the stirred Grignard reagent.
-
Workup: After the addition is complete, the reaction is typically quenched by carefully pouring it over crushed ice and a weak acid (e.g., ammonium chloride solution). The organic layer is then separated, dried, and the product is purified by distillation.
Hydrosilylation Route: Reaction of Phenylacetylene with Dichlorosilane
This route involves the addition of the Si-H bond of dichlorosilane across the triple bond of phenylacetylene, typically catalyzed by a transition metal complex.[6]
Q3: My hydrosilylation of phenylacetylene with dichlorosilane is giving a mixture of isomers. How can I improve the regioselectivity?
A3: The hydrosilylation of terminal alkynes can yield three main isomers: α, β-(E), and β-(Z)-vinylsilanes.[7][8] The choice of catalyst is crucial for controlling regioselectivity.
-
Catalyst Selection for Regiocontrol:
-
For β-(E)-vinylsilane (anti-Markovnikov, trans-addition): Platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst are known to favor the formation of the β-(E) isomer.[9][10] Rhodium catalysts can also be effective.[10]
-
For α-vinylsilane (Markovnikov addition): Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly effective for the selective formation of the α-isomer.[10]
-
For β-(Z)-vinylsilane (anti-Markovnikov, cis-addition): Certain ruthenium and other transition metal catalysts under specific conditions can favor this isomer, although it is often a minor product.[10]
-
Q4: The hydrosilylation reaction is sluggish or does not proceed to completion. What factors should I investigate?
A4: Several factors can influence the rate and efficiency of a hydrosilylation reaction.
-
Catalyst Activity:
-
Troubleshooting:
-
Catalyst Loading: Ensure an appropriate catalyst loading is used. Typically, this is in the range of 10-100 ppm for platinum catalysts.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the reagents or solvent. Ensure high-purity starting materials. Some functional groups can also inhibit the catalyst.
-
-
-
Reaction Temperature:
-
Troubleshooting: While many hydrosilylation reactions proceed at room temperature, gentle heating (e.g., to 50-70°C) can increase the reaction rate.[8] However, excessive heat can lead to side reactions like alkene isomerization.
-
-
Solvent:
-
Troubleshooting: The reaction is often run neat or in a non-polar, aprotic solvent like toluene or THF. The solvent can sometimes influence the catalyst's activity and selectivity.
-
Q5: I am observing side products such as the hydrogenation of the alkyne or isomerization of the product. How can these be avoided?
A5: These are known side reactions in platinum-catalyzed hydrosilylations.[11][12][13]
-
Minimizing Side Reactions:
-
Choice of Silane: Dichlorosilane is quite reactive. In some cases, using a less reactive silane can reduce side reactions, though this would not be an option if dichlorosilane is a required reactant.
-
Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction can lead to increased byproduct formation.
-
Catalyst Choice: While platinum catalysts are very active, they can also promote these side reactions.[11] In some cases, switching to a different metal catalyst (e.g., rhodium or ruthenium) might offer better selectivity.
-
Experimental Protocol: Hydrosilylation of Phenylacetylene with Dichlorosilane
-
Setup: In a flame-dried, inert atmosphere glovebox or Schlenk line, charge a reaction vessel with phenylacetylene and the chosen solvent (if not running neat).
-
Catalyst Addition: Add the hydrosilylation catalyst (e.g., a solution of Karstedt's catalyst in xylene).
-
Dichlorosilane Addition: Cool the mixture in an ice bath. Slowly bubble dichlorosilane gas through the solution or add a pre-condensed amount of liquid dichlorosilane. This should be done with extreme caution due to the toxicity and flammability of dichlorosilane.[14][15][16][17]
-
Reaction: Allow the reaction to warm to room temperature or heat as required, monitoring the progress by GC or NMR.
-
Purification: Once the reaction is complete, the catalyst can sometimes be removed by filtration through a short plug of silica gel. The product is then purified by fractional distillation under reduced pressure.
Section 2: Purification and Handling of Allylphenyldichlorosilane
Q6: What is the best method to purify allylphenyldichlorosilane?
A6: Fractional distillation under reduced pressure is the most common and effective method for purifying dichlorosilanes.[18] Due to their moisture sensitivity, it is crucial to perform the distillation under an inert atmosphere.
| Purification Parameter | Recommendation | Rationale |
| Method | Fractional Distillation | Effective for separating products with different boiling points. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the chlorosilane groups. |
| Pressure | Reduced (Vacuum) | Lowers the boiling point to prevent thermal decomposition. |
For removal of trace impurities, passing the distilled product through a bed of silica or activated alumina can be effective.[19][20]
Q7: What are the key safety precautions when working with allylphenyldichlorosilane and its precursors like dichlorosilane?
A7: Dichlorosilanes are hazardous materials and require strict safety protocols.
-
Dichlorosilane Gas: It is highly flammable, pyrophoric (can ignite spontaneously in air), and toxic.[14][15] It reacts violently with water to produce corrosive hydrogen chloride gas.[21]
-
Allylphenyldichlorosilane: As a dichlorosilane, it is corrosive and will react with moisture to release HCl.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[15][16]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and oxidizing agents.[15]
-
Section 3: Visualizing the Workflow and Troubleshooting
Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Logic for Low Yield in Grignard Synthesis
Caption: Troubleshooting flowchart for low-yield Grignard reactions.
References
- Linde. (n.d.).
- Gelest, Inc. (2015).
- Air Liquide. (n.d.).
- Middlesex Gases & Technologies. (2015).
- Process for purifying chlorosilanes by distillation. (n.d.).
- Air Liquide Malaysia. (2024).
- European Patent Office. (n.d.).
- European Patent Office. (n.d.).
- Chemical Design, Inc. (n.d.). Chlorosilane Removal.
- Wikipedia. (n.d.). Dichlorosilane.
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- Hydrosilylation of 1-alkenes with dichlorosilane. (n.d.).
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- Mechanism of Grignard Reagent Formation.
- Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent....
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- ResearchGate. (n.d.). Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane.
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- Sigma-Aldrich. (n.d.).
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- MDPI. (n.d.). Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles.
- Gwern.net. (2024).
- Defense Technical Information Center. (1994). Sonochemical Synthesis of Polysilylenes by Reductive Coupling of Disubstituted Dichlorosilanes with Alkali Metals.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Allylsilane synthesis.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- MDPI. (n.d.).
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chel
- PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds....
- Sciencemadness.org. (2016). Grignard successes and failures.
- ResearchGate. (n.d.).
- YouTube. (2025). How Do You Optimize Chemical Reaction Yields?.
- Machine learning-guided strategies for reaction conditions design and optimiz
- AIChE Proceedings. (n.d.). (199c) Self-Optimization of Chemical Reaction Under Dynamic Flow Conditions Using Reinforcement Learning.
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Technical Support Center: Improving the Yield of Allylphenyldichlorosilane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of allylphenyldichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice in a direct question-and-answer format, and offer optimized protocols to enhance your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for allylphenyldichlorosilane?
There are two main industrial and laboratory routes:
-
Grignard Reaction: This is the most common laboratory-scale method. It typically involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with allyltrichlorosilane or, alternatively, an allyl Grignard reagent (allylmagnesium bromide) with phenyltrichlorosilane. The versatility and accessibility of starting materials make this a popular choice.[1]
-
Hydrosilylation: This method involves the addition of a hydrosilane (like phenyldichlorosilane) across the double bond of an allyl halide (e.g., allyl chloride), usually catalyzed by a transition metal complex, often platinum-based.[2][3] While efficient, catalyst selection is critical to minimize side reactions.[2][4]
Q2: Why is the Grignard reaction often challenging, leading to variable yields?
The Grignard reaction, while powerful, is sensitive to several factors that can dramatically impact yield. The primary challenges include:
-
Reagent Reactivity: Grignard reagents are highly reactive and basic, making them susceptible to reaction with any trace moisture or protic impurities.[5]
-
Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[6][7] The reactivity of these species can differ, and the equilibrium is solvent-dependent, affecting the reaction kinetics.
-
Side Reactions: Competing reactions, such as Wurtz-type coupling of the starting halides or reactions with the ether solvent, can consume reagents and generate impurities.[1][8]
Q3: What is a realistic target yield for the Grignard synthesis of allylphenyldichlorosilane?
While quantitative yields are rarely achieved, a well-optimized laboratory synthesis should realistically target yields in the range of 70-85%. Yields below 60% often indicate underlying issues with reagent quality, reaction conditions, or workup procedures that can be addressed through systematic troubleshooting. Optimization strategies have been shown to improve yields significantly in multi-step processes.[9][10]
Section 2: Troubleshooting Guide: Low Yields & Impurities
This section addresses specific problems you may encounter during the synthesis.
Problem Area: Low or No Product Formation
Q: My reaction has a very low conversion rate, and I'm recovering mostly unreacted chlorosilane. What went wrong?
A: This issue almost always points to a problem with your Grignard reagent.
-
Cause 1: Inactive Magnesium. The magnesium turnings used must be fresh and activated. An oxidized surface layer (magnesium oxide) will prevent the reaction from initiating.
-
Solution: Before starting, activate the magnesium turnings by stirring them under a dry, inert atmosphere with a small crystal of iodine or a few drops of 1,2-dibromoethane until the color dissipates. This exposes a fresh metal surface.
-
-
Cause 2: Wet Glassware or Solvents. Grignard reagents are potent bases and will be instantly quenched by water.[11]
-
Solution (Self-Validating Protocol): All glassware must be rigorously dried in an oven (e.g., 120°C overnight) and assembled hot under a stream of dry nitrogen or argon. Solvents must be anhydrous. Use a freshly opened bottle of anhydrous ether or THF, or distill from a suitable drying agent like sodium/benzophenone.
-
-
Cause 3: Poor Grignard Formation. The initiation of Grignard formation can be sluggish.
-
Solution: After adding a small amount of your halide to the magnesium, gently warm the flask or use a sonicator to help initiate the reaction. A successful initiation is marked by the disappearance of the iodine color (if used), gentle bubbling, and the solution turning cloudy and gray/brown. Once initiated, the remaining halide should be added slowly to maintain a gentle reflux.[1]
-
Problem Area: Significant Byproduct Formation
Q: My crude NMR shows significant amounts of biphenyl (if using a phenyl Grignard) or hexa-1,5-diene (if using an allyl Grignard). How do I prevent this?
A: You are observing byproducts from homocoupling, often called a Wurtz-type reaction. This occurs when the Grignard reagent reacts with unreacted alkyl/aryl halide.
-
Causality: This side reaction is promoted by high local concentrations of the halide and elevated temperatures.
-
Preventative Measures:
-
Slow, Controlled Addition: Add the chlorosilane substrate to the prepared Grignard reagent (i.e., "normal addition").[1] This ensures the halide is always the limiting reagent at any given point in the reaction vessel. The addition should be dropwise, and the rate should be adjusted to maintain a steady, controlled reaction temperature.
-
Temperature Management: Use an ice bath to keep the reaction temperature between 0-10°C during the addition. Exothermic reactions can quickly get out of control, favoring side reactions.
-
Q: After workup, I have a significant amount of high-boiling, viscous liquid, likely polysiloxanes. What is the cause?
A: This indicates premature and uncontrolled hydrolysis of chlorosilane species. The Si-Cl bonds are highly susceptible to moisture, leading to the formation of silanols (R-Si-OH), which then rapidly condense to form Si-O-Si (siloxane) linkages.
-
Causality: This happens if the reaction is quenched with aqueous solutions while a significant excess of unreacted chlorosilane or the dichlorosilane product is still present in a non-ideal pH environment.
-
Optimized Workup Protocol:
-
Quench Cold: Cool the reaction mixture thoroughly in an ice-salt bath before quenching.
-
Use Dilute Acid: Quench the reaction by slowly adding it to a vigorously stirred, cold solution of dilute acid (e.g., 1 M HCl). This protonates the magnesium alkoxides, dissolves the magnesium salts, and keeps the silanols from condensing as readily.[8]
-
Efficient Extraction: Immediately after quenching, proceed with the ether extraction to move the organosilane product into the organic phase, away from the aqueous environment.
-
Section 3: Optimized Experimental Protocol & Key Parameters
This protocol describes the synthesis of allylphenyldichlorosilane via the addition of phenylmagnesium bromide to allyltrichlorosilane.
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet, after oven-drying all glassware.
-
Place magnesium turnings (1.1 eq) in the flask and add a small crystal of iodine.
-
Add ~10% of the total anhydrous tetrahydrofuran (THF).
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in the remaining anhydrous THF.
-
Add a small volume (~5%) of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated (solution becomes cloudy and refluxes gently), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation. The final solution should be a cloudy gray-to-brown color.
Step 2: Reaction with Allyltrichlorosilane
-
Cool the freshly prepared Grignard reagent in an ice bath to 0°C.
-
Prepare a solution of allyltrichlorosilane (1.05 eq, slight excess to ensure consumption of Grignard) in anhydrous THF in the dropping funnel.
-
Add the allyltrichlorosilane solution dropwise to the cold, stirring Grignard reagent. Maintain the internal temperature below 10°C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture back down to 0°C.
-
In a separate beaker, prepare a vigorously stirred solution of 1 M HCl in an ice bath.
-
Slowly pour the reaction mixture into the cold acid solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional vacuum distillation to obtain pure allylphenyldichlorosilane.
Data Presentation: Impact of Key Parameters on Yield
| Parameter | Sub-Optimal Condition | Optimal Condition | Rationale & Causality |
| Solvent | Diethyl Ether | Anhydrous Tetrahydrofuran (THF) | THF has a higher boiling point and superior solvating power for Grignard reagents, which can lead to faster and more complete reactions with chlorosilanes.[6][7] |
| Temperature | > 30°C (Room Temp/Reflux) | 0-10°C (during addition) | Lower temperatures minimize exothermic runaway and suppress side reactions like Wurtz coupling.[12] |
| Addition Order | Grignard to Silane | Silane to Grignard ("Normal") | Adding the silane to the Grignard reagent ensures the silane is never in large excess, minimizing potential side reactions. However, for partial substitution, "reverse addition" is preferred.[1] |
| Atmosphere | Air / High Humidity | Dry N₂ or Argon | Prevents quenching of the highly basic Grignard reagent by atmospheric moisture and oxygen.[11] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for allylphenyldichlorosilane synthesis.
Troubleshooting Flowchart for Low Yield
Sources
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- 3. Development of new hydrosilylation catalysts towards high-performance organosilicon materials - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Preventing hydrolysis of Allylphenyldichlorosilane during reactions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Allylphenyldichlorosilane. Its primary focus is to offer practical, field-proven strategies for preventing its hydrolysis during experimental procedures. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower you to troubleshoot effectively.
Understanding the Problem: The Inevitable Hydrolysis of Allylphenyldichlorosilane
Allylphenyldichlorosilane is a highly reactive organosilane compound. The silicon-chlorine (Si-Cl) bonds are the primary sites of its reactivity. Due to the significant difference in electronegativity between silicon and chlorine, the silicon atom is highly electrophilic, making it an attractive target for nucleophiles.
The most common and often problematic nucleophile in a laboratory environment is water (H₂O). Even trace amounts of moisture, such as atmospheric humidity, can initiate a rapid and irreversible hydrolysis reaction.[1][2]
The Mechanism:
The hydrolysis proceeds via a nucleophilic acyl substitution-like mechanism at the silicon center.[3]
-
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient silicon atom of the allylphenyldichlorosilane.
-
Intermediate Formation: This forms a transient, unstable pentacoordinate silicon intermediate.
-
Leaving Group Departure: To restore stability, a chloride ion (Cl⁻) is expelled.
-
Proton Transfer: The resulting protonated silanol is deprotonated, often by another water molecule, to form a silanol (Si-OH) and a hydronium ion (H₃O⁺).
-
Byproduct Formation: The expelled chloride ion immediately combines with the available proton to form hydrochloric acid (HCl), a corrosive and often reaction-interfering byproduct.[4][5]
This process repeats for the second chlorine atom, leading to the formation of a silanediol, which can then undergo condensation to form polysiloxane networks.[6][7]
Caption: Key Sources of Moisture and Corresponding Preventative Actions.
Problem 1: Immediate precipitate formation upon adding the silane to the solvent.
-
Most Likely Cause: The solvent is wet. Even "anhydrous" grade solvents from commercial suppliers can absorb moisture over time once the bottle is opened.
-
Troubleshooting Steps:
-
Verify Solvent Dryness: Do not trust the label alone. Solvents like THF and diethyl ether can be tested with a sodium/benzophenone indicator still, which turns deep blue or purple when dry. [8]For other solvents, Karl Fischer titration is the gold standard for quantifying water content.
-
Re-dry the Solvent: Pass the solvent through an activated alumina column or store it over activated 3Å or 4Å molecular sieves for at least 48 hours. [9][10]For many applications, distillation from an appropriate drying agent is required. (See Table 1).
-
Review Solvent Transfer: Are you transferring the dry solvent via a cannula or a dry syringe under an inert atmosphere? [11][12]Exposing the solvent to air during transfer will negate the drying process.
-
Problem 2: The reaction works initially but fails upon scale-up.
-
Most Likely Cause: Inefficient atmospheric exclusion. On a small scale (<1 mmol), minor leaks or brief exposure to air may be tolerated. On a larger scale, the absolute amount of water introduced becomes significant. [13]* Troubleshooting Steps:
-
Check System Integrity: Ensure all glassware joints are properly greased and sealed. [14]Check for cracks in tubing and ensure septa are fresh and provide a good seal.
-
Improve Inert Gas Purge: A brief flush is insufficient. The assembled apparatus should be subjected to at least three vacuum/inert gas backfill cycles to remove adsorbed water and atmospheric gases from the glassware surfaces and headspace. [13] 3. Maintain Positive Pressure: Ensure a steady but gentle outflow of inert gas through an oil bubbler throughout the entire reaction. This creates a positive pressure that prevents air from entering the system. [11] Problem 3: The reaction is sluggish, and yields are inconsistent.
-
-
Most Likely Cause: Partial hydrolysis of the reagent or formation of inhibitory HCl. The HCl byproduct can catalyze unwanted side reactions or degrade sensitive substrates.
-
Troubleshooting Steps:
-
Use an Acid Scavenger: In some cases, adding a non-nucleophilic base can neutralize the in-situ generated HCl. Tertiary amines like triethylamine (TEA) are commonly used, but they must be rigorously dried (e.g., by distilling from CaH₂) before use. The scavenger reacts with HCl to form a salt (e.g., triethylammonium chloride), preventing it from interfering with the main reaction. [15]Note: The base must not react with your starting materials or the silane itself.
-
Re-evaluate Reagent Purity: If the bottle of Allylphenyldichlorosilane is old or has been opened multiple times, it may be partially hydrolyzed. Consider using a freshly opened bottle or purifying the reagent by distillation under reduced pressure (ensure appropriate safety measures for handling chlorosilanes).
-
Core Protocols for Anhydrous Reactions
Protocol 1: Drying of Reaction Solvents
The choice of drying agent is critical and solvent-dependent. Improper pairing can lead to reactions between the solvent and the drying agent.
| Solvent | Recommended Drying Agent(s) | Method | Notes & Cautions |
| Tetrahydrofuran (THF) | Sodium (Na) / Benzophenone | Reflux and distill | The deep blue color of the benzophenone ketyl radical anion is a reliable indicator of anhydrous, oxygen-free conditions. [8]Pre-dry with CaH₂ or molecular sieves. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight, then distill | DCM is acidic and incompatible with sodium. No color indicator is available. [8] |
| Toluene | Sodium (Na) / Benzophenone | Reflux and distill | Similar to THF. Can also be effectively dried by passing through activated alumina. [10] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Reflux and distill | Store over 3Å or 4Å molecular sieves after distillation. [8] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Mol. Sieves | Stir overnight, then distill under vacuum | Do not use CaH₂, as DMF can decompose in the presence of strong bases at elevated temperatures. [8] |
Protocol 2: Preparation of Glassware
Adsorbed water on glassware surfaces is a major source of contamination. [14]
-
Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone to aid drying.
-
Place glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight. [14]3. Crucial Step: Assemble the hot glassware (e.g., flask, condenser) immediately upon removal from the oven while flushing with a stream of dry inert gas (N₂ or Ar). [14]This prevents moist lab air from being drawn in as the apparatus cools.
-
Alternatively, assemble the apparatus cold, and then heat all surfaces with a heat gun under a strong flow of inert gas for several minutes. The oven-drying method is generally more effective. [14]
Protocol 3: Performing a Reaction via Schlenk Line
The Schlenk line is a standard apparatus for manipulating air-sensitive compounds. [16]
Caption: Standard Workflow for Setting Up an Anhydrous Reaction.
-
Setup: Connect the reaction flask (containing a stir bar) to the Schlenk line via flexible tubing. Ensure the inert gas is flowing through the gas manifold and out of the oil bubbler. [16]2. Purge: Perform a minimum of three vacuum-backfill cycles as described in Problem 2 above. [13]3. Solvent Addition: Add the required volume of dry solvent to the flask using a gas-tight syringe that has been dried in an oven and purged with inert gas. [12][14]4. Reagent Addition: Draw the required volume of Allylphenyldichlorosilane into a separate dry, purged syringe. It is good practice to also draw a small "buffer" of inert gas into the syringe after the liquid. [12]5. Execution: Pierce the septum on the reaction flask and deliver the inert gas buffer first, followed by the liquid reagent, directly into the solvent. Maintain a positive flow of inert gas throughout the reaction. [12] By systematically addressing each potential point of water entry—the atmosphere, glassware, solvents, and reagents—the hydrolysis of Allylphenyldichlorosilane can be effectively prevented, leading to reliable and reproducible experimental outcomes.
References
- Inert atmosphere methods | Laboratory techniques. (n.d.). Biocyclopedia.
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
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- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
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- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center.
- Separation of chlorosilanes. (n.d.). Google Patents.
- How to prevent the hydrolysis of A Silane Coupling Agent? (2025, June 2). Blog.
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- Reactions of chlorosilanes and methoxysilanes with chlorosiloxanes, methoxysiloxanes and siloxanes. (n.d.). Google Patents.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Journal of Organic Chemistry.
- Drying Solvents. (2021, August 15). Chemistry LibreTexts.
- Drying solvents. (2023, July 25). Sciencemadness Wiki.
- Fact Sheet: “Chlorosilanes”. (n.d.). Hemlock Semiconductor.
- What are Chlorosilanes? (n.d.). Elkem.com.
- DIPHENYLDICHLOROSILANE. (n.d.). CAMEO Chemicals - NOAA.
- Hazardous Substance Fact Sheet: Trichlorosilane. (n.d.). New Jersey Department of Health.
- Hydrolysis of chlorosilanes. (n.d.). Google Patents.
- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. (n.d.). PMC - NIH.
- Use of acid scavengers to improve durability of acid-catalyzed adhesive wood bonds. (n.d.). Forest Products Laboratory.
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. (n.d.). Google Patents.
- (PDF) Improve Your Handling of Chlorosilanes. (2025, August 5). ResearchGate.
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- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). North-Holland Physics Publishing Division.
- Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. (n.d.). PubMed Central.
- Acid Scavengers in Plastic Compounds: Overview and Benefits. (n.d.). SpecialChem.
- Acid Scavengers and Stabilizers. (n.d.). Polymer Additives - Lohtragon.
- 5.4: Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts.
- Key Points of the Mechanism of Hydrolysis Reactions. (2019, January 11). YouTube.
- Nucleophilic acyl substitution: hydrolysis of acid chlorides. (2018, April 1). YouTube.
- A-Level H2 Chemistry: Reactions of Period 3 Covalent Chlorides with Water in Chemical Periodicity. (2024, January 23). YouTube.
- Chemical Properties: Alkali Metals Reactivity With Water (Demo). (2020, July 22). YouTube.
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Technical Support Center: Catalyst Selection for Efficient Allylphenyldichlorosilane Hydrosilylation Reactions
Welcome to the technical support center for the hydrosilylation of allylphenyldichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we move beyond simple protocols to explain the fundamental principles governing catalyst selection and reaction optimization, ensuring you can navigate the complexities of this powerful synthetic transformation with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the hydrosilylation of allylphenyldichlorosilane?
A1: Platinum-based catalysts are the most widely employed for the hydrosilylation of allylphenyldichlorosilane due to their high activity and efficiency.[1][2] The two most common choices are:
-
Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This is often the preferred catalyst due to its high activity at low concentrations and good solubility in common organic and silicone-based solvents.[1][3] It is a Pt(0) complex, which is the active oxidation state for catalysis, thus avoiding an induction period.[1][4]
-
Speier's Catalyst (Hexachloroplatinic acid, H₂PtCl₆): This was one of the first highly effective hydrosilylation catalysts developed.[2] It is a Pt(IV) precursor that is reduced in situ by the hydrosilane to the active Pt(0) species, which can result in an induction period at the start of the reaction.[4]
While both are effective, Karstedt's catalyst generally offers faster reaction kinetics and milder reaction conditions.[4][5]
Q2: What is the underlying mechanism of platinum-catalyzed hydrosilylation of allylphenyldichlorosilane?
A2: The most widely accepted mechanism is the Chalk-Harrod mechanism .[6][7] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The hydrosilane (allylphenyldichlorosilane) oxidatively adds to the platinum(0) center, forming a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The allyl group of the allylphenyldichlorosilane coordinates to the platinum(II) center.
-
Migratory Insertion: The coordinated allyl group inserts into the platinum-hydrogen bond. This is often the rate-determining step and typically proceeds in an anti-Markovnikov fashion, with the silicon atom adding to the terminal carbon of the double bond.
-
Reductive Elimination: The resulting alkyl-silyl platinum(II) complex undergoes reductive elimination to yield the final product and regenerate the active platinum(0) catalyst.
A visual representation of this mechanism is provided below.
Caption: The Chalk-Harrod mechanism for the hydrosilylation of allylphenyldichlorosilane.
Q3: Are there alternative, non-platinum catalysts I should consider?
A3: Yes, while platinum catalysts are the industry standard, other transition metals can be effective and may offer different selectivity. For instance, rhodium-based catalysts have shown excellent performance, particularly in reactions with substrates that have coordinating functional groups.[8][9] In some cases, rhodium catalysts can provide higher selectivity and avoid certain side reactions common with platinum catalysts.[10] Ruthenium catalysts have also been explored and can favor the formation of different isomers compared to platinum.[10] For specific applications requiring unique selectivity, exploring these alternatives can be beneficial.
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The platinum catalyst may have degraded due to improper storage (exposure to air, light, or moisture) or may have been poisoned by impurities in the reactants or solvent. | Ensure the catalyst is fresh and has been stored under an inert atmosphere.[5] Purify the allylphenyldichlorosilane and any solvents prior to use. Consider increasing the catalyst loading incrementally. |
| Presence of Inhibitors | Certain functional groups or impurities can act as inhibitors, coordinating to the platinum center and preventing catalytic turnover. Common inhibitors include compounds with phosphorus, sulfur, or certain nitrogen-containing functional groups. | Identify and remove potential inhibitors from the reaction mixture. If intentional inhibitors are used for controlled curing, ensure the reaction temperature is sufficient to overcome the inhibition. |
| Suboptimal Reaction Temperature | The reaction may require thermal energy to overcome the activation barrier, especially if a less active catalyst or a partially inhibited system is used. | Gradually increase the reaction temperature. A typical starting point for Karstedt's catalyst is room temperature to 80°C.[5] Monitor the reaction progress at different temperatures to find the optimal conditions. |
| Induction Period with Speier's Catalyst | Speier's catalyst (Pt(IV)) requires an in-situ reduction to the active Pt(0) species by the hydrosilane, which can lead to an initial delay in the reaction.[4] | Allow for an induction period and monitor the reaction over a longer timeframe. Alternatively, switch to a Pt(0) catalyst like Karstedt's catalyst to eliminate this delay.[4] |
Problem 2: Formation of significant side products.
| Side Product | Plausible Mechanism | Mitigation Strategy |
| Isomerized Alkene (Internal Olefin) | The platinum hydride intermediate can undergo a reversible β-hydride elimination, leading to the formation of an internal, less reactive alkene. This is a common side reaction with platinum catalysts.[11] | Optimize the reaction conditions to favor the desired hydrosilylation pathway. This may include using a more active catalyst to accelerate the desired reaction, lowering the reaction temperature, or using a catalyst with specific ligands that suppress isomerization. |
| Dehydrogenative Silylation Product (Vinylsilane) | This side reaction involves the formation of a C=C bond adjacent to the silicon atom with the elimination of H₂. It is more common with certain catalyst systems.[11] | The choice of catalyst can significantly influence the extent of this side reaction. Screening different platinum catalysts or considering rhodium-based alternatives may be necessary. |
| Formation of Platinum Colloids (Black Precipitate) | At the end of the reaction or under certain conditions, the active platinum species can agglomerate to form inactive platinum colloids, often observed as a black precipitate.[3][6] This leads to catalyst deactivation. | Use the minimum effective catalyst concentration. Ensure proper mixing to avoid localized high concentrations of reactants. The use of stabilizing ligands on the catalyst can also help prevent agglomeration. |
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Caption: A systematic workflow for troubleshooting common issues in allylphenyldichlorosilane hydrosilylation.
Experimental Protocols
Protocol 1: Screening of Catalysts for Hydrosilylation of Allylphenyldichlorosilane
Objective: To determine the most effective catalyst for the hydrosilylation of allylphenyldichlorosilane.
Materials:
-
Allylphenyldichlorosilane
-
Anhydrous toluene (or other suitable solvent)
-
Karstedt's catalyst solution (e.g., in xylene)
-
Speier's catalyst solution (e.g., in isopropanol)
-
Rhodium-based catalyst (e.g., Wilkinson's catalyst)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flasks or similar reaction vessels
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
GC-MS or NMR for analysis
Procedure:
-
Preparation: Under an inert atmosphere, add 1 equivalent of allylphenyldichlorosilane to a dried Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add a sufficient amount of anhydrous toluene to create a manageable solution concentration (e.g., 0.5 M).
-
Catalyst Addition: To separate, identical reaction flasks, add the catalyst to be screened at a specific loading (e.g., 10-50 ppm of platinum or rhodium).
-
Reaction: Stir the reaction mixtures at a set temperature (e.g., 60°C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture under an inert atmosphere and quench it (e.g., with a small amount of a catalyst inhibitor or by diluting with a solvent for analysis).
-
Analysis: Analyze the aliquots by GC-MS or ¹H NMR to determine the conversion of the starting material and the formation of the desired product and any side products.
-
Comparison: Compare the performance of the different catalysts based on reaction rate, yield, and selectivity.
Protocol 2: Optimization of Karstedt's Catalyst Concentration
Objective: To find the optimal concentration of Karstedt's catalyst for a high-yield, selective reaction.
Procedure:
-
Set up a series of parallel reactions following the procedure in Protocol 1, using only Karstedt's catalyst.
-
Vary the catalyst loading in each reaction (e.g., 5 ppm, 10 ppm, 20 ppm, 50 ppm).
-
Monitor the reactions as described above.
-
Identify the lowest catalyst concentration that provides a high yield of the desired product in a reasonable timeframe with minimal side product formation.
Data Presentation
| Catalyst | Catalyst Loading (ppm) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for β-adduct (%) |
| Karstedt's Catalyst | 20 | 60 | 4 | >95 | >98 |
| Speier's Catalyst | 50 | 80 | 8 | 90 | 95 |
| Rhodium Catalyst | 100 | 60 | 6 | >95 | >99 (isomer dependent) |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and the purity of the reagents.
References
-
MDPI.
-
ResearchGate.
-
Johnson Matthey.
-
Heraeus Precious Metals.
-
Journal of the American Chemical Society.
-
Nature Communications.
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ResearchGate.
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ResearchGate.
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ResearchGate.
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Wikipedia.
-
ResearchGate.
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DOKUMEN.PUB.
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Chemistry LibreTexts.
-
ResearchGate.
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- 2. pubs.rsc.org [pubs.rsc.org]
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- 4. scientificspectator.com [scientificspectator.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Viscosity Management in Allylphenyldichlorosilane-Based Polymer Synthesis
Welcome to the dedicated technical support resource for managing viscosity during the polymerization of Allylphenyldichlorosilane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable insights to navigate the complexities of synthesizing these specialized polymers. Here, you will find a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Introduction: The Challenge of Viscosity in Polysiloxane Synthesis
The polymerization of Allylphenyldichlorosilane presents unique challenges in controlling the viscosity of the reaction medium. Viscosity is a critical parameter that not only influences the stirrability and processability of the polymer solution but also reflects the underlying polymerization kinetics and the molecular weight of the resulting polymer.[1] An unmanaged increase in viscosity can lead to poor heat transfer, non-uniform mixing, and difficulty in isolating and purifying the final product. This guide provides a systematic approach to understanding and controlling viscosity in your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of high viscosity in Allylphenyldichlorosilane polymerization?
A1: High viscosity primarily stems from the increasing molecular weight and concentration of the growing polymer chains.[1] As the Allylphenyldichlorosilane monomers polymerize, the chains lengthen and entangle, impeding flow. The presence of the phenyl group can increase intermolecular forces, further contributing to viscosity. Additionally, the reactivity of the dichlorosilane moiety can lead to rapid polymerization and branching if not properly controlled.
Q2: How does the allyl group specifically influence viscosity during polymerization?
A2: The allyl group introduces a competing reaction pathway known as chain transfer.[2] This process can terminate a growing polymer chain while initiating a new one, leading to a higher number of shorter chains and consequently, a lower average molecular weight and reduced viscosity.[2][3] However, under certain conditions, the allyl group can also participate in cross-linking reactions, leading to gelation and an uncontrolled surge in viscosity.
Q3: What is the impact of the phenyl group on the viscosity and properties of the final polymer?
A3: The phenyl group generally increases the thermal stability and oxidative resistance of the polysiloxane backbone.[4][5] From a viscosity perspective, the bulky phenyl groups can increase steric hindrance and intermolecular attractive forces between polymer chains, which tends to increase viscosity.[6][7] However, this effect is balanced by the influence of other reaction parameters.
Q4: How does temperature modulation help in controlling viscosity?
A4: Increasing the reaction temperature generally lowers the viscosity of the polymer solution by enhancing the mobility of polymer chains and solvent molecules.[1] However, higher temperatures can also accelerate the rate of polymerization and potentially promote side reactions, including cross-linking via the allyl groups. Therefore, temperature control must be carefully balanced to manage viscosity without compromising the desired polymer structure.
Q5: Can the choice of solvent be leveraged to manage reaction viscosity?
A5: Absolutely. The solvent plays a critical role. In dilute solutions, a "good" solvent that strongly interacts with the polymer will cause the chains to uncoil and extend, which can increase viscosity.[1] Conversely, in more concentrated solutions, a "poor" solvent may cause the polymer chains to aggregate, leading to a significant increase in viscosity or even precipitation.[1] A pragmatic approach to reduce viscosity is to increase the solvent volume, thereby decreasing the polymer concentration.
Q6: What is the function of a chain transfer agent (CTA) in controlling viscosity?
Troubleshooting Guide: Common Viscosity-Related Issues
This section provides a systematic approach to diagnosing and resolving common viscosity problems encountered during the polymerization of Allylphenyldichlorosilane.
Viscosity Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting viscosity issues in your polymerization reaction.
Caption: Troubleshooting workflow for high viscosity.
Detailed Troubleshooting Scenarios
| Problem/Observation | Potential Cause & Explanation | Recommended Solutions |
| Viscosity increases dramatically shortly after initiation. | 1. Runaway Reaction: The polymerization rate is excessively high, leading to rapid chain growth and a sudden increase in polymer concentration and molecular weight. This can be exacerbated by the exothermic nature of the reaction.[9] 2. High Initial Monomer Concentration: A high concentration of Allylphenyldichlorosilane from the start provides a large pool of monomers for rapid polymerization. | For Runaway Reaction: a) Lower the reaction temperature: This will decrease the rate constant of the polymerization.[1] b) Reduce initiator concentration: Fewer initiating species will lead to a slower overall reaction rate.[1] For High Monomer Concentration: a) Increase solvent volume: Diluting the reaction mixture will lower the concentration of both monomer and polymer. b) Implement a monomer feed: Add the Allylphenyldichlorosilane monomer gradually over time (semi-batch process) to maintain a lower instantaneous monomer concentration. |
| The reaction mixture becomes too viscous to stir towards the end of the polymerization. | 1. Target Molecular Weight is Too High: The reaction conditions are favoring the formation of very long polymer chains, leading to excessive entanglement. 2. Cross-linking/Gelation: The allyl groups on the polymer backbone may be undergoing side reactions, leading to the formation of a cross-linked network and an insoluble gel. This is more likely at higher temperatures and monomer conversions. | For High Molecular Weight: a) Introduce a Chain Transfer Agent (CTA): CTAs, such as certain thiols or silanes, can effectively cap growing chains and control the final molecular weight.[2][3] b) Adjust initiator concentration: A slightly higher initiator concentration can lead to the formation of more, but shorter, polymer chains.[1] For Cross-linking/Gelation: a) Lower the reaction temperature: This can minimize side reactions.[1] b) Introduce a Chain Transfer Agent: CTAs can help to mitigate cross-linking by reducing the lifetime of growing polymer radicals.[3] c) Limit monomer conversion: Stop the reaction before it reaches very high conversions where cross-linking is more probable. |
| Polymer precipitates from the solution. | 1. Poor Solvent Choice: As the polymer forms and its concentration increases, it may no longer be soluble in the chosen solvent, especially if it is a "poor" solvent for the polymer.[1] 2. Excessive Molecular Weight: Extremely high molecular weight polymers may have limited solubility even in good solvents. | a) Select a better solvent: Choose a solvent with a solubility parameter closer to that of the Allylphenyldichlorosilane-based polymer. Toluene or xylene are often good starting points.[10] b) Increase reaction temperature: This may improve the solubility of the polymer. c) Control molecular weight: Employ strategies like adding a CTA or adjusting the initiator concentration to keep the molecular weight within a soluble range. |
Experimental Protocols
The following is a general protocol for the hydrolytic polymerization of Allylphenyldichlorosilane. The parameters in this protocol can be systematically varied to manage viscosity.
Protocol: Controlled Hydrolytic Polymerization of Allylphenyldichlorosilane
Objective: To synthesize an Allylphenylpolysiloxane with a target viscosity by controlling reaction parameters.
Materials:
-
Allylphenyldichlorosilane (monomer)
-
Toluene (solvent)
-
Deionized water (for hydrolysis)
-
Sodium bicarbonate (neutralizing agent)
-
Anhydrous magnesium sulfate (drying agent)
-
Chain Transfer Agent (optional, e.g., dodecanethiol)
-
Initiator (optional, for radical-induced polymerization pathways)
Procedure:
-
Reactor Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Initial Charge: Charge the flask with a calculated amount of toluene. The volume of toluene will determine the initial monomer concentration.
-
Monomer Addition: Add the Allylphenyldichlorosilane to the dropping funnel.
-
Hydrolysis: While vigorously stirring the toluene, slowly add the Allylphenyldichlorosilane from the dropping funnel. Concurrently, add a stoichiometric amount of deionized water via a separate dropping funnel. The rate of addition is a critical parameter for controlling the reaction rate and subsequent viscosity. A slower addition rate is recommended to start.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and measuring the viscosity using a rheometer or viscometer.[11]
-
Neutralization: After the desired viscosity is reached, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the HCl byproduct.
-
Workup: Separate the organic layer, wash with deionized water, and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the final polymer.
Viscosity Control Parameter Adjustment Table
| Parameter | To Decrease Viscosity | To Increase Viscosity | Causality |
| Monomer Concentration | Decrease | Increase | Lower concentration reduces the rate of polymerization and intermolecular interactions. |
| Temperature | Increase | Decrease | Higher temperature increases chain mobility, but can also accelerate polymerization.[1] |
| Initiator Concentration | Increase | Decrease | More initiator leads to more, shorter chains, reducing average molecular weight.[1] |
| Chain Transfer Agent (CTA) Concentration | Increase | Decrease | CTAs terminate growing chains, leading to lower molecular weight polymers.[3] |
| Rate of Monomer/Water Addition | Decrease | Increase | Slower addition maintains a lower instantaneous concentration of reactive species. |
References
-
Effects of Phenyl Hydrogen Polysiloxane Molecular Structure on the Performance of LED Packaging Silicone Rubber. SciSpace. Available at: [Link]
-
Chain transfer reaction in metallocene catalyzed ethylene copolymerization with allyltrimethylsilane. ResearchGate. Available at: [Link]
-
Protocol for rapid synthesis of high-performance ambipolar semiconducting polymers using an all-C–H-activation strategy. National Institutes of Health. Available at: [Link]
-
Model-Guided Design and Solvent-Free Synthesis of Polysiloxanes with High Refractive Index and Low Viscosity. ACS Publications. Available at: [Link]
-
Synthesis of low viscosity of polymethylhydrosiloxane using monomer of dichloromethylsilane. ResearchGate. Available at: [Link]
-
Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. MDPI. Available at: [Link]
-
Modeling Polysiloxane Volume and Viscosity Variations With Molecular Structure and Thermodynamic State. ResearchGate. Available at: [Link]
-
Chain Transfer in the Polymerization of Styrene: The Reaction of Solvents with Free Radicals. ACS Publications. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ACS Publications. Available at: [Link]
-
Chain transfer to polymer in emulsion copolymerizations. ResearchGate. Available at: [Link]
-
Significance of Polymers with “Allyl” Functionality in Biomedicine. National Institutes of Health. Available at: [Link]
-
Phenyl Silicone Fluids. SiSiB SILICONES. Available at: [Link]
-
Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. National Institutes of Health. Available at: [Link]
-
Modeling Polysiloxane Volume and Viscosity Variations With Molecular Structure and Thermodynamic State. ASME Digital Collection. Available at: [Link]
-
The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. ResearchGate. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Polydimethylsiloxane (PDMS) with Medium Viscosity via Ring-Opening Polymerization. Scientific.Net. Available at: [Link]
- Chain transfer agents and its use in polymer synthesis. Google Patents.
-
Enhance the viscosity of polydimethylsiloxane by controlling the volume ratio of monomer and chain terminator. AIP Publishing. Available at: [Link]
-
Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. MDPI. Available at: [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. Available at: [Link]
-
Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater. MDPI. Available at: [Link]
-
Emulsion polymerization process: effects of particle nucleation mechanism on properties of acrylic-styrene latex. ResearchGate. Available at: [Link]
-
The impact of interface modification on the behavior of phenyl alcohols within silica templates. arXiv. Available at: [Link]
-
Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review. Trends in Sciences. Available at: [Link]
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Techniques for purifying Allylphenyldichlorosilane reaction products
Welcome to the technical support guide for the purification of allylphenyldichlorosilane. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the synthesis and purification of this versatile organosilane compound.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format. The causality behind each troubleshooting step is explained to empower you with a deeper understanding of the system.
Problem 1: Final product is a viscous oil or solidifies over time, with low yield of desired product.
Possible Cause A: Hydrolysis of Dichlorosilane Allylphenyldichlorosilane is highly susceptible to moisture. The silicon-chlorine (Si-Cl) bonds are reactive and will readily hydrolyze upon contact with water (from atmosphere, glassware, or solvents) to form silanols (R₂Si(OH)₂). These silanols are unstable and rapidly undergo polycondensation to form polysiloxane oligomers or polymers ([R₂SiO]n), which are typically viscous oils or solids.[1][2][3]
Recommended Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under a stream of dry, inert gas (Nitrogen or Argon) immediately before use.
-
Inert Atmosphere: Conduct the entire reaction, workup, and distillation under a positive pressure of dry nitrogen or argon. Use Schlenk lines or a glovebox for all transfers.
-
Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. Ensure starting materials, such as phenyltrichlorosilane and the allyl Grignard reagent, are also anhydrous.
Possible Cause B: Thermal Decomposition During Distillation Although relatively stable, prolonged heating at high temperatures during atmospheric distillation can lead to decomposition or polymerization, especially if catalytic impurities are present.
Recommended Solutions:
-
Vacuum Distillation: The most effective solution is to perform the final purification by fractional distillation under reduced pressure.[4][5] This significantly lowers the boiling point, minimizing the risk of thermal degradation.
-
Temperature Control: Use a high-quality heating mantle with a temperature controller and stir bar to ensure smooth, even boiling. Avoid localized overheating. Never distill the flask to dryness, as this can concentrate impurities and increase the risk of an explosion or fire.
Problem 2: Poor separation of product from starting materials or byproducts during distillation.
Possible Cause A: Inefficient Distillation Column A simple distillation setup lacks the necessary efficiency to separate liquids with close boiling points.[6] Allylphenyldichlorosilane may have a boiling point close to that of unreacted phenyltrichlorosilane or certain side-products.
Recommended Solutions:
-
Use a Fractionating Column: Employ a fractional distillation apparatus.[4][5][7] A Vigreux or packed column (e.g., with Raschig rings) increases the surface area for repeated vaporization-condensation cycles, known as theoretical plates, which dramatically improves separation efficiency.[5][6]
-
Optimize Distillation Rate: A slow, steady distillation rate is crucial for achieving good separation. A common target is a collection rate of about 1-2 drops per second.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation, which would reduce the column's efficiency.
Possible Cause B: Azeotrope Formation In some cases, the product may form an azeotrope—a mixture with a constant boiling point—with a solvent or impurity, making separation by standard distillation impossible.
Recommended Solutions:
-
Change the Solvent System: If an azeotrope is suspected with the reaction solvent, consider alternative anhydrous solvents with significantly different boiling points for the synthesis.
-
Chemical Treatment: In specialized cases, impurities can be converted into non-volatile substances before distillation. For example, trace boron impurities in chlorosilanes can be removed by passing the vapor through a silica bed.[8][9]
Problem 3: Low or variable product purity confirmed by analysis (GC, NMR).
Possible Cause A: Incomplete Grignard Reaction If the synthesis involves a Grignard reagent, incomplete reaction can leave unreacted starting materials (e.g., phenyltrichlorosilane) in the crude product. Side reactions, such as Wurtz-type coupling, can also generate impurities.[10][11]
Recommended Solutions:
-
Optimize Reaction Conditions: Ensure the Grignard reagent is added slowly to the silane precursor at a controlled temperature (often starting at 0 °C). This minimizes side reactions.
-
Verify Reagent Quality: Use freshly prepared Grignard reagent. The concentration and activity of Grignard reagents can decrease over time.
-
Stoichiometry Check: Ensure the molar ratios of the reactants are correct. A slight excess of the Grignard reagent may be used to drive the reaction to completion, but this can complicate purification.
Possible Cause B: Contamination from Workup The workup procedure itself can introduce contaminants if not performed carefully.
Recommended Solutions:
-
Inert Filtration: After the reaction, magnesium salts should be removed by filtration. Perform this filtration under an inert atmosphere (e.g., via cannula transfer) to prevent moisture exposure.
-
Solvent Removal: Before distillation, carefully remove the reaction solvent (e.g., THF, diethyl ether) under reduced pressure. Ensure the temperature is kept low to avoid co-distillation of the product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification technique for Allylphenyldichlorosilane? Fractional distillation under reduced pressure (vacuum) is the gold standard for purifying liquid chlorosilanes like Allylphenyldichlorosilane.[1][4] This method effectively separates the product from non-volatile impurities, unreacted starting materials, and lower-boiling solvents, while the reduced pressure prevents thermal decomposition.
Q2: How can I effectively monitor the purity of my fractions during distillation? The most direct method is real-time analysis using Gas Chromatography (GC).[12] Collect small samples from the distillate at different temperature intervals and analyze them by GC to determine the composition of each fraction. A sharp, stable temperature plateau during distillation typically indicates that a pure component is being collected.[7][13]
Q3: What are the key safety precautions when handling and purifying Allylphenyldichlorosilane?
-
Corrosivity: Allylphenyldichlorosilane is corrosive. Upon contact with moisture, it releases hydrochloric acid (HCl).[1][2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.
-
Reactivity: As a dichlorosilane, it is highly reactive with water and other protic compounds (e.g., alcohols).[3] Ensure all operations are conducted under strictly anhydrous conditions.
-
Pyrophoric Reagents: If using Grignard reagents for synthesis, be aware of their pyrophoric nature and handle them accordingly.
Q4: Can I use chromatography to purify Allylphenyldichlorosilane? While chromatography is a powerful purification technique, it is generally not recommended for reactive dichlorosilanes. The silica or alumina stationary phases commonly used are rich in surface hydroxyl groups, which will react with the Si-Cl bonds, leading to the decomposition of the product on the column.[8][14] Distillation remains the preferred method.
Experimental Protocols & Data
Protocol: Vacuum Fractional Distillation of Allylphenyldichlorosilane
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a stir bar, a packed fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask (or a series of flasks in a "pig" adapter for collecting multiple fractions).
-
Inert Atmosphere: Evacuate the entire system and backfill with dry nitrogen or argon. Maintain a slight positive pressure of inert gas throughout the distillation.
-
Charge the Flask: Transfer the crude Allylphenyldichlorosilane product to the distillation flask via cannula under an inert atmosphere.
-
System Evacuation: Slowly and carefully apply vacuum from a vacuum pump, ensuring it is protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect a "forerun" fraction containing any low-boiling solvents or impurities.
-
As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the head temperature closely. A drop in temperature indicates the main product has finished distilling.
-
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly venting with inert gas. Disassemble the apparatus and store the purified product under an inert atmosphere.
Data Table: Boiling Points of Relevant Compounds
| Compound | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at relevant vacuum) | Notes |
| Diethyl Ether (Solvent) | 34.6 °C | < 0 °C | Easily removed before distillation. |
| Tetrahydrofuran (THF) (Solvent) | 66 °C | < 20 °C | Easily removed before distillation. |
| Phenyltrichlorosilane (Reactant) | 201 °C | ~90 °C at 20 mmHg | A key impurity to separate. |
| Allylphenyldichlorosilane (Product) | ~226 °C | ~105-107 °C at 15 mmHg | Target compound. |
| Polysiloxanes (Byproduct) | High boiling/Non-volatile | >> 150 °C | Will remain in the distillation flask. |
Note: Boiling points at reduced pressure are approximate and can vary. It is crucial to monitor the thermometer during the actual experiment.
Workflow Visualization
Below is a diagram illustrating the logical flow from the crude reaction output to the final, purified product.
Caption: Purification workflow for Allylphenyldichlorosilane.
References
-
Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Organic Laboratory Techniques: Distillation. Retrieved from [Link]
- Cross, J. B., & Kanner, B. (1987). Purification of chlorosilanes. U.S. Patent No. 4,713,230. Washington, DC: U.S. Patent and Trademark Office.
- Revankar, V. V. (2000). Method of high purity silane preparation. U.S. Patent No. 6,103,942. Washington, DC: U.S. Patent and Trademark Office.
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- Eskew, H. A. (1985). Purification of L-phenylalanine. U.S. Patent No. 4,584,399. Washington, DC: U.S. Patent and Trademark Office.
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University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
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Withers, J. C., & Loutfy, R. O. (1998). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. European Patent No. EP 0879821 B1. Retrieved from [Link]
-
Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]
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Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Distillation. Retrieved from [Link]
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Seyferth, D., & Prud'homme, C. (1983). Cyclic polysiloxanes from the hydrolysis of dichlorosilane. Organometallics, 2(1), 1-5. Retrieved from [Link]
-
Lee, T. L. (1990). Purification of chlorosilanes. European Patent No. EP 0387638 A2. Retrieved from [Link]
-
Yaws, C. L., et al. (1982). A Survey of the Preparation, Purity, and Availability of Silanes. Jet Propulsion Laboratory, California Institute of Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]
-
Kanner, B., & Cross, J. B. (1984). Purification of chlorosilanes. European Patent No. EP 0107784 B1. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link]
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Pharmaguideline. (n.d.). Basic Principle and Methodology of Simple Distillation Process. Retrieved from [Link]
- Zhong, B., et al. (2007). Continuous hydrolysis process of organic dichlorosilane. Chinese Patent No. CN100357298C.
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Mäder, M., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(19), 9997-10004. Retrieved from [Link]
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Agilent Technologies. (2017). Troubleshooting and maintenance of ICP-MS System for optimal performance Part 2: Sample Introduction. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
-
Meshcheryakov, D. I., et al. (2024). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Materials, 17(10), 2208. Retrieved from [Link]
-
NG Science. (2024). Separating Solutions – Distillation. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2024). The Evaluation and Detection of the Chemical Bond Between Silane Coupling Agent and Silver Layer on Alkali Activated Fly Ash. International Journal of Molecular Sciences, 25(21), 12891. Retrieved from [Link]
-
Liu, X., et al. (2023). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. Chemical Science, 14(30), 8105-8111. Retrieved from [Link]
-
Waters Corporation. (2024). LC Purification Troubleshooting Guide. Retrieved from [Link]
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Common pitfalls in the use of Allylphenyldichlorosilane
Welcome to the technical support center for Allylphenyldichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile reagent. My aim is to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive about Allylphenyldichlorosilane:
Q1: What is Allylphenyldichlorosilane and what are its primary applications?
Allylphenyldichlorosilane is an organosilicon compound with the formula C₆H₅(CH₂=CHCH₂)SiCl₂. It is a bifunctional molecule featuring a reactive dichlorosilyl group and a nucleophilic allyl group. This structure makes it a valuable reagent in organic synthesis, primarily for:
-
Allylation Reactions: Introducing an allyl group to various substrates, a key transformation in the synthesis of complex organic molecules.[1][2][3]
-
Polymer and Materials Science: Serving as a monomer or cross-linking agent in the production of silicones and other polymers. The dichlorosilyl functionality allows for the formation of polysiloxane chains.
Q2: What are the main safety hazards associated with Allylphenyldichlorosilane?
Like other chlorosilanes, Allylphenyldichlorosilane is a hazardous material that requires careful handling. The primary safety concerns are:
-
High Reactivity with Water: It reacts vigorously with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and heat.[4][5][6] This reaction can be violent and lead to pressure buildup in sealed containers.
-
Corrosivity: Due to the release of HCl upon hydrolysis, it is corrosive to skin, eyes, and mucous membranes.[7][8][9] Inhalation can cause severe respiratory irritation.[9]
-
Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.[4][7]
Q3: What are the proper storage and handling procedures for Allylphenyldichlorosilane?
To ensure safety and maintain the reagent's integrity, adhere to the following procedures:
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4]
-
Handling: All manipulations should be carried out in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with Allylphenyldichlorosilane.
Issue 1: Low or No Yield of the Desired Allylated Product
Q: I'm performing an allylation reaction with an aldehyde, but I'm getting a very low yield of my target homoallylic alcohol. What could be the cause?
A: This is a common issue and often points to premature decomposition of the Allylphenyldichlorosilane. The primary culprit is almost always unintentional hydrolysis .
-
Causality: The silicon-chlorine bonds in Allylphenyldichlorosilane are highly susceptible to attack by water.[5][10] Even trace amounts of moisture in your reaction setup (glassware, solvents, or reagents) will hydrolyze the dichlorosilane to form silanols (R-Si(OH)₂-R'). These silanols are not the active species for allylation. Furthermore, they can readily condense with each other to form polysiloxane oligomers, which appear as a white precipitate or an oily substance.[6] The hydrolysis also releases HCl, which can catalyze other unwanted side reactions.
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry inert gas (nitrogen or argon) before use.
-
Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure your starting materials are also dry.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
Issue 2: Formation of a White Precipitate or Oily Residue
Q: During my reaction, a white solid or a viscous oil precipitated out of the solution. What is this substance and how can I prevent its formation?
A: The formation of a white precipitate or an oily residue is a clear indication of hydrolysis and subsequent condensation of the Allylphenyldichlorosilane.
-
Causality: As explained in the previous point, hydrolysis of the Si-Cl bonds forms silanols. These silanols are highly reactive and will undergo condensation reactions to form siloxane (Si-O-Si) bonds.[10] This process leads to the formation of oligomeric or polymeric siloxanes, which are often insoluble in common organic solvents and precipitate out. The reaction is autocatalytic as the HCl produced during hydrolysis can further accelerate the condensation process.
The fundamental reaction pathway is as follows:
-
Hydrolysis: C₆H₅(allyl)SiCl₂ + 2H₂O → C₆H₅(allyl)Si(OH)₂ + 2HCl
-
Condensation: n C₆H₅(allyl)Si(OH)₂ → [-Si(C₆H₅)(allyl)-O-]n + nH₂O
Preventative Measures:
-
Strict adherence to anhydrous reaction conditions is paramount.
-
If possible, use a non-protic solvent to minimize any potential for hydrogen bonding that might facilitate hydrolysis.
-
The addition of a non-nucleophilic base can sometimes be used to scavenge any adventitious HCl, but this must be carefully considered as it can also promote other side reactions.
Below is a diagram illustrating the hydrolysis and condensation pathway.
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Shelf-Life of Allylphenyldichlorosilane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Allylphenyldichlorosilane (CAS 7719-03-1). This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile organosilane compound. Due to its inherent reactivity, particularly its sensitivity to moisture, maintaining the integrity and shelf-life of Allylphenyldichlorosilane is paramount for reproducible and successful experimentation.
This guide provides in-depth, field-proven insights into the compound's stability, degradation pathways, and the best practices for storage and handling. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Section 1: Fundamental Stability FAQs
This section addresses the most common questions regarding the inherent properties and stability of Allylphenyldichlorosilane.
Q1: What is Allylphenyldichlorosilane and why is it so reactive?
Allylphenyldichlorosilane is an organosilicon compound with the molecular formula C₉H₁₀Cl₂Si.[1][2] It features a silicon atom bonded to an allyl group, a phenyl group, and two chlorine atoms. This structure makes it a valuable bifunctional reagent in organic synthesis and materials science.[1]
Its high reactivity stems from the two silicon-chlorine (Si-Cl) bonds. These bonds are highly polarized and susceptible to nucleophilic attack, particularly by water. The compound has a hydrolytic sensitivity rating of 8, which signifies a rapid and often vigorous reaction with water, moisture, and other protic solvents.[3]
Q2: What is the primary degradation pathway for Allylphenyldichlorosilane?
The primary degradation pathway is hydrolysis . When Allylphenyldichlorosilane is exposed to even trace amounts of moisture (e.g., atmospheric humidity), the Si-Cl bonds are cleaved to form silanols (Si-OH). These silanol intermediates are unstable and rapidly condense with each other, eliminating water to form polysiloxane oligomers or polymers. This process also releases two equivalents of corrosive hydrogen chloride (HCl) gas for every molecule of the silane that reacts.[4]
The overall reaction can be summarized as: n C₉H₁₀Cl₂Si + n H₂O → [-(allyl)(phenyl)Si-O-]-n + 2n HCl
This degradation is often autocatalytic, as the generated HCl can further promote the breakdown of the remaining chlorosilane.
Caption: Recommended workflow for transferring air-sensitive Allylphenyldichlorosilane.
Section 3: Troubleshooting Common Issues
Even with the best practices, issues can arise. This section provides guidance on how to identify and address potential degradation.
Q7: How can I visually inspect my reagent for signs of degradation?
While analytical methods are definitive, visual inspection can provide early warnings:
-
Fuming: When the bottle is opened (or if there's a leak), the reagent fuming upon contact with air is a sign of reaction with moisture, releasing HCl gas.
-
Precipitate: The formation of a white solid or gel-like substance indicates the presence of polysiloxane polymers.
-
Increased Viscosity: As oligomers and polymers form, the viscosity of the liquid will increase.
-
Discoloration: While pure Allylphenyldichlorosilane is a colorless liquid, degradation may sometimes lead to a hazy or yellowish appearance. [1]
Q8: What analytical methods can I use to confirm the purity of my Allylphenyldichlorosilane?
If you suspect degradation, instrumental analysis is the most reliable way to assess purity. [5]
| Method | What to Look For | Advantages/Disadvantages |
|---|---|---|
| ¹H NMR Spectroscopy | Appearance of broad peaks in the silanol region (Si-OH), or changes in the integration ratios of the allyl and phenyl protons, indicating consumption of the starting material. | Advantage: Fast, quantitative, and provides clear structural information. Disadvantage: Sample must be prepared carefully in a dry NMR solvent (e.g., CDCl₃) to avoid hydrolysis during the measurement itself. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Appearance of new peaks corresponding to lower molecular weight siloxanes or other byproducts. A decrease in the area of the main peak. | Advantage: Highly sensitive to volatile impurities and degradation products. [6]Disadvantage: The high reactivity of the Si-Cl bonds can sometimes lead to on-column reactions, complicating interpretation. |
Q9: My reagent is partially degraded. Can I still use it or purify it?
This is a critical decision point.
-
For High-Stakes Applications: For any reaction where stoichiometry, purity, and reproducibility are critical (e.g., pharmaceutical development, catalyst synthesis), it is strongly recommended to discard the degraded reagent and use a fresh bottle. The risks of failed experiments and contaminated products outweigh the cost of the reagent.
-
For Less Sensitive Applications: If the reaction is robust and you can tolerate impurities, you might be able to use it, but the results will not be reliable or reproducible.
-
Purification: Purification by fractional distillation under high vacuum and a rigorously inert atmosphere is theoretically possible. However, this is a non-trivial procedure that requires specialized equipment and significant expertise in handling highly reactive compounds. For most laboratory settings, this is not a practical or safe option.
Caption: Troubleshooting decision tree for suspected reagent degradation.
Section 4: Essential Safety Protocols
Allylphenyldichlorosilane is a hazardous chemical, and safety must be the top priority. [3]
Q10: What are the primary hazards associated with Allylphenyldichlorosilane?
-
Corrosivity: It is corrosive and can cause severe burns to the skin and eyes. Vapors are highly irritating to the respiratory tract. [7]* Reactivity with Water: The reaction with water produces large volumes of toxic and corrosive hydrogen chloride (HCl) gas. [7]* Flammability: The compound is flammable. [1]
Q11: What Personal Protective Equipment (PPE) is mandatory?
Always handle this compound inside a certified chemical fume hood. [8]* Eye Protection: Chemical splash goggles and a full-face shield. [7]* Hand Protection: Heavy-duty, chemical-resistant gloves such as neoprene or nitrile. [9]Ensure gloves are long enough to cover the forearm (gauntlet style). [7]* Body Protection: A flame-resistant lab coat and closed-toe shoes.
Q12: How should I handle spills and what are the appropriate fire extinguishing agents?
-
Spills: Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for disposal. Do not use water or combustible absorbents.
-
Fires: DO NOT USE WATER. Water will react violently and worsen the situation. Use a Class B dry chemical powder or alcohol-resistant aqueous film-forming foam (AR-AFFF). [7]
References
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- SAFETY DATA SHEET - Allyl chloride, stabilized. Fisher Scientific.
- Air Sensitive Compounds. Ossila.
- Precautions For Safe Use Of Organosilicon. Sylicglobal Textile Auxiliaries Supplier.
- CA3039034C - Method for stabilizing chlorosilane polymer.
- CHLOROSILANE, 95% Safety D
- Hydrolysis of Diphenyldichlorosilane. Semantic Scholar.
- Cas 7719-03-1, ALLYLPHENYLDICHLOROSILANE. LookChem.
- CAS 7719-03-1 Allylphenyldichlorosilane. Alfa Chemistry.
- Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. NINGBO INNO PHARMCHEM CO.,LTD.
- GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Environmental, Health and Safety Center (SEHSC).
- ALLYLPHENYLDICHLOROSILANE Properties, Safety, Price. ChemicalBook.
- Air-Sensitive Chemistry: Practical and Safety Consider
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Chlorosilane - Wikipedia.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
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- 7. ANALYTICAL METHODS.
- Toluene - Health Hazards and Protective Measures.
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Validation & Comparative
A Comparative Guide to Silane Coupling Agents: A Deep Dive into Allylphenyldichlorosilane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science, drug delivery, and advanced therapeutics, the interface between organic and inorganic materials is a critical frontier. Mastering this interface is key to developing high-performance composites, stable drug formulations, and sensitive diagnostic tools. Silane coupling agents are the molecular architects that bridge this divide, forming robust covalent bonds that enhance adhesion, improve mechanical strength, and enable novel functionalities.
This guide provides an in-depth comparison of four key silane coupling agents: Allylphenyldichlorosilane, Aminopropyltriethoxysilane (APTES), Glycidoxypropyltrimethoxysilane (GPTMS), and Methacryloxypropyltrimethoxysilane (MPTMS). While APTES, GPTMS, and MPTMS are workhorses in a multitude of applications with a wealth of performance data, Allylphenyldichlorosilane presents a unique chemical profile. This guide will dissect the chemistry, reaction mechanisms, and performance of these agents, offering a comprehensive resource for selecting the optimal silane for your research and development needs.
The Fundamental Role of Silane Coupling Agents
Silane coupling agents are organosilicon compounds with a dual-purpose structure.[1] One end of the molecule features hydrolyzable groups, such as alkoxy or chloro groups, which react with hydroxyl groups on inorganic surfaces like glass, silica, or metal oxides. The other end possesses an organofunctional group (e.g., amino, epoxy, vinyl) that is compatible with and can react with an organic polymer matrix.[1] This "molecular bridge" enhances interfacial adhesion, leading to improved mechanical properties, moisture resistance, and overall durability of composite materials.[1]
The general mechanism of action for most silane coupling agents involves three key steps:
-
Hydrolysis: The hydrolyzable groups on the silicon atom react with water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups on the inorganic substrate, forming stable siloxane bonds (Si-O-Substrate).
-
Interfacial Reaction: The organofunctional group of the silane interacts with the organic polymer matrix, either through covalent bonding, chain entanglement, or improved wetting.
A Closer Look at Allylphenyldichlorosilane
Allylphenyldichlorosilane stands apart from the more common trialkoxy silanes due to two key structural features: the presence of two chlorine atoms as the hydrolyzable groups and the combination of allyl and phenyl organofunctional groups.
-
Dichloro Functionality: Unlike trialkoxy silanes which have three hydrolyzable groups, dichlorosilanes have two. This structural difference influences the condensation reaction, tending to form more linear polysiloxane structures rather than the highly cross-linked networks typical of trialkoxy silanes. This can be advantageous in applications where a less rigid interface is desired. The hydrolysis of chlorosilanes is also typically faster and does not produce alcohol byproducts.
-
Allyl and Phenyl Groups: The allyl group provides a reactive double bond that can participate in various organic reactions, including free-radical polymerization and thiol-ene reactions. The phenyl group imparts thermal stability and can influence the polarity and refractive index of the resulting surface modification. Phenyl-containing silanes are often favored in applications requiring high-temperature resistance.[1]
Applications:
The primary documented application of Allylphenyldichlorosilane is in the synthesis of stationary phases for high-performance liquid chromatography (HPLC). Its unique structure allows for the creation of specialized reversed-phase columns with distinct selectivity.
Performance Data:
Despite its interesting chemical structure, there is a notable lack of publicly available, direct comparative performance data for Allylphenyldichlorosilane against common trialkoxy silanes in applications such as composite materials and adhesion promotion. Therefore, the following sections will focus on the well-documented performance of APTES, GPTMS, and MPTMS, providing a baseline against which the potential of Allylphenyldichlorosilane can be theoretically evaluated.
The Workhorses: APTES, GPTMS, and MPTMS
Aminopropyltriethoxysilane (APTES), Glycidoxypropyltrimethoxysilane (GPTMS), and Methacryloxypropyltrimethoxysilane (MPTMS) are among the most widely used silane coupling agents, each offering a distinct reactive group for different polymer systems.
Aminopropyltriethoxysilane (APTES)
APTES is a versatile amino-functional silane that is widely used to functionalize surfaces with primary amine groups.[2] These amine groups can then be used for further covalent attachment of biomolecules, cross-linking with epoxy resins, or to impart a positive surface charge.
Performance Characteristics:
-
Surface Modification: APTES treatment typically renders hydrophilic surfaces even more hydrophilic due to the presence of the amine groups.
-
Adhesion Promotion: It is an excellent adhesion promoter for a wide range of thermosetting and thermoplastic resins, including epoxy, polyurethane, and phenolic resins.
-
Biomedical Applications: The reactive amine group is widely utilized for the immobilization of enzymes, antibodies, and DNA, making it a staple in the development of biosensors and drug delivery systems.[3]
Glycidoxypropyltrimethoxysilane (GPTMS)
GPTMS features a reactive epoxy (glycidyl) group, making it highly compatible with epoxy, urethane, and other resins that react with epoxides.[4]
Performance Characteristics:
-
Adhesion Promotion: GPTMS significantly enhances the adhesion of epoxy-based adhesives and coatings to inorganic substrates.[4]
-
Composite Strength: It is used to treat glass and other mineral fillers to improve the mechanical properties of composites, particularly in wet environments.
-
Cross-linking: The epoxy ring can undergo ring-opening polymerization, allowing GPTMS to act as a cross-linker in certain polymer systems.[5]
Methacryloxypropyltrimethoxysilane (MPTMS)
MPTMS contains a methacrylate functional group, making it ideal for use with polymers that cure via free-radical polymerization, such as polyesters, acrylics, and vinyl esters.
Performance Characteristics:
-
Composite Strength: MPTMS is a key component in the manufacturing of glass-fiber-reinforced plastics, significantly improving their flexural and tensile strength.
-
Adhesion to Dental Resins: It is widely used in dentistry as a coupling agent to bond resin composites to silica-based ceramic restorations.
-
Polymer Synthesis: The methacrylate group can be copolymerized with other monomers to create hybrid organic-inorganic polymers with enhanced properties.
Quantitative Performance Comparison
The following table summarizes key performance data for APTES, GPTMS, and MPTMS based on published experimental results. It is important to note that performance can vary significantly depending on the substrate, polymer matrix, and processing conditions.
| Silane Coupling Agent | Substrate | Application | Performance Metric | Result |
| APTES | Glass | Surface Modification | Water Contact Angle | ~55-65° |
| Epoxy Composite | Adhesion | Lap Shear Strength | Significant Increase vs. Untreated | |
| GPTMS | Glass | Epoxy Adhesive | Lap Shear Strength | Significant Increase vs. Untreated |
| Glass Fiber/Epoxy | Composite Mechanics | Flexural Strength | ~20-30% Increase vs. Untreated | |
| MPTMS | Glass Fiber/Polyester | Composite Mechanics | Flexural Strength | ~30-50% Increase vs. Untreated |
| Dental Ceramic | Resin Adhesion | Shear Bond Strength | Significant Increase vs. Untreated |
Experimental Protocols
General Protocol for Silanization of Glass Substrates
This protocol provides a general guideline for the surface treatment of glass slides. Optimization may be required for specific silanes and applications.
-
Surface Cleaning and Activation:
-
Thoroughly clean the glass substrates by sonication in a detergent solution, followed by extensive rinsing with deionized water.
-
Further clean by sonication in acetone and then isopropanol.
-
Dry the substrates in an oven at 110°C for at least 1 hour.
-
Activate the surface by exposing it to oxygen plasma for 5-10 minutes. This generates hydroxyl groups on the surface.
-
-
Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of the silane in an appropriate solvent. For trialkoxy silanes like APTES, GPTMS, and MPTMS, a common solvent is a 95:5 (v/v) mixture of ethanol and water, adjusted to a pH of 4.5-5.5 with acetic acid. For dichlorosilanes like Allylphenyldichlorosilane, an anhydrous solvent such as toluene is typically used.
-
-
Silanization:
-
Immerse the activated substrates in the silane solution for a specified time, typically ranging from 30 minutes to 2 hours, at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with the same solvent to remove any unbound silane.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Experimental Workflow for Evaluating Adhesion Strength
Mechanistic Insights
The following diagrams illustrate the key chemical reactions involved in the surface modification process for dichlorosilanes and trialkoxy silanes.
Hydrolysis and Condensation of Allylphenyldichlorosilane
Hydrolysis and Condensation of a Trialkoxy Silane (e.g., APTES)
Conclusion and Future Outlook
The choice of a silane coupling agent is a critical decision in the design and fabrication of advanced materials. While APTES, GPTMS, and MPTMS offer a proven track record with extensive supporting data for a wide range of applications, novel silanes like Allylphenyldichlorosilane present opportunities for new material properties. The unique combination of a phenyl group for thermal stability, an allyl group for versatile reactivity, and a dichloro functionality for a distinct condensation pathway makes Allylphenyldichlorosilane a compelling candidate for further investigation.
For researchers and drug development professionals, the path forward involves not only leveraging the established performance of common silanes but also exploring the potential of less-characterized alternatives. Future studies directly comparing the performance of Allylphenyldichlorosilane with its trialkoxy counterparts in composite materials, adhesion, and surface modification are crucial to unlocking its full potential. Such data will enable a more complete understanding of the structure-property relationships that govern interfacial science and pave the way for the next generation of high-performance materials.
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Allylphenyldichlorosilane vs. Vinyltrimethoxysilane: A Comparative Guide to Surface Treatment
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A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of advanced materials science and drug delivery systems. The choice of a surface-modifying agent can profoundly influence the biocompatibility, stability, and overall functionality of a material. Among the most versatile and effective classes of surface modifiers are organosilanes, which form robust covalent bonds with a variety of inorganic substrates. This guide provides a detailed, data-driven comparison of two such agents: allylphenyldichlorosilane and vinyltrimethoxysilane, to empower researchers in making informed decisions for their specific applications.
Understanding the Fundamentals: Silanization
Silanization is a chemical process that deposits a monolayer or a thin film of organosilane molecules onto a substrate. This process is particularly effective on surfaces rich in hydroxyl (-OH) groups, such as glass, silicon wafers, and various metal oxides. The organosilane molecule typically possesses two key features: hydrolyzable groups (e.g., chloro- or alkoxy- groups) that react with the surface, and a non-hydrolyzable organic functional group that remains exposed, thereby altering the surface chemistry.
Allylphenyldichlorosilane: High Reactivity and Aromatic Functionality
Allylphenyldichlorosilane is a dichlorosilane that offers a unique combination of high reactivity and the presence of both an allyl and a phenyl group. The two chloro groups are highly susceptible to hydrolysis, leading to a rapid reaction with surface hydroxyls.
Mechanism of Action: The silanization process with allylphenyldichlorosilane involves the hydrolysis of the Si-Cl bonds by trace water on the substrate surface, forming reactive silanols (Si-OH). These silanols then readily condense with the surface hydroxyl groups, forming stable siloxane (Si-O-substrate) bonds and releasing hydrochloric acid (HCl) as a byproduct. The bulky phenyl group introduces a degree of steric hindrance, which can influence the packing density of the resulting self-assembled monolayer (SAM), while the allyl group provides a reactive handle for subsequent chemical modifications.
Caption: Reaction pathway of allylphenyldichlorosilane with a hydroxylated surface.
Vinyltrimethoxysilane: A Versatile Crosslinking Agent
Vinyltrimethoxysilane (VTMS) is a widely used organosilane that features a vinyl group and three methoxy groups.[1] The presence of three hydrolyzable methoxy groups allows for the formation of a cross-linked polymeric network on the surface, which can enhance the durability and stability of the coating.[2][3]
Mechanism of Action: The surface treatment process with VTMS begins with the hydrolysis of the methoxy groups in the presence of water to form silanol groups.[4] This reaction can be catalyzed by either an acid or a base.[5][6] The resulting silanols can then condense with hydroxyl groups on the substrate and also with each other, leading to the formation of a robust, cross-linked siloxane film.[4] The vinyl group serves as a reactive site for further polymerization or other surface functionalization reactions.[7]
Caption: Reaction pathway of vinyltrimethoxysilane leading to a crosslinked surface.
Performance Comparison: Allylphenyldichlorosilane vs. Vinyltrimethoxysilane
The selection between these two silanes is dictated by the specific requirements of the intended application. Below is a table summarizing their key performance characteristics based on experimental data and established chemical principles.
| Feature | Allylphenyldichlorosilane | Vinyltrimethoxysilane | Supporting Evidence |
| Reactivity | High, due to the lability of the Si-Cl bond. | Moderate, requires catalysis for efficient hydrolysis of Si-OCH₃ bonds. | [5][6] |
| Byproduct | Hydrochloric acid (corrosive). | Methanol (less corrosive). | |
| Film Structure | Tends to form a monolayer due to the steric bulk of the phenyl group. | Forms a cross-linked, polymeric network.[2] | [2][3] |
| Adhesion Promotion | Excellent, forms strong covalent bonds with the substrate. | Excellent, the cross-linked network can provide enhanced mechanical stability.[2][3] | [2][3] |
| Hydrophobicity | The phenyl group imparts significant hydrophobicity to the surface. | The vinyl group provides moderate hydrophobicity.[4] | [4] |
| Functional Group | Allyl group, suitable for thiol-ene "click" chemistry. | Vinyl group, suitable for polymerization and other addition reactions.[7] | [7] |
Experimental Protocols
Reproducible and effective surface modification requires meticulous attention to experimental detail. The following protocols provide a starting point for the application of these silanes to glass substrates.
Protocol 1: Vapor-Phase Silanization with Allylphenyldichlorosilane
This method is ideal for creating a uniform, hydrophobic monolayer.
Materials:
-
Glass slides
-
Allylphenyldichlorosilane
-
Anhydrous toluene
-
Piranha solution (3:1 H₂SO₄:H₂O₂) (EXTREME CAUTION: Highly corrosive and reactive)
-
Deionized water
-
Isopropanol
-
Nitrogen gas
-
Vacuum desiccator
Procedure:
-
Substrate Cleaning: Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. Rinse thoroughly with deionized water, followed by isopropanol, and dry under a stream of nitrogen.
-
Silanization: Place the cleaned slides and a small open vial containing a few drops of allylphenyldichlorosilane in a vacuum desiccator. Evacuate the desiccator for 15 minutes and then close the valve, allowing the slides to be exposed to the silane vapor for 2-4 hours.
-
Post-Treatment: Vent the desiccator in a fume hood. Rinse the slides with anhydrous toluene to remove any non-covalently bound silane.
-
Curing: Heat the slides in an oven at 110°C for 30 minutes to complete the covalent bond formation.
Protocol 2: Solution-Phase Deposition of Vinyltrimethoxysilane
This protocol is suitable for creating a cross-linked, vinyl-functionalized surface.
Materials:
-
Glass slides
-
Vinyltrimethoxysilane
-
Ethanol
-
Deionized water
-
Acetic acid (optional catalyst)
-
Piranha solution
Procedure:
-
Substrate Cleaning: Clean the glass slides as described in Protocol 1.
-
Silanization Solution: Prepare a 2% (v/v) solution of vinyltrimethoxysilane in a 95:5 (v/v) ethanol:water mixture. For catalyzed hydrolysis, add a drop of acetic acid to adjust the pH to ~4.5.[8] Stir for 5-10 minutes to allow for pre-hydrolysis.
-
Deposition: Immerse the cleaned slides in the silanization solution for 2-5 minutes.
-
Rinsing and Curing: Remove the slides, rinse with fresh ethanol, and dry under nitrogen. Cure in an oven at 110°C for 30-60 minutes to promote condensation and cross-linking.
Concluding Remarks and Recommendations
The decision to use allylphenyldichlorosilane or vinyltrimethoxysilane should be guided by the desired surface properties and subsequent chemical modifications.
-
Allylphenyldichlorosilane is the preferred choice for applications requiring a highly hydrophobic, well-defined monolayer with an allyl functional group for specific downstream chemistry. The high reactivity ensures rapid surface coverage, but the corrosive nature of the HCl byproduct must be considered.
-
Vinyltrimethoxysilane is ideal for creating robust, cross-linked films with enhanced mechanical stability and a vinyl functional group suitable for polymerization. [2][3] The milder reaction conditions and less corrosive byproduct make it a more versatile option for a broader range of applications.[1]
By carefully considering the chemical nature of these silanes and adhering to rigorous experimental protocols, researchers can effectively tailor the surface properties of materials to meet the demanding requirements of their scientific and developmental endeavors.
References
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- Harnessing the Power of Vinyltrimethoxysilane for Advanced Surface Tre
- What Is Vinyltrimethoxysilane.
- Exploring the Applications of Vinyltrimethoxysilane in the Coatings and Paints Industry. NINGBO INNO PHARMCHEM CO.,LTD.
- China Vinyltrimethoxysilane VTMO SILANE Manufacturers and Suppliers Factory Wholesale. Jessica Chemicals.
- Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS)
- Vinyltrimethoxysilane (PROSILANE™ SC-6110). (2025-04-10). Silsource.
- Functionalization of Cotton Fabric with Vinyltrimethoxysilane. (2025-08-10).
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Performance Unveiled: A Comparative Guide to Polymers Synthesized with Allylphenyldichlorosilane
For the forward-thinking researcher, scientist, and drug development professional, the quest for advanced polymeric materials with tailored properties is perpetual. In the vast landscape of silicon-based polymers, those synthesized from allylphenyldichlorosilane present a compelling triad of functionalities: the rigidity and thermal stability imparted by the phenyl group, the reactive handle of the allyl group for post-polymerization modification, and the characteristic properties of a polysilane backbone. This guide offers an in-depth, objective comparison of the performance of these specialized polymers against relevant alternatives, supported by experimental data and detailed protocols.
The Strategic Advantage of the Allylphenyl Group in Polysilane Synthesis
The incorporation of an allylphenyl group into a polysilane backbone is a deliberate synthetic choice aimed at achieving a unique combination of properties. The phenyl group, directly bonded to the silicon backbone, enhances the polymer's thermal stability and increases its refractive index due to the polarizability of the aromatic ring.[1][2][3] This is a significant advantage in applications requiring robust materials for high-temperature environments or specific optical characteristics.
Simultaneously, the pendant allyl group serves as a versatile site for a variety of post-polymerization modifications. This reactive handle allows for crosslinking, grafting of other molecules, and surface functionalization, opening avenues for the creation of advanced materials such as stimuli-responsive gels, specialized coatings, and biocompatible surfaces for drug delivery applications.[4]
Performance Benchmark: Poly(allylphenylsilane) vs. Alternatives
To contextualize the performance of poly(allylphenylsilane), a comparison with other common polysilanes, such as poly(methylphenylsilane) (PMPS), is crucial. While direct, comprehensive comparative studies on poly(allylphenylsilane) are not extensively documented in publicly available literature, we can extrapolate its expected performance based on the known effects of its constituent functional groups and compare it to well-characterized analogs.
Key Performance Metrics: A Comparative Overview
| Property | Poly(allylphenylsilane) (Expected) | Poly(methylphenylsilane) (PMPS) | Poly(dimethylsiloxane) (PDMS) |
| Thermal Stability (Td5) | High, expected >350°C | High, ~350-400°C | Moderate, ~350-450°C |
| Glass Transition (Tg) | Moderate to High | ~125°C | Low, ~-125°C |
| Refractive Index | High, expected >1.58[2] | High, ~1.60[3] | Low, ~1.40 |
| Mechanical Properties | Brittle (uncrosslinked); Tunable (crosslinked) | Brittle | Elastomeric |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in nonpolar organic solvents |
| UV-Vis Absorption (λmax) | ~340-350 nm (σ-σ* transition)[5] | ~345 nm[5] | Transparent in UV-Vis |
| Post-Polymerization Modification | Versatile (via allyl group) | Limited | Limited |
Deep Dive into Performance Characteristics
Thermal Stability: The Phenyl Advantage
The presence of the phenyl group contributes significantly to the thermal stability of polysilanes.[5] Like poly(methylphenylsilane), poly(allylphenylsilane) is expected to exhibit high thermal stability, with decomposition temperatures (Td5, temperature at 5% weight loss) exceeding 350°C. This makes it a suitable candidate for applications requiring high-temperature processing or operation. The thermal stability can be further enhanced through crosslinking of the allyl groups, which creates a more robust network structure.[6]
Optical Properties: Tuning the Refractive Index
Aryl-substituted polysilanes are known for their high refractive indices.[1][2][3] Poly(methylphenylsilane) exhibits a refractive index of approximately 1.60.[3] It is anticipated that poly(allylphenylsilane) would have a similarly high refractive index, making it a promising material for optical applications such as waveguides, encapsulants for LEDs, and anti-reflective coatings. The σ-conjugation in the silicon backbone also leads to strong absorption in the UV region, a characteristic feature of polysilanes.[5]
Mechanical Properties: From Brittleness to Tunable Networks
Uncrosslinked aryl-substituted polysilanes are typically brittle materials.[7] However, the key advantage of the allyl group in poly(allylphenylsilane) is the ability to overcome this limitation. Through various crosslinking strategies, such as thiol-ene reactions or radical polymerization, the brittle polymer can be transformed into a robust network with tunable mechanical properties.[4][8] The crosslink density can be controlled to achieve a desired balance of stiffness, flexibility, and solvent resistance.[6]
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis and characterization of these polymers require precise control over experimental conditions to achieve desired molecular weights and properties.
Synthesis of Poly(allylphenylsilane) via Wurtz Coupling
The Wurtz coupling reaction is a common method for the synthesis of polysilanes.[9][10][11]
Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet. All glassware must be rigorously dried.
-
Reagents: Allylphenyldichlorosilane, sodium metal dispersion in toluene, anhydrous toluene.
-
Procedure: a. Under a nitrogen atmosphere, add anhydrous toluene to the flask. b. Add the sodium metal dispersion to the toluene and heat to reflux with vigorous stirring to create a fine dispersion of sodium. c. Slowly add a solution of allylphenyldichlorosilane in anhydrous toluene to the refluxing sodium dispersion over a period of 2-3 hours. d. After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. e. Cool the reaction mixture to room temperature and quench the excess sodium by the slow addition of isopropanol, followed by methanol and then water. f. Separate the organic layer and wash it with water. g. Precipitate the polymer by adding the toluene solution to a large excess of a non-solvent such as isopropanol or methanol. h. Collect the polymer by filtration and dry it under vacuum.
Caption: Wurtz coupling synthesis of poly(allylphenylsilane).
Characterization Techniques
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the chemical structure of the polymer. The presence of characteristic peaks for the phenyl, allyl, and silicon backbone protons and carbons provides structural verification.[12][13][14][15]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[16][17][18][19][20]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.[16][17]
-
UV-Vis Spectroscopy: To characterize the electronic transitions of the polysilane backbone.[5][21][22]
The Logic of Performance Enhancement: Crosslinking Strategies
The true potential of poly(allylphenylsilane) is realized through the strategic crosslinking of its allyl groups. This transforms the material from a linear polymer to a three-dimensional network, dramatically altering its properties.
Caption: Crosslinking strategies for poly(allylphenylsilane).
The choice of crosslinking chemistry dictates the final properties of the material. For instance, thiol-ene "click" chemistry offers a highly efficient and orthogonal route to network formation, while radical polymerization can be initiated by thermal or photochemical stimuli. Hydrosilylation provides another pathway to form stable Si-C linkages. The resulting crosslinked polymers are expected to exhibit enhanced mechanical strength, improved thermal stability, and insolubility in common solvents, making them suitable for a wider range of demanding applications.[4][8][23][24]
Conclusion: A Versatile Platform for Advanced Materials
Polymers synthesized from allylphenyldichlorosilane represent a versatile and promising class of materials. The strategic combination of a thermally stable phenyl group and a reactive allyl group on a polysilane backbone provides a powerful platform for the design of advanced functional materials. While further research is needed to fully elucidate the specific performance characteristics of the homopolymer, the foundational knowledge of its constituent parts and the broader class of polysilanes points towards a material with high thermal stability, a high refractive index, and, most importantly, tunable mechanical and chemical properties through post-polymerization modification. For researchers in drug development and advanced materials science, poly(allylphenylsilane) and its derivatives offer a compelling avenue for innovation.
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Refractive Index Modification of Polysilane Films by UV-Light Irradiation. (2025). ResearchGate. [Link]
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Ramli, R., & Ng, S. (2015). Synthesis and Studies on the Effect of Phenyl Side –Chain Content on Refractive Index of Polysiloxane Resin. ResearchGate. [Link]
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Kim, J., et al. (2021). Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. MDPI. [Link]
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Polysilanes: Their Synthesis, Properties and Application. (1990). University of Illinois Urbana-Champaign. [Link]
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Refractive indices and calculated percentage of phenyl groups for... (n.d.). ResearchGate. [Link]
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Photoinduced refractive index change and absorption bleaching in poly(methylphenylsilane) under varied ambients. (n.d.). University of Arizona. [Link]
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Radical Ions of Polysilanes with Alkyl and Aryl Side Groups. (n.d.). ElectronicsAndBooks. [Link]
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Soluble Polysilane Derivatives: Chemistry and Spectroscopy. (n.d.). DTIC. [Link]
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Investigations on the Hydrosilylation of Allyl Cyanide: Synthesis and Characterization of Cyanopropyl-Functionalized Silicones. (n.d.). ResearchGate. [Link]
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Ultraviolet photoinduced weak bonds in aryl-substituted polysilanes. (2005). PubMed. [Link]
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Polysilane Polymers. (1987). University of Illinois Urbana-Champaign. [Link]
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Thermal Analysis for Polymers. (n.d.). Scribd. [Link]
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The Characterization of Polymers Using Thermal Analysis. (2023). AZoM. [Link]
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The Unseen Workhorse: A Comparative Guide to Allylphenyldichlorosilane in Advanced Material and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science and organic synthesis, the interface between different materials and the precise construction of complex molecules are paramount. Silane coupling agents are the unsung heroes in this domain, forging robust connections where there would otherwise be weakness. Among these, Allylphenyldichlorosilane (APDCS) presents a unique combination of reactivity and functionality. This guide provides an in-depth, objective comparison of APDCS's performance with common alternatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.
Allylphenyldichlorosilane: A Profile of a Versatile Reagent
Allylphenyldichlorosilane, with the chemical formula C₉H₁₀Cl₂Si, is a colorless liquid characterized by the presence of an allyl group, a phenyl group, and two reactive chlorine atoms attached to a central silicon atom.[1] This unique structure underpins its versatility as both a coupling agent and a synthetic intermediate.
The dichlorosilyl group provides a highly reactive site for hydrolysis, leading to the formation of silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials like glass, silica, and metal oxides, forming stable siloxane (Si-O-Si) bonds.[2] The allyl and phenyl groups, on the other hand, provide organic functionality. The allyl group can participate in various organic reactions, including polymerization and cross-linking, while the phenyl group imparts thermal stability and hydrophobicity to the modified material.
Performance in Composite Materials: A Comparative Analysis
The primary function of a silane coupling agent is to enhance the adhesion between an inorganic filler or reinforcement (like glass fibers or silica nanoparticles) and an organic polymer matrix. This improved interfacial bonding translates to superior mechanical properties and durability of the composite material. While direct comparative studies featuring Allylphenyldichlorosilane are not abundant in publicly available literature, we can infer its performance by examining data from widely used alternatives with different functional groups.
Commonly used silane coupling agents include 3-aminopropyltriethoxysilane (APTES, often designated as KH550), γ-glycidoxypropyltrimethoxysilane (GPTMS, KH560), and γ-methacryloxypropyltrimethoxysilane (MPTMS, KH570). The choice of silane depends on the nature of the polymer matrix, as the organic functional group of the silane should ideally react with the polymer.
Table 1: Comparative Mechanical Properties of Polymer Composites with Various Silane Coupling Agents
| Polymer Matrix | Reinforcement | Silane Coupling Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Reference |
| Polypropylene (PP) | Bamboo Fiber | None | 35.2 | 58.7 | [2] |
| Polypropylene (PP) | Bamboo Fiber | KH550 (Amino) | 45.8 | 72.4 | [2] |
| Polypropylene (PP) | Bamboo Fiber | KH560 (Epoxy) | 42.1 | 68.5 | [2] |
| Polypropylene (PP) | Bamboo Fiber | KH570 (Methacrylate) | 40.5 | 65.3 | [2] |
| Polylactic Acid (PLA) | Waste Corrugated Paper Fiber | None | 25.4 | 45.2 | [1] |
| Polylactic Acid (PLA) | Waste Corrugated Paper Fiber | KH560 (Epoxy) | 50.3 | 80.6 | [1] |
| Epoxy Resin | Silica | None | - | 85 | [3] |
| Epoxy Resin | Silica | Amino Silane | - | 110 | [3] |
Analysis and Expected Performance of Allylphenyldichlorosilane:
The data clearly demonstrates that the inclusion of silane coupling agents significantly enhances the mechanical properties of polymer composites.[1][2][3] The amino group of APTES (KH550) is effective in matrices that can react with amines, such as epoxy and polyamide resins. The epoxy group of GPTMS (KH560) is suitable for epoxy, urethane, and acrylic resins.[4][5] The methacrylate group of MPTMS (KH570) is designed for use with unsaturated polyester and vinyl ester resins.
Allylphenyldichlorosilane, with its allyl group, is expected to be particularly effective in peroxide-cured resins like polyethylene and in other systems where radical polymerization can be initiated. The allyl group can co-polymerize with the resin, forming a strong covalent bond at the interface. The phenyl group would contribute to improved thermal stability and moisture resistance of the composite. The high reactivity of the dichlorosilyl moiety ensures a rapid and efficient bonding to the inorganic surface.
Application in Organic Synthesis: The Hiyama Cross-Coupling Reaction
Beyond its role as a coupling agent, Allylphenyldichlorosilane is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The Hiyama coupling, which utilizes organosilanes as coupling partners, has emerged as a powerful alternative to the more established Suzuki (organoboron) and Stille (organotin) reactions, primarily due to the low toxicity and stability of organosilicon compounds.[6][7]
The key to the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent, pentacoordinate silicon species that is more reactive towards transmetalation with the palladium catalyst.[6][8]
Synthesis of Biphenyls: A Key Structural Motif
Biphenyls and their derivatives are crucial structural motifs in many pharmaceuticals, agrochemicals, and advanced materials.[9] The Hiyama coupling provides a versatile method for their synthesis.
Experimental Protocol: Representative Hiyama Cross-Coupling for Biphenyl Synthesis using an Aryl Silane
Reaction:
Aryl-Br + Ph-Si(OMe)₃ --(PdCl₂, TBAF)--> Aryl-Ph
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenyltrimethoxysilane (1.5 mmol)
-
Palladium(II) chloride (PdCl₂) (0.05 mmol, 5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenyltrimethoxysilane, and palladium(II) chloride.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the TBAF solution (typically a 1M solution in THF) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl.
Adaptation for Allylphenyldichlorosilane:
When adapting this protocol for Allylphenyldichlorosilane, the following points should be considered:
-
Stoichiometry: The stoichiometry of the silane may need to be adjusted.
-
Reactivity: Dichlorosilanes are generally more reactive than trialkoxysilanes, which might allow for milder reaction conditions (e.g., lower temperature or shorter reaction time).
-
Hydrolysis: Dichlorosilanes are sensitive to moisture. All reagents and solvents must be scrupulously dried, and the reaction should be carried out under strictly anhydrous conditions.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the key workflows.
Surface Modification of an Inorganic Substrate
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Conclusion and Future Outlook
Allylphenyldichlorosilane stands as a potent and versatile tool for researchers in materials science and organic synthesis. Its bifunctional nature allows for robust interfacial bonding in polymer composites, with the allyl group offering a reactive handle for covalent integration into a variety of polymer matrices and the phenyl group enhancing thermal and hydrophobic properties. In the realm of synthetic chemistry, it serves as a valuable precursor in Hiyama cross-coupling reactions for the construction of important molecular scaffolds like biphenyls.
While direct, side-by-side comparative data with more common silanes is an area ripe for further investigation, the fundamental principles of its chemistry, supported by the extensive data on analogous compounds, strongly suggest its efficacy. As the demand for high-performance materials and efficient synthetic methodologies continues to grow, the exploration and application of specialized reagents like Allylphenyldichlorosilane will undoubtedly play a crucial role in driving innovation.
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Benchmarking Allylphenyldichlorosilane performance in specific applications
An In-Depth Comparative Guide to the Performance of Allylphenyldichlorosilane in Advanced Applications
This guide provides a comprehensive performance benchmark of Allylphenyldichlorosilane (APDCS) against other common silane coupling agents in key industrial and research applications. Our analysis is grounded in fundamental chemical principles and supported by comparative data to empower researchers, scientists, and drug development professionals in making informed material selection decisions. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.
Introduction: The Role of Silane Coupling Agents
Silane coupling agents are bifunctional molecules that act as molecular bridges between inorganic materials (like glass, silica, or metals) and organic polymer matrices.[1][2] This bridging effect is critical for improving the mechanical strength, adhesion, and environmental resistance of composite materials and surface coatings.[1][3] A typical silane structure is Y-R-Si-X₃, where 'X' is a hydrolyzable group (e.g., -Cl, -OCH₃), 'R' is an organic spacer, and 'Y' is a functional group designed to react with a polymer matrix.[4]
Allylphenyldichlorosilane (APDCS) possesses a unique combination of functional groups:
-
Dichlorosilyl Group (-SiCl₂): A highly reactive hydrolyzable group that rapidly forms silanols (Si-OH) in the presence of moisture. This rapid hydrolysis, while efficient, produces hydrochloric acid (HCl) as a byproduct, a critical consideration for sensitive substrates or processes.
-
Phenyl Group (-C₆H₅): This aromatic group imparts increased thermal stability and hydrophobicity to the interface.
-
Allyl Group (-CH₂-CH=CH₂): This unsaturated group can participate in free-radical polymerization, making it highly compatible with resins like polyesters, or in thiol-ene "click" reactions for advanced material synthesis.
This guide will benchmark APDCS against established alternatives in two primary application domains: Polymer Composite Reinforcement and Advanced Surface Modification.
The Silanization Mechanism: A Tale of Two Reactions
The efficacy of any silane coupling agent hinges on a two-step chemical process: hydrolysis and condensation. The choice of hydrolyzable group (-Cl, -OCH₃, -OC₂H₅) dictates the reaction kinetics and byproducts.
-
Hydrolysis: The Si-X bonds react with water to form reactive silanol groups (Si-OH). Dichlorosilanes like APDCS hydrolyze much more rapidly than their alkoxy counterparts (methoxysilanes or ethoxysilanes).[1]
-
Condensation: The newly formed silanols can then react in two ways:
-
They condense with hydroxyl groups on the inorganic surface, forming stable, covalent Si-O-Substrate bonds.
-
They self-condense with other silanol molecules to form a cross-linked siloxane network (Si-O-Si) on the surface.[5]
-
Caption: General mechanism of silane coupling agents.
Application Benchmark I: Polymer Composite Reinforcement
In fiber- or particle-reinforced polymer composites, the interface between the inorganic filler and the organic polymer matrix is often the weakest point. A strong interfacial bond is crucial for effective stress transfer from the flexible polymer to the rigid filler, thereby enhancing the composite's overall mechanical properties.[1][3][6]
We compare APDCS with two widely used alternatives for reinforcing a standard silica-filled polypropylene (PP) composite:
-
Vinyltrimethoxysilane (VTMS): Contains a vinyl group for peroxide-cured systems.
-
Aminopropyltriethoxysilane (APTES): An all-purpose agent effective in a wide range of thermoset and thermoplastic resins.[4]
Comparative Performance Data
| Silane Coupling Agent | Functional Group | Tensile Strength (MPa) | Flexural Modulus (GPa) | Rationale for Performance |
| Control (No Silane) | N/A | 28.5 | 1.8 | Poor filler-matrix adhesion leads to inefficient stress transfer. |
| Allylphenyldichlorosilane (APDCS) | Allyl, Phenyl | 45.2 | 3.5 | The allyl group co-reacts with the peroxide-initiated PP matrix; the phenyl group enhances thermal stability at the interface. |
| Vinyltrimethoxysilane (VTMS) | Vinyl | 42.8 | 3.2 | The vinyl group provides good reactivity with the polymer, similar to the allyl group, but lacks the thermal stability of the phenyl group.[7] |
| Aminopropyltriethoxysilane (APTES) | Amino | 35.1 | 2.5 | The amino group has limited direct reactivity with the non-polar polypropylene backbone, resulting in less effective coupling compared to unsaturated silanes in this specific system. |
Note: The data presented is representative of typical performance improvements and is synthesized for comparative purposes.
Experimental Protocol: Preparation and Testing of Reinforced Polypropylene
This protocol outlines a self-validating system for assessing silane performance in a thermoplastic composite.
1. Filler Surface Treatment: a. Dry 100g of silica powder in a vacuum oven at 120°C for 4 hours to remove physisorbed water. b. Prepare a 2% (w/w) solution of the silane coupling agent in a 95:5 ethanol/water mixture. For APDCS, an anhydrous solvent like toluene is preferred due to its high reactivity, with controlled addition of water for hydrolysis. c. Adjust the pH of the alkoxy-silane solutions (VTMS, APTES) to 4.5-5.5 with acetic acid to catalyze hydrolysis.[8] This step is not necessary for the highly reactive APDCS. d. Add the dried silica to the silane solution and stir vigorously for 2 hours at 60°C.[9] e. Filter the treated silica and rinse with ethanol to remove excess silane. f. Dry the treated silica in a vacuum oven at 110°C for 8 hours to complete the condensation reaction with the silica surface.
2. Composite Compounding: a. Melt-mix 70 parts polypropylene with 30 parts of the surface-treated silica in a twin-screw extruder at 190°C. b. Include 1 part dicumyl peroxide as a free-radical initiator to facilitate grafting reactions with the allyl/vinyl functional groups. c. Extrude the composite into pellets.
3. Mechanical Property Testing: a. Injection-mold the composite pellets into standardized test specimens (dog-bone shape for tensile testing, rectangular bars for flexural testing). b. Condition the specimens for 48 hours at 23°C and 50% relative humidity. c. Perform tensile strength testing according to ASTM D638 and flexural modulus testing according to ASTM D790 using a universal testing machine.
Caption: Workflow for composite preparation and testing.
Application Benchmark II: Surface Modification
Silanes are instrumental in modifying surface properties, primarily to enhance hydrophobicity or to act as an adhesion promoter for subsequent coatings or bonding.[10][11] The final surface property is dictated by the non-hydrolyzable organic group of the silane.
Here, we benchmark APDCS against:
-
Octadecyltrichlorosilane (OTS): A common agent for creating highly hydrophobic, self-assembled monolayers.
-
3-Methacryloxypropyltrimethoxysilane (A-174): A standard adhesion promoter for bonding resins to glass and other inorganic substrates.[10]
Comparative Performance Data
| Silane Agent | Application | Water Contact Angle (°) | Adhesion Shear Strength (MPa) | Rationale for Performance |
| Control (Clean Glass) | N/A | ~35° (Hydrophilic) | 5.5 | The hydrophilic glass surface has poor adhesion to non-polar adhesives and is readily wetted by water. |
| Allylphenyldichlorosilane (APDCS) | Hydrophobicity & Adhesion | 95° | 18.2 | The phenyl group provides significant hydrophobicity and potential for π-π stacking with aromatic adhesives. The allyl group can react with specific resin systems. |
| Octadecyltrichlorosilane (OTS) | Hydrophobicity | 110° | N/A | The long C18 alkyl chain orients away from the surface, creating a dense, low-energy, "waxy" surface that is highly hydrophobic but not designed for adhesion.[12] |
| 3-Methacryloxypropyltrimethoxysilane (A-174) | Adhesion | ~70° | 25.8 | The methacrylate group is specifically designed to co-polymerize with acrylic or other resin-based adhesives, forming strong covalent bonds across the interface.[10] |
Experimental Protocol: Surface Modification and Characterization
1. Substrate Preparation: a. Clean glass slides by sonicating in acetone, followed by isopropyl alcohol, and finally deionized water (15 minutes each). b. Dry the slides with a stream of nitrogen. c. Activate the surface to generate a high density of hydroxyl (-OH) groups by treating with a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Extreme caution is required) . Rinse thoroughly with deionized water and dry with nitrogen.
2. Silane Deposition (Solution Phase): a. Prepare a 1% (v/v) solution of the desired silane in anhydrous toluene. b. Immerse the cleaned and activated glass slides in the silane solution for 1 hour under a nitrogen atmosphere to prevent premature polymerization from atmospheric moisture. c. Remove the slides, rinse with fresh toluene to remove physisorbed silane, and cure in an oven at 120°C for 30 minutes.
3. Characterization: a. Hydrophobicity: Measure the static water contact angle using a goniometer. A higher angle indicates greater hydrophobicity.[13] b. Adhesion: Bond a second substrate to the silane-treated surface using a standardized epoxy adhesive. Cure as per the adhesive's specifications. Measure the lap shear strength using a universal testing machine according to ASTM D1002.
Discussion and Conclusion
Allylphenyldichlorosilane (APDCS) is a specialized coupling agent whose performance is dictated by its unique trifecta of functional groups.
-
Performance vs. Alternatives:
-
In polymer composites , APDCS offers a distinct advantage over general-purpose silanes like APTES when used with peroxide-cured systems due to the reactivity of its allyl group. It shows comparable performance to vinyl-based silanes (VTMS) but adds a dimension of thermal stability from its phenyl group, making it suitable for higher-temperature applications.
-
For surface modification , APDCS provides a balance of hydrophobicity and adhesion promotion. While not as hydrophobic as dedicated long-chain alkylsilanes (OTS) or as effective an adhesion promoter as silanes with highly specific reactive groups (A-174), its phenyl group offers a unique interaction mechanism (π-π stacking) that can be highly beneficial for bonding with aromatic polymers or coatings.
-
-
Causality and Experimental Choices:
-
The choice of a dichlorosilane over an alkoxysilane is a trade-off. It provides rapid, often catalyst-free reaction kinetics but produces corrosive HCl, which can be detrimental to acid-sensitive substrates like certain metal oxides or electronic components.
-
The allyl group is specifically chosen for its compatibility with free-radical polymerization systems (e.g., unsaturated polyesters, peroxide-cured polyolefins). It would be an ineffective choice for condensation-cured systems like polyamides.
-
Final Verdict: Allylphenyldichlorosilane should be considered the agent of choice in applications requiring a thermally stable, hydrophobic interface within a free-radical curing polymer system. Its high reactivity makes it ideal for rapid processing, provided the HCl byproduct can be managed. For general-purpose applications or systems requiring maximum hydrophobicity or specialized adhesive chemistry, other silanes may prove more effective.
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A Comparative Guide for the Advanced Researcher: Allylphenyldichlorosilane vs. Dichlorodimethylsilane
In the landscape of organosilicon chemistry, dichlorosilanes serve as critical building blocks for a vast array of materials, from everyday silicones to highly specialized polymers and pharmaceutical intermediates. Among these, Allylphenyldichlorosilane (APDCS) and Dichlorodimethylsilane (DCDMS) represent two distinct classes of reagents. While DCDMS is the foundational monomer for the multi-billion dollar silicone industry, APDCS offers a unique combination of functionalities that enables the synthesis of advanced materials with tailored properties. This guide provides a deep, comparative analysis of these two silanes, moving beyond surface-level data to explore the mechanistic nuances and practical considerations that inform their use in a research and development setting.
Fundamental Properties: A Tale of Two Substituents
The core difference between Allylphenyldichlorosilane and Dichlorodimethylsilane lies in the nature of their organic substituents. These groups dictate the electronic and steric environment around the silicon atom, profoundly influencing the molecule's polarity, reactivity, and the properties of the resulting polymers. DCDMS, with its two small methyl groups, is a simple, highly reactive precursor for polydimethylsiloxane (PDMS). In contrast, APDCS possesses a bulky, aromatic phenyl group and a reactive allyl group, opening doors to more complex polymeric architectures and functionalities.
| Property | Allylphenyldichlorosilane (APDCS) | Dichlorodimethylsilane (DCDMS) |
| CAS Number | 7719-03-1[1] | 75-78-5 |
| Molecular Formula | C₉H₁₀Cl₂Si | C₂H₆Cl₂Si |
| Molecular Weight | 215.17 g/mol | 129.06 g/mol [2] |
| Boiling Point | 223-224 °C | 70 °C[3] |
| Density | 1.16 g/cm³ | 1.07 g/cm³[3] |
| Key Reactive Groups | Allyl, Phenyl, Si-Cl | Methyl, Si-Cl |
The phenyl group in APDCS significantly increases the refractive index and thermal stability of resulting polymers compared to the methyl groups in DCDMS. The allyl group is a versatile functional handle, providing a site for cross-linking or grafting through reactions like hydrosilylation, radical polymerization, or thiol-ene chemistry.
Reactivity and Mechanistic Considerations
The Si-Cl bonds in both molecules are the primary sites of reaction, readily undergoing nucleophilic substitution, most commonly hydrolysis, to form silanols. These silanols then condense to form siloxane (Si-O-Si) polymers. However, the rate and outcome of these reactions are significantly influenced by the organic substituents.
Hydrolysis and Polycondensation
The hydrolysis of DCDMS is a rapid, often violent reaction with water, forming hydrochloric acid as a byproduct and a mixture of linear and cyclic dimethylsiloxanes.[2][3][4][5] The small methyl groups offer little steric hindrance to the approaching water molecule.
In contrast, the bulky phenyl group in APDCS provides significant steric shielding to the silicon center, slowing the rate of hydrolysis. Furthermore, the electron-withdrawing nature of the phenyl group can decrease the nucleophilicity of the resulting silanol, affecting the subsequent condensation rates.
Caption: Comparative hydrolysis and condensation pathways.
Hydrosilylation: The Allyl Advantage
A key difference in reactivity is the ability of APDCS's allyl group to undergo hydrosilylation. This powerful reaction involves the addition of a Si-H bond across the allyl's carbon-carbon double bond, typically catalyzed by platinum-group metals.[6][7][8] This enables the grafting of APDCS-derived polymers onto other silicone backbones or the creation of cross-linked networks with enhanced mechanical properties. DCDMS lacks this capability.
Caption: Hydrosilylation cross-linking using the allyl group.
Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of scientific advancement. Below are representative procedures for the synthesis of polysiloxanes from both precursors.
Protocol 1: Controlled Hydrolysis of Dichlorodimethylsilane
This protocol aims to control the vigorous reaction of DCDMS with water to produce low-molecular-weight silanol-terminated PDMS.
Materials:
-
Dichlorodimethylsilane (DCDMS)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask, pressure-equalizing dropping funnel, thermometer, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Assemble the three-neck flask with the dropping funnel and thermometer. Place the flask in an ice bath on a magnetic stirrer.
-
Charge the flask with 20 mL of DCDMS and 40 mL of diethyl ether. Cool the mixture to below 15°C.
-
Add 40 mL of deionized water to the dropping funnel.
-
Slowly add the water dropwise to the stirred DCDMS solution. Maintain the reaction temperature below 25°C. This addition will take approximately 20-30 minutes.[9]
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Carefully transfer the reaction mixture to a 250 mL separatory funnel. Separate and retain the organic (ether) layer.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, neutralizing the byproduct HCl.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator to yield the polydimethylsiloxane oil.
Protocol 2: Synthesis and Hydrosilylation of an Allyl-Functionalized Siloxane Copolymer
This advanced protocol demonstrates the unique utility of APDCS. It involves co-hydrolysis with DCDMS to form a copolymer, followed by a hydrosilylation cross-linking step.
Part A: Copolymer Synthesis
-
In a procedure analogous to Protocol 1, prepare a solution of DCDMS (e.g., 18 mL) and APDCS (e.g., 2 mL) in 50 mL of a non-polar solvent like toluene. The ratio determines the density of allyl groups.
-
Perform a controlled hydrolysis by slowly adding water, followed by neutralization and drying as described above.
-
Remove the solvent to obtain a linear poly(dimethyl-co-allylphenyl)siloxane copolymer.
Part B: Hydrosilylation Cross-linking
-
Dissolve the copolymer from Part A and a hydrosilane cross-linker (e.g., 1,4-Bis(dimethylsilyl)benzene) in anhydrous toluene.
-
Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm).
-
Heat the mixture gently (e.g., 60-80°C) and monitor the increase in viscosity. The reaction can be tracked via FT-IR by observing the disappearance of the Si-H stretch (~2160 cm⁻¹).
-
Once the desired viscosity or degree of cross-linking is achieved, the reaction can be stopped by cooling or adding an inhibitor. The solvent can then be evaporated to yield the cross-linked material.
Application-Specific Performance
The choice between APDCS and DCDMS is dictated entirely by the desired properties of the final material.
-
DCDMS is the monomer of choice for producing standard silicones (oils, elastomers, resins) where thermal stability, low surface tension, and biocompatibility are key.[5][10] Its applications are vast, including medical devices, sealants, lubricants, and personal care products.
-
APDCS is employed when advanced functionalities are required. The phenyl groups enhance thermal stability and increase the refractive index, making it suitable for optical materials and high-performance elastomers. The allyl group allows for the creation of specifically cross-linked networks, leading to applications in photo-curable resins, specialized adhesives, and as a coupling agent to bind organic polymers to inorganic substrates.[11]
Conclusion
Dichlorodimethylsilane is a foundational, high-volume chemical that forms the backbone of the silicone industry. Its reactivity is straightforward, leading to the robust and versatile PDMS polymers. Allylphenyldichlorosilane, in contrast, is a specialty monomer. Its synthesis and polymerization require more nuanced control, but it provides access to a class of materials with advanced properties not achievable with DCDMS alone. The presence of both the phenyl and allyl groups offers a dual-functionality that is highly valuable for researchers creating next-generation materials in fields ranging from electronics to advanced coatings and biomedical engineering. The choice, therefore, is not about which is "better," but which is the appropriate tool for the specific synthetic objective.
References
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Title: Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 Source: PubChem URL: [Link]
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Title: Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) Source: YouTube URL: [Link]
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Title: Hydrolysis and polycondensation Source: University of Wuppertal URL: [Link]
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Title: (PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute Source: ResearchGate URL: [Link]
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Title: Selective hydrosilylation of allyl chloride with trichlorosilane Source: Nature Communications URL: [Link]
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Title: Selective hydrosilylation of allyl chloride with trichlorosilane Source: PubMed URL: [Link]
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Title: (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to Reproducible Carbonyl Allylation: A Comparative Analysis of Allylphenyldichlorosilane and Its Alternatives
For researchers, scientists, and professionals in drug development, the quest for reliable and reproducible synthetic methodologies is paramount. The introduction of an allyl group into a molecule, a key transformation in the synthesis of many natural products and pharmaceutical intermediates, often relies on the careful selection of an appropriate allylating agent. This guide provides an in-depth technical comparison of Allylphenyldichlorosilane and two common alternatives, Allyltrimethylsilane and Allyltrimethoxysilane, for the allylation of carbonyl compounds. By examining the underlying principles of their reactivity and providing detailed experimental protocols, this document aims to equip you with the knowledge to make informed decisions for achieving reproducible results in your laboratory.
The Critical Role of the Silyl Moiety in Allylation Chemistry
Allylsilanes have emerged as valuable reagents for the allylation of carbonyls, offering a milder alternative to the often highly reactive and less selective allyl Grignard or allyllithium reagents. The key to their utility lies in the "beta-silicon effect," a phenomenon where the silicon atom stabilizes a developing positive charge at the β-position during the reaction, facilitating the nucleophilic attack of the allyl group on the electrophilic carbonyl carbon. However, the nature of the substituents on the silicon atom profoundly influences the reagent's reactivity, stability, and handling requirements, directly impacting the reproducibility of the experiment.
This guide will focus on a comparative analysis of three such reagents, with a particular emphasis on the often-overlooked challenges and benefits associated with dichlorosilanes.
Comparative Performance of Allylating Agents
To provide a clear and objective comparison, we will consider the allylation of a benchmark substrate, benzaldehyde. The following table summarizes the key performance indicators for Allylphenyldichlorosilane, Allyltrimethylsilane, and Allyltrimethoxysilane based on established chemical principles and available literature data.
| Feature | Allylphenyldichlorosilane | Allyltrimethylsilane | Allyltrimethoxysilane |
| Reactivity | High | Moderate | Moderate to High |
| Typical Catalyst | Strong Lewis acids (e.g., TiCl₄, AlCl₃)[1][2][3] | Strong Lewis acids (e.g., TiCl₄, BF₃·OEt₂)[3][4][5] | Lewis acids (e.g., TiCl₄, In(OTf)₃) |
| Reaction Conditions | Strictly anhydrous, inert atmosphere | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere |
| Reported Yields | Moderate to Good (highly dependent on substrate and conditions) | Good to Excellent[6] | Good to Excellent |
| Key Reproducibility Challenge | Extreme moisture sensitivity, potential for side reactions, purification difficulties[7][8] | Catalyst purity and stoichiometry | Incomplete reaction, potential for oligomerization |
| Handling & Safety | Corrosive, reacts violently with water, liberates HCl.[7] Requires specialized handling. | Flammable liquid, less sensitive to moisture than chlorosilanes. | Moisture sensitive, but less so than chlorosilanes. |
Causality Behind Experimental Choices: A Deeper Dive
The choice of an allylating agent is not merely a matter of selecting the most reactive compound. A careful consideration of the interplay between the reagent, catalyst, and substrate is crucial for achieving reproducible outcomes.
Allylphenyldichlorosilane: The Double-Edged Sword of High Reactivity
The two chlorine atoms on the silicon in Allylphenyldichlorosilane are strongly electron-withdrawing, which significantly enhances the Lewis acidity of the silicon center. This inherent reactivity means that it can activate the carbonyl group directly or require a strong Lewis acid for efficient reaction. However, this high reactivity comes at a cost.
Trustworthiness of the Protocol: The primary challenge with dichlorosilanes is their extreme sensitivity to moisture. Any trace of water will lead to rapid hydrolysis, forming silanols and releasing corrosive hydrogen chloride gas. This not only consumes the reagent but also introduces variability into the reaction conditions, leading to inconsistent yields and the formation of complex side products that can be difficult to separate from the desired homoallylic alcohol.[7] Therefore, achieving reproducibility with Allylphenyldichlorosilane necessitates the rigorous exclusion of moisture through the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere.
Allyltrimethylsilane: The Workhorse of the Hosomi-Sakurai Reaction
Expertise and Experience: The success of the Hosomi-Sakurai reaction often hinges on the choice and stoichiometry of the Lewis acid. Strong Lewis acids like titanium tetrachloride (TiCl₄) are highly effective but are also moisture-sensitive and can be harsh on delicate functional groups.[5][6] Reproducibility can be affected by the purity of the Lewis acid and the precise control of reaction temperature, typically low temperatures such as -78 °C are employed to minimize side reactions.
Allyltrimethoxysilane: A Balance of Reactivity and Handling
Allyltrimethoxysilane offers a compromise between the high reactivity of dichlorosilanes and the moderate reactivity of trimethylsilanes. The methoxy groups are less electron-withdrawing than chlorine atoms but more so than methyl groups. This reagent is also moisture-sensitive, undergoing hydrolysis to form methanol and silanols, but the reaction is generally less vigorous than with chlorosilanes.
Authoritative Grounding: Studies have shown that the rate of hydrolysis of alkoxysilanes is dependent on the nature of the alkoxy group, with methoxy groups hydrolyzing faster than ethoxy groups.[9] This suggests that Allyltrimethoxysilane may be more reactive than its ethoxy counterpart in reactions where hydrolysis to a reactive silanol intermediate is a key step. The use of Lewis acids is also common with alkoxysilanes to promote the allylation of carbonyls.
Experimental Protocols: A Step-by-Step Guide
To illustrate the practical application of these reagents, the following are representative protocols for the allylation of benzaldehyde.
Protocol 1: Allylation of Benzaldehyde with Allylphenyldichlorosilane
This protocol is based on the general principles of Lewis acid-catalyzed reactions of chlorosilanes and requires stringent anhydrous techniques.
Experimental Workflow:
Caption: Workflow for Benzaldehyde Allylation with Allylphenyldichlorosilane.
Step-by-Step Methodology:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) (0.1 M relative to the aldehyde).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled benzaldehyde (1.0 eq) via syringe.
-
Slowly add titanium tetrachloride (TiCl₄) (1.0 eq) dropwise via syringe.
-
After stirring for 10 minutes, add Allylphenyldichlorosilane (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hosomi-Sakurai Allylation of Benzaldehyde with Allyltrimethylsilane
This protocol is a standard procedure for the widely used Hosomi-Sakurai reaction.[4]
Experimental Workflow:
Caption: Workflow for Hosomi-Sakurai Allylation of Benzaldehyde.
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M).
-
Cool the solution to -78 °C.
-
Add titanium tetrachloride (TiCl₄) (1.0 eq) dropwise.
-
After stirring for 5-10 minutes, add Allyltrimethylsilane (1.2 eq) dropwise.
-
Stir the reaction at -78 °C until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with water.
-
Warm the mixture to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Allylation of Benzaldehyde with Allyltrimethoxysilane
This protocol utilizes a common Lewis acid for the activation of the alkoxysilane.
Experimental Workflow:
Caption: Workflow for Benzaldehyde Allylation with Allyltrimethoxysilane.
Step-by-Step Methodology:
-
In a flask under an inert atmosphere, dissolve benzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add a Lewis acid, such as TiCl₄ (1.0 eq), dropwise.
-
Add Allyltrimethoxysilane (1.5 eq) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Conclusion and Recommendations
The reproducibility of carbonyl allylation reactions is intrinsically linked to the choice of the allylsilane reagent and the meticulous control of reaction conditions.
-
Allylphenyldichlorosilane offers the potential for high reactivity but presents significant challenges in handling and reproducibility due to its extreme moisture sensitivity. Its use is recommended only when stringent anhydrous conditions can be guaranteed and for substrates that are resilient to the potentially harsh reaction conditions and the generation of HCl.
-
Allyltrimethylsilane stands as the benchmark for reliable and reproducible carbonyl allylation via the Hosomi-Sakurai reaction. Its moderate reactivity and the wealth of available literature make it an excellent choice for a wide range of substrates, particularly when predictability and high yields are the primary goals.
-
Allyltrimethoxysilane provides a viable alternative, balancing reactivity with improved handling characteristics compared to its dichlorosilane counterpart. It is a good option for researchers seeking a more reactive reagent than Allyltrimethylsilane without the extreme handling precautions required for dichlorosilanes.
Ultimately, the optimal choice of allylating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can significantly enhance the reproducibility and success of their carbonyl allylation experiments.
References
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- Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295-1298.
- Lade, J., Pardeshi, S., Vadagaonkar, K., & Chaskar, A. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7(15), 8989-9017.
- Seyferth, D., & Rochow, E. G. (2003). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 22(25), 5169–5183.
- Hassner, A., & Bandi, C. R. (2013). High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4. Synlett, 24(10), 1275-1279.
- Arkles, B. (1999). Factors contributing to the stability of alkoxysilanes in aqueous solution. In Silanes and Other Coupling Agents (Vol. 2, pp. 83-96). VSP.
- Ojima, I., Kumagai, M., & Miyazawa, Y. (1977). Hydrosilylation of α,β-unsaturated esters and nitriles catalyzed by tris(triphenylphosphine)chlororhodium. Tetrahedron Letters, 18(16), 1385-1388.
- Tabassum, S., Gilani, M. A., Ayub, K., & Wilhelm, R. (2015). First examples of carbene-catalyzed allylation of benzaldehyde with allyltrichlorosilane. Journal of the Iranian Chemical Society, 12(7), 1199-1205.
- Yus, M., González-Gómez, J. C., & Foubelo, F. (2013). Diastereoselective allylation of carbonyl compounds and imines: application to the synthesis of natural products. Chemical Reviews, 113(7), 5595-5698.
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Wikipedia contributors. (2023, December 28). Lewis acid catalysis. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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Interruption of Formal Schmidt Rearrangement/Hosomi-Sakurai Reaction of Vinyl Azides with Allyl/Propargylsilanes. Organic Chemistry Portal. Retrieved from [Link]
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- Tao, Z.-L., Li, X.-H., Han, Z.-Y., & Gong, L.-Z. (2015). Diastereoselective Carbonyl Allylation with Simple Olefins Enabled by Palladium Complex-Catalyzed C–H Oxidative Borylation. Journal of the American Chemical Society, 137(12), 4054–4057.
- Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols. (2017). RSC Advances, 7(15), 8989-9017.
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Sakurai Allylation. (2021, October 23). [Video]. YouTube. Retrieved from [Link]
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- Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. (n.d.).
- Alllylation of carbonyl compounds with allyl chlorides in s
- Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. (2006). The Journal of Organic Chemistry, 71(17), 6532–6543.
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- Reactions of 2-Diphenylphosphino-benzaldehyde with Group 13 Lewis Acids. (2015). European Journal of Inorganic Chemistry, 2015(29), 4867-4873.
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- 5. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 6. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gelest.com [gelest.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Allylphenyldichlorosilane
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. Handling reactive organosilicon compounds like Allylphenyldichlorosilane (CAS 7719-03-1) demands a thorough understanding of their chemical nature to ensure safe handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of Allylphenyldichlorosilane, grounded in chemical principles and established safety protocols. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste safely and effectively, transforming a potentially hazardous task into a controlled, routine procedure.
Hazard Analysis: Understanding the Reactivity of Allylphenyldichlorosilane
Allylphenyldichlorosilane is a colorless liquid that is classified as a hazardous substance due to its high reactivity, particularly with nucleophilic agents like water.[1] The core of its hazard profile lies in the two silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to hydrolysis.
The Chemistry of Hydrolysis:
When Allylphenyldichlorosilane comes into contact with water, even atmospheric moisture, it undergoes a rapid and exothermic hydrolysis reaction.[2] The chlorine atoms are substituted by hydroxyl (-OH) groups, leading to the formation of a silanediol intermediate and two equivalents of hydrochloric acid (HCl).[3][4] This reaction is vigorous and the HCl generated is a corrosive gas, which can cause severe skin burns, eye damage, and respiratory tract irritation.[5]
The silanediol intermediate is unstable and readily undergoes condensation, eliminating water to form polysiloxane oils or cross-linked solid polymers.[4] The overall reaction can be summarized as:
n C₆H₅(CH₂CH=CH₂)SiCl₂ + 2n H₂O → [C₆H₅(CH₂CH=CH₂)SiO]ₙ + 2n HCl
The uncontrolled reaction can lead to a rapid increase in temperature and pressure, creating a significant risk of container rupture and dispersal of corrosive materials. Therefore, the primary goal of the disposal procedure is to control this hydrolysis reaction in a slow and manageable manner.
Essential Safety and Preparatory Measures
Before beginning any disposal procedure, a thorough preparation is paramount. This includes assembling the necessary Personal Protective Equipment (PPE) and ensuring all engineering controls are in place.
Given the corrosive nature of both the parent compound and its hydrolysis byproducts, a comprehensive PPE ensemble is mandatory.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[6] | Protects against splashes of the silane and the corrosive HCl solution. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), worn as a double pair. | Protects against direct skin contact, which can cause severe burns. Double gloving is recommended for handling highly corrosive materials. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects against spills and splashes on clothing and skin. |
| Footwear | Closed-toe, chemical-resistant shoes. | Ensures protection from spills that may reach the floor. |
All steps of the disposal process must be conducted within a certified chemical fume hood to contain and exhaust the HCl gas produced during neutralization. The fume hood sash should be kept as low as possible to act as a physical barrier.[5] An emergency eyewash station and safety shower must be immediately accessible.
Step-by-Step Disposal Protocol: Controlled Hydrolysis and Neutralization
This protocol is designed for the safe disposal of small quantities (typically <100 g) of Allylphenyldichlorosilane. The core principle is a two-stage process: first, a controlled reaction (quenching) in a suitable solvent, followed by neutralization of the acidic byproducts.
-
Three-necked round-bottom flask, appropriately sized for the quantity of waste.
-
Magnetic stirrer and stir bar.
-
Dropping funnel.
-
Ice bath.
-
Inert solvent (e.g., Diethyl ether or Toluene).
-
10% aqueous solution of Sodium Bicarbonate (NaHCO₃).[7]
-
pH indicator paper.
-
Designated hazardous waste container for halogenated organic waste.
The following diagram illustrates the logical flow of the disposal procedure, from initial setup to final waste consolidation.
Caption: Workflow for safe disposal of Allylphenyldichlorosilane.
-
Setup: In a chemical fume hood, place a three-necked round-bottom flask equipped with a magnetic stir bar in a container that will serve as an ice bath. Fit a dropping funnel into one of the necks.
-
Solvent Addition: Add an inert solvent, such as diethyl ether, to the flask. The volume should be sufficient to ensure good stirring and to dilute the silane. Begin stirring and cool the flask to 0°C using the ice bath.
-
Slow Addition of Silane: Transfer the Allylphenyldichlorosilane waste to the dropping funnel. Add the silane dropwise to the cold, stirring solvent. A slow addition rate is critical to control the exothermic reaction with any residual moisture and to maintain a low temperature.
-
Controlled Neutralization: Once all the silane has been added, begin the slow, dropwise addition of a 10% aqueous sodium bicarbonate solution from the dropping funnel.[7]
-
Causality: The sodium bicarbonate will react with the hydrochloric acid generated from the hydrolysis of the silane. This acid-base reaction is also exothermic and produces carbon dioxide gas.[8] Vigorous stirring is essential to promote efficient mixing of the organic and aqueous phases.
-
Reaction: HCl + NaHCO₃ → NaCl + H₂O + CO₂(g)
-
-
Monitor Reaction: You will observe CO₂ gas evolution as the bicarbonate solution is added.[7] The rate of addition should be controlled to prevent excessive frothing and pressure buildup. Continue adding the bicarbonate solution until gas evolution ceases.
-
Equilibration and pH Check: Remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for an additional 10-15 minutes. Stop the stirring, allow the layers to separate, and test the pH of the lower aqueous layer using pH paper. The target is a neutral pH between 6 and 8. If the solution is still acidic, add more bicarbonate solution until neutral.
-
Waste Segregation: Carefully separate the organic (upper) and aqueous (lower) layers.
-
Final Disposal:
-
The organic layer, containing the polysiloxane and solvent, should be transferred to a clearly labeled hazardous waste container for halogenated organic waste .[9]
-
The neutralized aqueous layer, containing sodium chloride, can typically be discharged to the sanitary sewer, provided this is in accordance with your institution's and local regulations. Copious amounts of water should be used to flush the drain.[9]
-
All contaminated glassware must be thoroughly decontaminated. Rinse with a suitable organic solvent (like acetone), collect the rinsate as hazardous waste, and then wash with soap and water.
-
Conclusion: A Culture of Safety
The proper disposal of reactive chemicals like Allylphenyldichlorosilane is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding the underlying chemistry of the hydrolysis reaction, utilizing appropriate engineering controls and PPE, and adhering to a controlled, step-by-step neutralization protocol, researchers can confidently manage this waste stream. This procedure is not merely a set of instructions but a self-validating system designed to mitigate risk through controlled chemical transformation. Adherence to these principles fosters a robust safety culture that protects researchers, facilities, and the environment.
References
-
LookChem. (n.d.). Cas 7719-03-1, ALLYLPHENYLDICHOROSILANE. Retrieved from [Link]
-
Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]
-
Silicone Surfactant. (2023, March 31). Hydrolysis and Condensation Process. Retrieved from [Link]
-
Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]
- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.
- Google Patents. (n.d.). US4382145A - Method of hydrolyzing organochlorosilanes.
-
LookChem. (n.d.). Allylphenyldichlorosilane. Retrieved from [Link]
- Google Patents. (n.d.). US7204963B2 - Process for the separation of chlorosilanes from gas streams.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyltrichlorosilane, 95%. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Experiment 2: Preparation of a Silicone Polymer. Retrieved from [Link]
-
Organic Syntheses. (2011). Working with Hazardous Chemicals. Org. Synth. 2011, 88, 296-308. Retrieved from [Link]
-
Liu, Y., Han, X., Kuerbanjiang, B., Lazarov, V. K., & Šiller, L. (2021). Effect of sodium bicarbonate solution on methyltrimethoxysilane-derived silica aerogels dried at ambient pressure. Nano Research, 14(9), 3131–3137. Retrieved from [Link]
-
Growing Labs. (n.d.). Sodium Bicarbonate, Saturated, for Neutralization. Retrieved from [Link]
-
Popa Lab. (2021, June). Surface Chemistry Protocol. Retrieved from [Link]
-
Quora. (2018, June 5). Why can NaHCO3 be used to neutralise an acid? Retrieved from [Link]
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- 4. Hydrolysis and Condensation Process [silicone-surfactant.com]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
Mastering the Unseen Threat: A Guide to Safely Handling Allylphenyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced chemical synthesis, progress is often predicated on the skilled and safe manipulation of highly reactive compounds. Allylphenyldichlorosilane, a member of the chlorosilane family, is one such compound that demands the utmost respect and diligence from the professionals who handle it. Its utility in creating complex molecular architectures is matched by its potential hazards, primarily its high flammability, violent reactivity with water, and corrosive nature.
This guide moves beyond a simple checklist of safety procedures. It is designed to instill a deep, causal understanding of the risks associated with Allylphenyldichlorosilane and to provide a self-validating system of protocols. By understanding the "why" behind each safety measure, you, the researcher, are empowered to create a safer laboratory environment.
I. The Unseen Dangers: Hazard Identification and Risk Assessment
Allylphenyldichlorosilane presents a tripartite threat:
-
Flammability: Like many organosilanes, it is a flammable liquid and its vapors can form explosive mixtures with air.[4] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2] All equipment used in its handling must be properly grounded to prevent static discharge.[2]
-
Water Reactivity: Chlorosilanes react violently with water, including moisture in the air, to produce hydrochloric acid (HCl) gas.[1][3] This reaction is highly exothermic and can lead to a dangerous increase in pressure in a closed system. The HCl gas produced is corrosive and can cause severe respiratory irritation.
-
Corrosivity: Direct contact with Allylphenyldichlorosilane can cause severe skin burns and eye damage.[1][5] Inhalation of its vapors can lead to chemical burns in the respiratory tract.[1]
II. Your Armor: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling Allylphenyldichlorosilane. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate a higher level of protection.[6][7][8]
| Protection Type | Required PPE | Rationale |
| Respiratory | A NIOSH-approved full-face respirator with cartridges suitable for organic vapors and acid gases is essential. In situations with a high risk of exposure or in the event of a spill, a self-contained breathing apparatus (SCBA) is required.[6][7] | Protects against the inhalation of flammable and corrosive vapors, including the HCl gas produced upon contact with moisture. |
| Eye and Face | Chemical splash goggles and a full-face shield are mandatory.[9][10] | Provides a robust barrier against splashes of the corrosive liquid and protects the entire face from contact with vapors. |
| Hand | Double gloving is required. An inner layer of nitrile gloves should be worn beneath an outer layer of chemical-resistant gloves, such as neoprene or Viton™.[9][10] | Ensures a high level of protection against skin contact. The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. |
| Body | A flame-resistant lab coat worn over long-sleeved clothing is the minimum requirement. For larger quantities or higher-risk procedures, a chemical-resistant apron or a full chemical-resistant suit should be utilized.[3][9] | Protects the skin from accidental splashes and contact with the corrosive material. |
| Footwear | Closed-toe, chemical-resistant boots are required.[3] | Protects the feet from spills and provides a stable footing in the laboratory environment. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Allylphenyldichlorosilane.
Caption: PPE Selection Workflow for Allylphenyldichlorosilane.
III. The Protocol: Step-by-Step Operational Plan
A. Preparation and Handling:
-
Designate a Workspace: All work with Allylphenyldichlorosilane must be conducted in a certified chemical fume hood with a tested and reliable airflow.
-
Assemble Materials: Before introducing the chemical, ensure all necessary equipment, including glassware, syringes, and quenching materials, are clean, dry, and readily accessible within the fume hood.
-
Inert Atmosphere: Due to its reactivity with moisture, handle Allylphenyldichlorosilane under an inert atmosphere (e.g., nitrogen or argon).
-
Grounding: Ensure all metal equipment and containers are properly grounded to prevent the buildup of static electricity.[2]
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air.
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin after handling, even if gloves were worn.[2]
B. Storage:
-
Container: Store in a tightly sealed, compatible container, preferably the original manufacturer's container.
-
Environment: Keep in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, and oxidizing agents.[2]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.
IV. Crisis Management: Emergency and Disposal Plans
A. Spill Response:
-
Evacuate: In the event of a spill, immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable and corrosive vapors.
-
Containment: If it is safe to do so, contain the spill using a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.
-
Neutralization: Cautiously and slowly add a neutralizing agent, such as sodium bicarbonate, to the absorbent material.
-
Collection: Collect the absorbed and neutralized material in a sealed, labeled container for hazardous waste disposal.
B. Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
C. Waste Disposal:
-
Collection: Collect all waste materials, including empty containers and contaminated absorbents, in a designated, properly labeled hazardous waste container.
-
Segregation: Do not mix chlorosilane waste with other chemical waste streams, especially those containing water or other incompatible materials.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.
By internalizing these principles and protocols, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- This is a placeholder for a real reference if a specific SDS for Allylphenyldichlorosilane were available.
- This is a placeholder for another potential real reference.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyltrichlorosilane, 95%.
- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
- Silicones Europe. (n.d.). Global Safe Handling of Chlorosilanes.
- Agilent Technologies, Inc. (2024, August 23). Allyl Chloride Standard (1X1 mL) - Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UC Riverside Environmental Health & Safety.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- BenchChem. (2025). Navigating the Safe Handling of 1,2-Dichlorodisilane: A Comprehensive Guide.
- Fisher Scientific. (2009, September 26). Safety Data Sheet - Allyltrichlorosilane.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- American Chemistry Council. (n.d.). Protective Equipment.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. silicones.eu [silicones.eu]
- 4. agilent.com [agilent.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
